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  • Product: 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid
  • CAS: 1259965-62-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid

A Senior Application Scientist's Perspective on Characterizing Novel Amino Acid Analogs This guide provides a comprehensive framework for the in vitro investigation of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Characterizing Novel Amino Acid Analogs

This guide provides a comprehensive framework for the in vitro investigation of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, a novel synthetic amino acid. Drawing from established methodologies for analogous compounds, this document outlines a logical, multi-tiered approach to elucidate its mechanism of action, target engagement, and potential therapeutic utility. The primary hypothesis guiding this investigational cascade is the compound's interaction with the L-type Amino Acid Transporter 1 (LAT1), a critical nutrient transporter frequently overexpressed in cancer.

Section 1: Foundational Principles and Initial Target Hypothesis

The structural architecture of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, a fluorinated derivative of phenylalanine, strongly suggests its potential as a ligand for amino acid transporters. Specifically, the L-type Amino Acid Transporter 1 (LAT1 or SLC7A5) is a prime candidate for investigation. LAT1 is a sodium-independent transporter responsible for the cellular uptake of large neutral amino acids, such as phenylalanine, and is a well-validated target in oncology due to its role in supplying essential nutrients for tumor growth and proliferation.[1][2][3][4] The strategic placement of fluorine on the phenyl ring can modulate various physicochemical properties, including hydrophobicity and electrostatic interactions, which may influence its binding affinity and transport kinetics.[5][6]

This guide, therefore, focuses on a systematic in vitro evaluation centered on LAT1. The experimental workflow is designed to first confirm the interaction with LAT1, then characterize the nature of this interaction (i.e., substrate or inhibitor), and finally, to assess the downstream cellular consequences of this engagement.

Section 2: Experimental Workflow for Target Validation and Characterization

A tiered approach is recommended to systematically investigate the interaction of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid with LAT1. This workflow ensures a logical progression from initial screening to detailed mechanistic studies.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Characterization cluster_2 Tier 3: Cellular Functional Assays Cell_Line_Selection Cell Line Selection & LAT1 Expression Confirmation Radioligand_Uptake_Assay Radiolabeled Substrate Uptake Assay Cell_Line_Selection->Radioligand_Uptake_Assay Proceed if LAT1 expression is confirmed Competition_Binding_Assay Competition Binding Assay (Scintillation Proximity Assay) Radioligand_Uptake_Assay->Competition_Binding_Assay If significant inhibition of uptake is observed Kinetic_Analysis Kinetic Analysis: Substrate vs. Inhibitor Competition_Binding_Assay->Kinetic_Analysis To determine Ki and nature of inhibition Cell_Proliferation_Assay Cell Proliferation Assay Kinetic_Analysis->Cell_Proliferation_Assay To assess functional consequences mTOR_Signaling_Analysis mTOR Signaling Pathway Analysis (Western Blot) Cell_Proliferation_Assay->mTOR_Signaling_Analysis To elucidate downstream mechanism

Caption: A tiered experimental workflow for the in vitro characterization of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid.

Tier 1: Primary Screening for LAT1 Interaction

The initial step is to ascertain whether the test compound interacts with LAT1. This is typically achieved using a cell-based substrate uptake assay.

2.1.1. Cell Line Selection and LAT1 Expression Verification

  • Rationale: It is crucial to use a cell line that endogenously overexpresses LAT1 or a cell line engineered to stably express the human LAT1/4F2hc complex.[1][4] This ensures a robust and reproducible signal window for the assay.

  • Recommended Cell Lines:

    • Endogenous Expression: HT-29 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer).

    • Engineered Cell Lines: HEK293 or CHO cells stably transfected with human SLC7A5 (LAT1) and SLC3A2 (4F2hc).

  • Protocol: Western Blot for LAT1 Expression

    • Culture selected cells to 80-90% confluency.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein lysate on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate with a validated primary antibody against LAT1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

2.1.2. Radiolabeled Substrate Uptake Assay

  • Rationale: This assay directly measures the function of the LAT1 transporter by quantifying the uptake of a radiolabeled substrate. Inhibition of this uptake by the test compound indicates an interaction.[7][8]

  • Protocol:

    • Seed LAT1-expressing cells in a 24-well plate and grow to confluency.

    • Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Pre-incubate the cells for 10-15 minutes with varying concentrations of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid or a known LAT1 inhibitor (e.g., JPH203 or BCH) in HBSS.[3][9]

    • Initiate the uptake by adding a mixture of [³H]L-leucine or [¹⁴C]L-phenylalanine (the radiolabeled substrate) and the test compound at the desired final concentrations.

    • Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

    • Lyse the cells with 0.1 M NaOH or 1% SDS.

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Normalize the radioactivity counts to the protein concentration of a parallel well.

    • Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value.

Tier 2: Mechanistic Characterization

If the primary screening demonstrates significant inhibition of substrate uptake, the next step is to characterize the binding affinity and determine whether the compound is a substrate or a non-transportable inhibitor.

2.2.1. Competition Binding Assay (Scintillation Proximity Assay - SPA)

  • Rationale: SPA provides a direct measure of binding affinity (Ki) without the need to differentiate between transportable and non-transportable ligands. This assay uses purified LAT1 protein, eliminating confounding factors from other cellular transporters.[10][11][12][13]

  • Protocol:

    • Couple purified human 4F2hc-LAT1 protein to SPA beads (e.g., copper-coated YSi beads).

    • In a microplate, add the LAT1-coupled SPA beads, a constant concentration of the radioligand [³H]L-leucine, and varying concentrations of the test compound.

    • Incubate the plate with gentle agitation to allow the binding to reach equilibrium.

    • Measure the emitted light using a microplate scintillation counter. When the radioligand binds to the protein on the bead, it is in close enough proximity to excite the scintillant within the bead, producing a signal.

    • Unbound radioligand in the solution is too far away to generate a signal.

    • Plot the signal against the concentration of the test compound to generate a competition curve and calculate the Ki value.

2.2.2. Kinetic Analysis to Differentiate Substrates from Inhibitors

  • Rationale: To determine if the compound is transported by LAT1 or simply blocks the transporter, a kinetic analysis is performed. This involves measuring the uptake of a radiolabeled substrate in the presence of different concentrations of the test compound and analyzing the changes in the Michaelis-Menten parameters (Km and Vmax).

  • Protocol:

    • Perform a radiolabeled substrate uptake assay as described in section 2.1.2.

    • Instead of a single concentration of the radiolabeled substrate, use a range of concentrations bracketing the known Km of the substrate for LAT1.

    • For each concentration of the radiolabeled substrate, measure the uptake in the absence and presence of two or three fixed concentrations of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid.

    • Plot the uptake velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax for each concentration of the test compound.

    • Analyze the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition.

      • Competitive Inhibition: Increased apparent Km, Vmax remains unchanged. This suggests the compound binds to the same site as the substrate and is likely a substrate or a competitive inhibitor.

      • Non-competitive Inhibition: Km remains unchanged, Vmax decreases. This suggests the compound binds to an allosteric site.

      • Uncompetitive Inhibition: Both Km and Vmax decrease.

Tier 3: Cellular Functional Assays

Following the confirmation of LAT1 interaction and characterization of its mechanism, it is essential to evaluate the downstream functional consequences in a cellular context.

2.3.1. Cell Proliferation Assay

  • Rationale: As LAT1 is crucial for supplying essential amino acids for the growth of cancer cells, its inhibition is expected to reduce cell proliferation.[2][3]

  • Protocol:

    • Seed LAT1-expressing cancer cells in a 96-well plate at a low density.

    • Allow the cells to attach overnight.

    • Treat the cells with a range of concentrations of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid for 48-72 hours.

    • Assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% growth inhibition).

2.3.2. mTOR Signaling Pathway Analysis

  • Rationale: The uptake of leucine via LAT1 is a critical activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Inhibition of LAT1 should lead to a downstream inhibition of this pathway.[2][14]

  • Protocol: Western Blot for mTOR Pathway Proteins

    • Culture LAT1-expressing cells to 70-80% confluency.

    • Treat the cells with the test compound at its GI₅₀ concentration for various time points (e.g., 1, 6, 24 hours).

    • Lyse the cells and perform Western blotting as described in section 2.1.1.

    • Probe the membranes with primary antibodies against key proteins in the mTOR pathway, including phosphorylated and total forms of:

      • mTOR

      • p70S6K (a downstream target of mTORC1)

      • 4E-BP1 (another downstream target of mTORC1)

    • Analyze the changes in the phosphorylation status of these proteins to assess the impact on mTOR signaling. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

Section 3: Data Interpretation and Reporting

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of In Vitro Activity of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid

AssayCell LineParameterValue (e.g., µM)
Radiolabeled Substrate Uptake AssayHT-29IC₅₀
Competition Binding Assay (SPA)N/AKi
Cell Proliferation AssayHT-29GI₅₀

This table should be populated with the experimental results.

Section 4: Conclusion and Future Directions

This technical guide outlines a robust and logical workflow for the comprehensive in vitro characterization of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, with a primary focus on its potential interaction with the LAT1 transporter. The proposed experiments will provide critical insights into its mechanism of action and its potential as a modulator of cellular processes dependent on amino acid transport. Positive results from this cascade of assays would provide a strong rationale for further preclinical development, including in vivo efficacy studies in relevant cancer models.

References

  • Developing selective L-Amino Acid Transport 1 (LAT1) inhibitors: A Structure-Activity Relationship overview. (2019). ResearchGate. [Link]

  • Structure-activity relationship of a novel series of inhibitors for cancer type transporter L-type amino acid transporter 1 (LAT1). (2017). PubMed. [Link]

  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. (n.d.). Frontiers in Pharmacology. [Link]

  • Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay. (2023). PubMed. [Link]

  • Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay. (2023). ResearchGate. [Link]

  • Developing selective L-Amino Acid Transport 1 (LAT1) inhibitors: A Structure-Activity Relationship overview. (2020). ResearchGate. [Link]

  • Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. (2022). bioRxiv. [Link]

  • Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays. (2018). PubMed. [Link]

  • Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). (n.d.). PubMed Central. [Link]

  • Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay. (2023). R Discovery. [Link]

  • Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay. (2023). PubMed Central. [Link]

  • Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. (2021). MDPI. [Link]

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (2024). Frontiers in Pharmacology. [Link]

  • Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. (2024). MDPI. [Link]

  • LAT1 - Transporters. (n.d.). Solvo Biotechnology. [Link]

  • SLC Transporter Assays. (n.d.). ION Biosciences. [Link]

  • Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. (n.d.). PubMed Central. [Link]

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. (2015). Walsh Medical Media. [Link]

  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. (2022). Biophysics Colab. [Link]

  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. (2022). bioRxiv. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI. [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (n.d.). ResearchGate. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. [Link]

  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. (2010). Figshare. [Link]

Sources

Exploratory

Engineering the Aromatic Core: A Technical Guide to Structural Analogues of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid in Drug Discovery

Executive Summary Non-canonical amino acids (ncAAs) are the cornerstone of modern peptide engineering, allowing researchers to bypass the inherent pharmacokinetic and pharmacodynamic limitations of endogenous building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Non-canonical amino acids (ncAAs) are the cornerstone of modern peptide engineering, allowing researchers to bypass the inherent pharmacokinetic and pharmacodynamic limitations of endogenous building blocks. Among these, 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (commonly referred to as 2-fluoro-4-methylphenylalanine) represents a highly specialized structural analogue of L-phenylalanine. By strategically combining a 2-fluoro and 4-methyl substitution, this scaffold provides a unique intersection of steric shielding, electronegative modulation, and metabolic resistance ()[1].

As a Senior Application Scientist, I approach the integration of this molecule not merely as a simple residue substitution, but as a calculated engineering of the peptide's aromatic core. This whitepaper dissects the structural analogues of this scaffold, details the causality behind their physicochemical properties, and provides a robust, self-validating methodology for their experimental application in drug discovery.

Structural and Electronic Profiling of the Core Scaffold

The precise design of 2-fluoro-4-methylphenylalanine and its structural analogues (such as 4-fluorophenylalanine, 2,4-difluorophenylalanine, and pentafluorophenylalanine) leverages two distinct chemical principles:

Steric Shielding via 4-Methylation

In endogenous systems, native L-phenylalanine is rapidly metabolized by phenylalanine hydroxylase (PAH) and various Cytochrome P450 enzymes, which oxidize the para position of the aromatic ring to yield tyrosine derivatives. By introducing a methyl group at the 4-position (para), we create a steric blockade. This modification prevents enzymatic oxidation, significantly extending the in vivo half-life and proteolytic stability of the resulting peptide therapeutic ()[1].

Electronic Tuning via 2-Fluorination

The substitution of hydrogen for fluorine at the ortho position (2-fluoro) fundamentally alters the electrostatic potential of the π-system. Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This inductive effect reduces the quadrupole moment of the benzene ring, which systematically lowers the strength of cation-π interactions with positively charged residues (e.g., Arginine, Lysine) in target G protein-coupled receptor (GPCR) binding pockets ()[2].

StructLogic A L-Phenylalanine (Endogenous Core) B 4-Methylation (Steric Shielding) A->B Blocks CYP450 Oxidation C 2-Fluorination (Electronic Tuning) A->C Modulates Cation-π Affinity D 2-Fluoro-4-methyl-Phe (Optimized Analogue) B->D Synergistic Integration C->D Synergistic Integration

Logical relationship of structural modifications on the phenylalanine core.

Pharmacokinetic & Pharmacodynamic Impact

Understanding the utility of 2-fluoro-4-methylphenylalanine requires analyzing how progressive structural modifications impact binding thermodynamics and lipophilicity. For instance, studies on GPCRs, such as the Ste2p receptor, have demonstrated that progressive fluorination of the phenylalanine ring results in a linear decrease in cation-π binding energy, directly correlating with an increase in the equilibrium dissociation constant (


) ()[2].

Conversely, the addition of methyl and fluoro groups increases the partition coefficient (LogP), enhancing membrane permeability and overall lipophilicity. Pentafluorophenylalanine, for example, retains only ~20-34% of the cation-π binding potential of native phenylalanine due to extreme electron withdrawal ()[3].

Table 1: Physicochemical and Pharmacological Profiling of Phenylalanine Analogues
Structural AnalogueEst. LogPRelative Cation-π Binding EnergyMetabolic Stability (para-oxidation)Primary Application
L-Phenylalanine ~1.4100% (Reference)LowEndogenous baseline
4-Fluorophenylalanine ~1.6~80%ModerateMild electrostatic tuning
4-Methylphenylalanine ~1.9~105%HighPure steric shielding
2,4-Difluorophenylalanine ~1.8~60%HighModerate cation-π reduction
Pentafluorophenylalanine ~2.5~20% - 34%Very HighExtreme electrostatic inversion
2-Fluoro-4-methylphenylalanine ~2.1~85%HighBalanced steric & electronic tuning

Data synthesized from computational cation-π models and empirical GPCR binding assays.

Experimental Methodology: Self-Validating SPPS Incorporation

The incorporation of sterically and electronically modified ncAAs like 2-fluoro-4-methylphenylalanine requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols. The inductive effect of the ortho-fluorine atom can slightly alter the pKa and nucleophilicity of the alpha-amine, while the aromatic bulk necessitates highly efficient coupling reagents to prevent epimerization.

Protocol: Fmoc-SPPS Incorporation of 2-Fluoro-4-Methylphenylalanine

Causality Note: In this protocol, we utilize N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure) instead of the traditional HATU/DIEA system. The DIC/Oxyma system maintains a neutral pH during activation, drastically reducing the risk of base-catalyzed racemization of this expensive, sterically hindered building block while providing a highly reactive ester intermediate.

Step 1: Resin Preparation and Swelling

  • Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.

  • Rationale: Proper swelling exposes the internal matrix of the resin, ensuring uniform reagent access and maximizing coupling efficiency.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Self-Validation Checkpoint 1: Perform a Kaiser test. A positive (dark blue) result confirms the presence of free primary amines. Do not proceed until a positive result is visually confirmed.

Step 3: ncAA Coupling

  • Dissolve 0.3 mmol (3 equivalents) of Fmoc-2-fluoro-4-methyl-L-phenylalanine and 0.3 mmol of Oxyma Pure in 2 mL of DMF.

  • Add 0.3 mmol of DIC. Stir for 2 minutes for pre-activation, then add the solution to the resin.

  • Agitate for 2 hours at room temperature.

  • Self-Validation Checkpoint 2 (Micro-cleavage): Withdraw 1 mg of resin, wash with DCM, and cleave with 95% TFA for 30 minutes. Analyze the supernatant via LC-MS to confirm the precise mass addition of the ncAA before proceeding to the next sequence step. This critical step prevents the propagation of costly deletion sequences.

Step 4: Global Cleavage and Deprotection

  • Treat the final peptide-resin with a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H

    
    O for 2 hours.
    
  • Rationale: TIS acts as a highly efficient carbocation scavenger, preventing the re-alkylation of the peptide by protecting group byproducts during the harsh acidic cleavage.

Step 5: Purification and Validation

  • Precipitate the crude peptide in cold diethyl ether, centrifuge at 4000 rpm, and lyophilize the pellet.

  • Purify via Preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Workflow S1 1. Resin Swelling (DMF/DCM) S2 2. Fmoc Deprotection (20% Piperidine) S1->S2 S3 3. ncAA Coupling (DIC/Oxyma Pure) S2->S3 S3->S2 Repeat for next AA S4 4. Cleavage (TFA/TIS/H2O) S3->S4 S5 5. RP-HPLC & LC-MS (Validation) S4->S5

Step-by-step Fmoc-SPPS workflow for ncAA-containing peptide synthesis and validation.

References

  • Ayoup, M. S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Tantry, S., et al. (2010). Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. Biochemistry. URL:[Link]

  • Galles, G. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab / Science Advances. URL:[Link]

  • Alchimica Chemical Database. 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid

Abstract 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid is a synthetic amino acid derivative with a structure suggestive of significant therapeutic potential. Its resemblance to known pharmacologically active molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid is a synthetic amino acid derivative with a structure suggestive of significant therapeutic potential. Its resemblance to known pharmacologically active molecules, particularly arylpropionic acid derivatives and other modified amino acids, provides a strong rationale for investigating its biological targets. This guide delineates the most probable therapeutic targets of this compound, focusing on cyclooxygenase (COX) enzymes, amino acid transporters, and N-methyl-D-aspartate (NMDA) receptors. We provide a comprehensive overview of the scientific basis for each potential target, detailed experimental protocols for target validation, and insights into the design of future drug discovery efforts.

Introduction: Unveiling the Therapeutic Promise of a Novel Amino Acid Derivative

The chemical scaffold of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, a non-proteinogenic amino acid, positions it as a molecule of interest for therapeutic development. Its core structure, a propanoic acid with an amino group and a substituted phenyl ring, is a recurring motif in a variety of bioactive compounds. The presence of a fluorine atom and a methyl group on the phenyl ring can significantly influence its pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and target selectivity.

This guide explores the primary putative therapeutic targets of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid based on structure-activity relationships with established drug classes. The arylpropionic acid moiety is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in inflammation modulation through the inhibition of cyclooxygenase enzymes.[1][2][3][4] Furthermore, as an amino acid analog, it may interact with amino acid transporters, which are increasingly recognized as therapeutic targets in oncology and neurology.[5][6] Finally, the structural similarities to certain neuromodulatory agents point towards a possible interaction with receptors in the central nervous system, such as the NMDA receptor.[7]

This document serves as a technical resource for researchers and drug development professionals, providing a structured approach to elucidating the mechanism of action and therapeutic potential of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid.

Potential Therapeutic Target I: Cyclooxygenase (COX) Enzymes in Inflammation

Scientific Rationale

The structural similarity of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid to the well-established class of arylpropionic acid NSAIDs, such as ibuprofen and loxoprofen, strongly suggests that it may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[1][2][4] COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are critical mediators of inflammation, pain, and fever.[4] Many NSAIDs that possess a propionic acid moiety attached to an aromatic ring function as competitive inhibitors of the COX enzymes.[4] The fluorine substitution on the phenyl ring may enhance the compound's binding affinity and selectivity for COX isoforms.[1][2]

Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 2-Amino-3-(2-fluoro-4- methylphenyl)propanoic acid Compound->COX1 Inhibition Compound->COX2 Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental Workflow for Target Validation

This experiment aims to determine the direct inhibitory effect of the compound on COX-1 and COX-2 activity.

Protocol:

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.

  • Compound Preparation: Dissolve 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.

  • Assay Procedure:

    • Add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to a 96-well plate.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for 2 minutes.

    • Stop the reaction by adding a solution of HCl.

    • Add a saturating concentration of stannous chloride to convert the resulting PGG2 to the more stable PGF2α.

  • Detection: Quantify the amount of PGF2α produced using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

This assay assesses the compound's ability to inhibit prostaglandin production in a cellular context.

Protocol:

  • Cell Culture: Culture a suitable cell line, such as human A549 lung carcinoma cells (which express high levels of COX-2 upon stimulation) or RAW 264.7 macrophage-like cells, in appropriate media.

  • Cell Stimulation: Seed the cells in a 24-well plate and allow them to adhere overnight. The following day, stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) or interleukin-1β (IL-1β) (10 ng/mL) to induce COX-2 expression.

  • Compound Treatment: Concurrently with stimulation, treat the cells with varying concentrations of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid or a control inhibitor.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

  • Data Analysis: Determine the IC50 value for the inhibition of PGE2 production.

Expected Data Summary
Parameter Expected Outcome Significance
COX-1 IC50 To be determinedIndicates potency against the constitutive isoform. A higher IC50 is desirable for reduced gastrointestinal side effects.
COX-2 IC50 To be determinedIndicates potency against the inducible isoform, which is the primary target for anti-inflammatory effects.
COX-2/COX-1 Selectivity Index IC50(COX-1) / IC50(COX-2)A higher value indicates greater selectivity for COX-2, which is a key characteristic of modern NSAIDs with improved safety profiles.
Cellular PGE2 Inhibition IC50 To be determinedConfirms the compound's activity in a biological system and its ability to penetrate cell membranes.

Potential Therapeutic Target II: Amino Acid Transporters in Cancer

Scientific Rationale

As a synthetic amino acid, 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid is a prime candidate for interaction with amino acid transporters. Many cancer cells exhibit increased metabolic activity and a high demand for amino acids to support rapid proliferation. This is often met by the upregulation of specific amino acid transporters, such as L-type Amino Acid Transporter 1 (LAT1) and Alanine, Serine, Cysteine Transporter 2 (ASCT2). These transporters are considered promising targets for anticancer therapies.[5][6] The structure of the target compound, being a non-natural amino acid, could lead to its selective uptake by cancer cells via these transporters, potentially acting as a competitive inhibitor or as a vehicle for delivering cytotoxic agents.[5]

Signaling Pathway and Cellular Uptake

AAT_Uptake cluster_membrane Cell Membrane LAT1 LAT1/CD98hc Intracellular Intracellular Space mTOR_Signaling mTOR Signaling (Cell Growth, Proliferation) LAT1->mTOR_Signaling Activation ASCT2 ASCT2 Extracellular Extracellular Space Essential_AA Essential Amino Acids (e.g., Leucine) Essential_AA->LAT1 Uptake NonEssential_AA Non-Essential Amino Acids (e.g., Glutamine) NonEssential_AA->ASCT2 Uptake Compound 2-Amino-3-(2-fluoro-4- methylphenyl)propanoic acid Compound->LAT1 Inhibition Compound->ASCT2 Inhibition

Caption: Amino Acid Transporter-Mediated Cellular Uptake.

Experimental Workflow for Target Validation

This experiment will determine if the compound can inhibit the uptake of a known radiolabeled amino acid substrate by specific transporters.

Protocol:

  • Cell Culture: Use cancer cell lines known to overexpress specific amino acid transporters (e.g., A549 for LAT1, PC-3 for ASCT2).

  • Uptake Buffer: Prepare a sodium-free buffer for LAT1 assays (as it is sodium-independent) and a sodium-containing buffer for ASCT2 assays.

  • Assay Procedure:

    • Seed cells in a 24-well plate and grow to confluence.

    • Wash the cells with the appropriate uptake buffer.

    • Pre-incubate the cells with varying concentrations of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid or a known inhibitor (e.g., BCH for LAT1, GPNA for ASCT2) for 10-15 minutes.

    • Add the radiolabeled substrate (e.g., [3H]-Leucine for LAT1, [3H]-Glutamine for ASCT2) and incubate for a short period (e.g., 1-5 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radioligand uptake and determine the Ki value.

This assay will assess the impact of inhibiting amino acid uptake on cancer cell growth.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a low density.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition).

Expected Data Summary
Parameter Expected Outcome Significance
LAT1 Ki To be determinedIndicates the binding affinity of the compound for the LAT1 transporter.
ASCT2 Ki To be determinedIndicates the binding affinity of the compound for the ASCT2 transporter.
Cancer Cell Line GI50 To be determinedDemonstrates the antiproliferative effect of the compound, potentially as a result of amino acid transport inhibition.

Potential Therapeutic Target III: NMDA Receptors in Neurological Disorders

Scientific Rationale

The structural similarity of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid to phenylalanine and other aromatic amino acids that can act as neuromodulators suggests it may interact with receptors in the central nervous system. Specifically, derivatives of amino acids have been shown to act as agonists or antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[7] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[7] Its dysfunction is implicated in a range of neurological and psychiatric disorders. The unique substitution pattern of the phenyl ring in the target compound could confer selectivity for specific NMDA receptor subtypes.[7]

Signaling Pathway

NMDA_Receptor Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/D-Serine (Co-agonist) Glycine->NMDA_R Binds to GluN1 Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Channel Opening LTP Long-Term Potentiation (Learning & Memory) Ca_Influx->LTP Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity Excessive Activation Compound 2-Amino-3-(2-fluoro-4- methylphenyl)propanoic acid Compound->NMDA_R Modulation at Glycine Site?

Caption: The NMDA Receptor Signaling Pathway.

Experimental Workflow for Target Validation

This assay will determine if the compound binds to the glycine site of the NMDA receptor.

Protocol:

  • Membrane Preparation: Prepare synaptic membrane fractions from rat brain tissue (e.g., cortex or hippocampus).

  • Assay Buffer: Prepare a Tris-HCl buffer.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the membrane preparation, the radioligand (e.g., [3H]DCKA, a high-affinity glycine site antagonist), and varying concentrations of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid or a known competitor (e.g., glycine, D-serine).

    • Incubate on ice for a specified time.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of displacement of the radioligand and determine the Ki of the test compound.

This functional assay will determine if the compound acts as an agonist, antagonist, or modulator of NMDA receptor activity.

Protocol:

  • Cell Culture: Use primary neuronal cultures or a cell line (e.g., HEK293) expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A).

  • Patch-Clamp Recording:

    • Perform whole-cell patch-clamp recordings from the cultured cells.

    • Apply a solution containing glutamate and glycine to elicit NMDA receptor-mediated currents.

    • Apply 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid in the presence and absence of glycine to determine if it can act as a co-agonist.

    • To test for antagonist activity, co-apply the compound with saturating concentrations of glutamate and glycine.

  • Data Analysis: Measure the changes in current amplitude and kinetics to characterize the compound's effect on receptor function.

Expected Data Summary
Parameter Expected Outcome Significance
NMDA Receptor Glycine Site Ki To be determinedIndicates the binding affinity for the glycine co-agonist site.
Electrophysiological Effect Agonist, Antagonist, or ModulatorDefines the functional activity of the compound at the NMDA receptor.
Subtype Selectivity To be determinedReveals if the compound preferentially interacts with specific NMDA receptor subtypes, which could lead to a more targeted therapeutic effect with fewer side effects.

Conclusion and Future Directions

The structural features of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid suggest a rich pharmacological potential, with plausible therapeutic targets in inflammation, oncology, and neurology. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these possibilities.

Future research should focus on a comprehensive in vitro and in vivo characterization of the compound's activity against the identified targets. Lead optimization through medicinal chemistry efforts could further enhance its potency, selectivity, and pharmacokinetic properties. Ultimately, a thorough understanding of the mechanism of action of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid will be crucial for its successful translation into a novel therapeutic agent.

References

  • Asano, T., et al. (2019). Antinociception by fluoro-loxoprofen, a novel non-steroidal anti-inflammatory drug with less ulcerogenic effects, in rat models of inflammatory pain. European Journal of Pharmacology, 844, 253-258. [Link]

  • Mizushima, T., et al. (2010). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Journal of Medicinal Chemistry. [Link]

  • Yu, W., et al. (2010). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. PMC. [Link]

  • Tanaka, K., et al. (2010). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Scilit. [Link]

  • ResearchGate. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities | Request PDF. [Link]

  • Zhamharyan, A.G., et al. (2019). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF S(-)-2-AMINO-2-METHYL-3-PHENYLPROPANOIC ACID. ResearchGate. [Link]

  • Gedgaudas, R., et al. (2023). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • Kumar, A., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR, 12(2), 114-124. [Link]

  • National Center for Biotechnology Information. (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. [Link]

  • PubChem. 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid. [Link]

  • Veeprho. 2-[3-Fluoro-4-(methyl carbonyl) phenyl amino]-2-methyl propanoic acid. [Link]

  • Wang, Y., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 959323. [Link]

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Exploratory

An In-depth Technical Guide to 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, a fluorinated, non-canonical amino acid. While specific hi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, a fluorinated, non-canonical amino acid. While specific historical data on its discovery is not extensively documented in publicly available literature, its existence is confirmed by its commercial availability. This guide will therefore focus on its likely synthetic pathways, based on established methodologies for analogous fluorinated phenylalanine derivatives, and its potential applications in the fields of medicinal chemistry, drug discovery, and protein engineering. The introduction of fluorine and a methyl group into the phenyl ring of phenylalanine offers unique properties that are of significant interest to researchers. This document will serve as a valuable resource for scientists and drug development professionals by providing detailed, plausible experimental protocols and discussing the scientific rationale behind these methods.

Introduction: The Significance of Fluorinated Amino Acids

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a compound.[1] When incorporated into amino acids, these effects can lead to enhanced metabolic stability, altered protein-protein interactions, and improved binding affinity to target receptors.[1]

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid belongs to the class of fluorinated phenylalanine analogs. These compounds are valuable tools in various research areas, including the development of peptide-based therapeutics, the study of protein structure and function using ¹⁹F NMR spectroscopy, and as tracers in Positron Emission Tomography (PET) for medical imaging.[2] The specific substitution pattern of a fluorine atom at the 2-position and a methyl group at the 4-position of the phenyl ring in the target molecule suggests a nuanced modulation of its electronic and steric properties, making it a compound of interest for novel applications.

Proposed Asymmetric Synthesis

While the exact initial synthesis of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid is not detailed in the available literature, a plausible and efficient asymmetric synthesis can be designed based on well-established methods for preparing fluorinated aromatic amino acids. The following proposed pathway utilizes a chiral nickel(II) complex of a Schiff base derived from glycine, which allows for the stereoselective alkylation to yield the desired L- or D-amino acid.[3][4]

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Preparation of Chiral Ni(II) Complex cluster_1 Synthesis of Benzyl Bromide cluster_2 Asymmetric Alkylation and Hydrolysis Glycine_Schiff_Base Glycine Schiff Base Ni_Complex Chiral Ni(II) Complex Glycine_Schiff_Base->Ni_Complex Chiral_Ligand Chiral Ligand Chiral_Ligand->Ni_Complex Ni_II_Source Ni(II) Source Ni_II_Source->Ni_Complex Alkylation Asymmetric Alkylation Ni_Complex->Alkylation Starting_Material 2-Fluoro-4-methyltoluene Bromination N-Bromosuccinimide (NBS), Initiator (AIBN) Starting_Material->Bromination Free radical bromination Benzyl_Bromide 2-Fluoro-4-methylbenzyl bromide Bromination->Benzyl_Bromide Benzyl_Bromide->Alkylation Alkylated_Complex Alkylated Ni(II) Complex Alkylation->Alkylated_Complex Hydrolysis Acid Hydrolysis Alkylated_Complex->Hydrolysis Final_Product 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid Hydrolysis->Final_Product

Caption: Proposed synthetic workflow for 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-methylbenzyl bromide

  • Reaction Setup: To a solution of 2-fluoro-4-methyltoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-fluoro-4-methylbenzyl bromide.

Protocol 2: Asymmetric Synthesis of the Target Amino Acid

  • Formation of the Chiral Ni(II) Complex: Prepare the chiral Ni(II) complex by reacting a Schiff base of glycine (e.g., from benzophenone and glycine ethyl ester) with a chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) and a Ni(II) source (e.g., nickel(II) nitrate) in a suitable solvent system.

  • Asymmetric Alkylation: To a solution of the chiral Ni(II) complex in an appropriate solvent (e.g., acetonitrile), add a base (e.g., potassium hydroxide). Cool the mixture to a low temperature (e.g., -78 °C) and add the previously synthesized 2-fluoro-4-methylbenzyl bromide dropwise.

  • Reaction Monitoring: Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature. Monitor the progress of the alkylation by TLC or HPLC.

  • Hydrolysis and Product Isolation: Upon completion, quench the reaction and subject the crude product to acidic hydrolysis (e.g., with 6N HCl) to cleave the Schiff base and the chiral auxiliary, and to hydrolyze the ester.

  • Purification: After hydrolysis, neutralize the solution and purify the resulting amino acid by ion-exchange chromatography or crystallization to obtain the enantiomerically pure 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid.

Characterization and Physicochemical Properties

The successful synthesis of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid would be confirmed through a series of analytical techniques:

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and methyl substituents), the α- and β-protons of the amino acid backbone, and the methyl group protons.
¹³C NMR Resonances for all carbon atoms, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JC-F).
¹⁹F NMR A singlet or a multiplet (depending on the coupling with nearby protons) confirming the presence and chemical environment of the fluorine atom.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₀H₁₂FNO₂).
Chiral HPLC Separation of the enantiomers to determine the enantiomeric excess (ee) of the synthesized product.

Potential Applications and Future Research Directions

The unique structure of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid opens up several avenues for its application in research and development:

  • Peptide and Protein Engineering: Incorporation of this amino acid into peptides can enhance their metabolic stability by blocking enzymatic degradation at the peptide bond.[1] The fluorinated phenyl ring can also modulate the conformation and biological activity of the peptide.

  • ¹⁹F NMR Spectroscopy: The fluorine atom serves as a sensitive probe for studying protein structure, dynamics, and protein-ligand interactions.[1] This is particularly useful as ¹⁹F NMR has no background signal in biological systems.

  • Drug Discovery: As a building block, it can be used in the synthesis of small molecule drugs. The fluorine and methyl groups can fine-tune the lipophilicity, metabolic stability, and binding affinity of the final compound.

  • PET Imaging: Radiolabeling with ¹⁸F would make this amino acid a potential tracer for PET imaging, particularly for visualizing tumors that have an upregulated amino acid transport system.[2]

Future research should focus on the biological evaluation of peptides and proteins containing this amino acid, as well as exploring its potential as a PET imaging agent.

Conclusion

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid is a valuable, albeit under-documented, fluorinated amino acid with significant potential in various scientific disciplines. This guide has outlined a plausible and detailed synthetic approach, methods for its characterization, and a discussion of its potential applications. By providing this foundational information, it is hoped that further research into this and similar compounds will be stimulated, leading to new discoveries and advancements in medicinal chemistry and biotechnology.

References

  • Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines.
  • Asymmetric synthesis of 3-azide-4-fluoro-L-phenylalanine.Taylor & Francis Online.
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.PMC. (2025).
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.PubMed. (2025).
  • l-phenylalanine by an Asymmetric Phase-Transfer Catalyzed Alkylation: Synthesis on Scale and Catalyst Stability.
  • Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • PROCESS FOR PRODUCING -FLUORO- -AMINO ACIDS.
  • US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.
  • Advances in Enzymatic Synthesis of D-Amino Acids.MDPI. (2020).
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Chemoenzymatic Synthesis of 2-Amino-3-(2,2′-bipyridinyl)propanoic Acids.
  • 2-amino-3-fluorobenzoic acid.Organic Syntheses Procedure.
  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applic
  • Synthesis of 2-Fluoro-4-methylaniline.PrepChem.com.
  • 2-Fluoro-4-methyl-D-phenylalanine.Sigma-Aldrich.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • 2-Amino-3-(4-fluorophenyl)propanoic acid.MedchemExpress.com.
  • Enantiospecific synthesis of 2-[18F]fluoro-l-phenylalanine and 2-[18F]fluoro-l-tyrosine by isotopic exchange.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.MDPI.
  • Synthesis and study of 2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acid: a new class of inhibitor for hen egg white lysozyme amyloidogenesis.MedChemComm (RSC Publishing).
  • (R)-2-Amino-3-(4-fluorophenyl)propanoic acid.Sigma-Aldrich.
  • Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Tryptophan.Wikipedia.

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Protocols & Analytical Methods

Method

Application Note: Incorporating 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid in Solid Phase Peptide Synthesis

Executive Summary This guide details the integration of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (referred to herein as 2-F-4-Me-Phe ) into peptide sequences using Fmoc Solid Phase Peptide Synthesis (SPPS). This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the integration of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (referred to herein as 2-F-4-Me-Phe ) into peptide sequences using Fmoc Solid Phase Peptide Synthesis (SPPS).

This non-canonical amino acid (NCAA) serves a dual purpose in medicinal chemistry:

  • Metabolic Blockade: The para-methyl group (4-position) sterically and electronically blocks the primary site of phenylalanine metabolism (para-hydroxylation by Cytochrome P450), significantly extending plasma half-life.

  • Conformational Constraint: The ortho-fluorine atom (2-position) introduces a specific steric bias and potential intramolecular electrostatic interactions (F···H-N), restricting side-chain rotamers (

    
    , 
    
    
    
    ) and backbone dihedral angles (
    
    
    ,
    
    
    ). This often locks peptides into bioactive conformations, increasing potency and selectivity.

Due to the steric bulk of the ortho-fluorine and the hydrophobicity of the para-methyl group, standard SPPS protocols must be optimized to prevent deletion sequences and incomplete couplings.

Compound Profile & Properties

PropertySpecification
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methylphenyl)propanoic acid
Common Name Fmoc-2-fluoro-4-methyl-L-phenylalanine
Abbreviation Fmoc-Phe(2-F-4-Me)-OH
CAS Number 2144950-83-2 (Fmoc form); 1259965-62-2 (Free acid)
Molecular Formula C₂₅H₂₂FNO₄
Molecular Weight 419.45 g/mol
Solubility Soluble in DMF, NMP, DMSO. Sparingly soluble in DCM.
Storage +2°C to +8°C, desiccated. Protect from light.

Strategic Application Logic

Understanding why this residue is used dictates how it is handled.

The "Ortho-Effect" and Coupling Kinetics

The fluorine atom at the 2-position (ortho) creates a steric clash with the peptide backbone. While this is desired for the final drug's stability, it hinders the synthetic coupling reaction.

  • Coupling of 2-F-4-Me-Phe: The incoming activated ester encounters steric resistance from the resin-bound peptide, but the reaction generally proceeds well with high-efficiency reagents.

  • Coupling to 2-F-4-Me-Phe: This is the critical bottleneck. Once 2-F-4-Me-Phe is on the resin and deprotected, its

    
    -amino group is sterically shielded by the bulky ortho-fluorine side chain. Subsequent acylation often requires double coupling or elevated temperatures.
    
Metabolic & Structural Rationale

The following diagram illustrates the mechanistic logic for selecting this analog in drug design:

logic_flow Substrate Phe Residue (Wild Type) Mod_4Me 4-Methyl Substitution (Para) Substrate->Mod_4Me Mod_2F 2-Fluoro Substitution (Ortho) Substrate->Mod_2F Effect_Met Blocks P450 Oxidation (Prevents p-OH formation) Mod_4Me->Effect_Met Effect_Prot Reduces Proteolysis (Steric Shielding) Mod_4Me->Effect_Prot Effect_Conf Restricts Rotamers (Steric/Electronic Bias) Mod_2F->Effect_Conf Mod_2F->Effect_Prot Outcome High Potency & Extended Half-Life Effect_Met->Outcome Effect_Conf->Outcome Effect_Prot->Outcome

Figure 1: Mechanistic impact of 2-fluoro-4-methyl substitution on peptide pharmacokinetics and pharmacodynamics.

Experimental Protocol (SPPS)[1]

Reagents & Preparation
  • Resin: Rink Amide (0.5–0.7 mmol/g) or 2-Chlorotrityl Chloride (for fragment synthesis).

  • Solvent: DMF (peptide grade, amine-free).

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/HCTU due to the steric hindrance.

  • Base: DIPEA (Diisopropylethylamine) or Collidine (2,4,6-trimethylpyridine).

Step-by-Step Synthesis Cycle
Step A: Resin Swelling[1]
  • Weigh resin into the reaction vessel.

  • Swell in DCM for 30 mins.

  • Wash with DMF (3 x 1 min).

Step B: Coupling Fmoc-Phe(2-F-4-Me)-OH (The Analog)

Rationale: Although the amino acid is bulky, the resin-bound amine is usually accessible. Standard high-efficiency coupling applies.

  • Dissolve: 4.0 eq of Fmoc-Phe(2-F-4-Me)-OH and 3.9 eq of HATU in minimal DMF.

  • Activate: Add 8.0 eq of DIPEA . Pre-activate for 30–60 seconds (do not exceed 2 mins to avoid racemization).

  • React: Add mixture to resin. Shake/vortex for 60 minutes at Room Temperature (RT).

  • Monitor: Perform Kaiser Test (ninhydrin). If not blue (negative), proceed. If blue, recouple using DIC/OxymaPure.

Step C: Fmoc Deprotection[1]
  • Treat with 20% Piperidine in DMF (containing 0.1M HOBt to suppress aspartimide formation if Asp is present).

  • Cycle: 1 x 5 min, 1 x 10 min.

  • Wash thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min) to remove all piperidine. Trace piperidine will cause premature Fmoc removal in the next step.

Step D: Coupling the NEXT Amino Acid (CRITICAL STEP)

Rationale: The


-amine of the resin-bound 2-F-4-Me-Phe is sterically crowded by the ortho-fluorine. This step is prone to failure.
  • Reagent Selection: Use HATU or COMU . Avoid weaker reagents like HBTU or PyBOP.

  • Stoichiometry: Increase to 5.0 eq AA / 4.9 eq HATU / 10 eq DIPEA.

  • Conditions:

    • Option 1 (Standard): Double coupling. 2 x 45 mins at RT.

    • Option 2 (Elevated Temp): Single coupling at 50°C for 20 mins (Microwave) or 45 mins (Conventional heat). Note: Avoid heating if Cys or His are present to prevent racemization.

  • Capping (Recommended): After coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:9 in DMF) to prevent deletion sequences.

Step E: Cleavage & Isolation
  • Wash resin with DCM (5x) and dry under N₂.

  • Cocktail: TFA/TIPS/H₂O (95:2.5:2.5).

  • Time: 2–3 hours at RT.

  • Precipitation: Filter resin, drop filtrate into cold Diethyl Ether (-20°C). Centrifuge and wash pellet 3x.

Troubleshooting & Optimization

Use this decision tree when encountering low yields or impurities.

troubleshooting Start Issue: Incomplete Coupling (Kaiser Test Positive) CheckStep Which Step Failed? Start->CheckStep Fail_Insert Coupling OF the Analog (Fmoc-2-F-4-Me-Phe onto Resin) CheckStep->Fail_Insert Step B Fail_Next Coupling TO the Analog (Next AA onto 2-F-4-Me-Phe) CheckStep->Fail_Next Step D Sol_Insert 1. Switch to DIC/Oxyma (1:1) 2. Increase time to 2h 3. Check AA solubility Fail_Insert->Sol_Insert Sol_Next_1 Steric Hindrance suspected? Fail_Next->Sol_Next_1 Sol_Next_2 1. Use Microwave (50°C) 2. Double Couple (2x 1h) 3. Use HOAt additive Sol_Next_1->Sol_Next_2 Yes

Figure 2: Troubleshooting logic for hindered amino acid couplings.

Common Issues:
  • Racemization: The 2-fluoro group is electron-withdrawing. While this makes the amine less nucleophilic, it can also make the

    
    -proton slightly more acidic. Avoid strong bases (like DBU) during deprotection.
    
  • Aggregation: Hydrophobic sequences containing 4-Me-Phe can aggregate on-resin.

    • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% DBU to the deprotection mix (with caution) to disrupt hydrogen bonds.

References

  • Properties of Fluorinated Amino Acids

    • Qiu, X. L., et al. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry.
  • Coupling Reagents for Hindered Amines

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
  • Conformational Effects of Ortho-Fluorine

    • Thottumkara, A. P., et al. (2010). "Ortho-Fluoro Effects in Copper-Catalyzed N-Arylation." Organic Letters.
  • Commercial Availability & CAS Data

    • PubChem Compound Summary for CID 154705586 (Fmoc-2-fluoro-4-methyl-L-phenylalanine).[2][3]

Sources

Application

Application Note: Strategic Incorporation of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid into Peptidomimetics for Enhanced Therapeutic Potential

An Application Guide for Researchers and Drug Development Professionals Abstract The integration of non-canonical amino acids (ncAAs) into peptide structures is a cornerstone of modern peptidomimetic design, offering a p...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The integration of non-canonical amino acids (ncAAs) into peptide structures is a cornerstone of modern peptidomimetic design, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2] Fluorinated amino acids, in particular, have emerged as invaluable tools in medicinal chemistry due to the unique physicochemical properties conferred by fluorine.[3][4] This document provides a detailed technical guide for the incorporation of a specific fluorinated ncAA, 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, into peptide backbones. We present field-proven protocols for both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SolPS), alongside methodologies for the purification and characterization of the resulting peptidomimetics. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows required to leverage this versatile building block in their therapeutic design programs.

Introduction: The Rationale for Fluorination in Peptidomimetic Design

Peptidomimetics are designed to mimic the structure and function of natural peptides but are modified to exhibit improved pharmacological properties.[2] The introduction of ncAAs is a primary method for achieving this, allowing for the fine-tuning of a peptide's therapeutic profile.[1][] Fluorine, being the most electronegative element, imparts significant changes to a molecule's properties when substituted for hydrogen.[6] Its incorporation into amino acid side chains can:

  • Enhance Proteolytic Stability: The strong carbon-fluorine bond can sterically and electronically shield adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's in-vivo half-life.[1][7][8]

  • Modulate Bioavailability: The lipophilicity of a peptide can be precisely adjusted through fluorination, potentially improving its ability to cross cellular membranes.[9]

  • Control Conformation: The unique stereoelectronic effects of fluorine, including gauche effects and the ability to form non-covalent interactions, can be used to enforce specific secondary structures (e.g., β-turns, helices) in the peptide backbone, locking it into a bioactive conformation.[10][11][12]

  • Improve Binding Affinity: The fluorinated aromatic ring can engage in favorable interactions within a target's binding pocket, including hydrophobic and cation-π interactions, leading to enhanced potency.[7]

This guide focuses on 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid , a fluorinated analog of phenylalanine. The combination of the ortho-fluoro and para-methyl groups provides a unique steric and electronic profile for probing and optimizing peptide-protein interactions.

Physicochemical Properties of the Target Amino Acid

A summary of the key properties for the parent compound is presented below. For synthesis, appropriately protected derivatives (e.g., Fmoc, Boc) are required.

PropertyValueSource
IUPAC Name 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid-
Molecular Formula C₁₀H₁₂FNO₂-
Molecular Weight 197.21 g/mol -
Appearance Typically a white to off-white solid(General knowledge)
Key Structural Features Phenylalanine analog with ortho-fluoro and para-methyl substitution-

Strategic Synthesis: Pathways for Incorporation

The choice between Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SolPS) is a critical decision in the workflow, dictated by the target peptide's length, complexity, and the desired scale of production.

G cluster_0 Synthesis Strategy Selection Start Define Target Peptidomimetic Decision Peptide Length & Scale? Start->Decision SPPS Solid-Phase Peptide Synthesis (SPPS) (Ideal for longer sequences, high throughput) Decision->SPPS >15 residues or library synthesis SolPS Solution-Phase Peptide Synthesis (SolPS) (Ideal for short fragments, scalability) Decision->SolPS <15 residues or large scale Purify RP-HPLC Purification SPPS->Purify SolPS->Purify End Purified Peptidomimetic Characterize MS & NMR Analysis Purify->Characterize Characterize->End

Caption: Workflow for selecting the appropriate synthesis strategy.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides in a research setting. It involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[13] This protocol utilizes the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy.

Rationale for SPPS

The primary advantage of SPPS is the simplification of the purification process. Unreacted reagents and by-products are removed by simple filtration and washing of the resin, obviating the need for complex purification of intermediates. This makes the process highly efficient and amenable to automation.

Materials and Reagents
  • Amino Acids: Fmoc-L-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, and other standard Fmoc-protected amino acids.

  • Resin: Rink Amide or Wang resin (pre-loaded or for initial coupling).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Diethyl ether.

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Step-by-Step SPPS Protocol

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation:

    • Place the resin in a fritted reaction vessel.

    • Swell the resin in DMF for 30 minutes with gentle agitation. Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh aliquot of 20% piperidine/DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporation of the Fluorinated Residue):

    • Activation: In a separate vial, dissolve Fmoc-L-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (0.4 mmol, 4 eq.), HCTU (0.4 mmol, 4 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF. Allow to pre-activate for 2-5 minutes. Causality: Pre-activation converts the carboxylic acid to a more reactive ester, facilitating nucleophilic attack by the deprotected N-terminal amine on the resin.

    • Coupling: Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours. Expert Insight: The electron-withdrawing nature of fluorine can sometimes slow coupling kinetics.[14] A longer coupling time or a double coupling may be necessary. A Kaiser test can be performed to check for completion.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Iterative Cycles:

    • Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol scale) to the resin. Causality: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cations released during this process, preventing side reactions.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Concentrate the TFA filtrate slightly under nitrogen.

    • Precipitate the crude peptide by adding it dropwise to a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the resulting white pellet under vacuum.

Protocol 2: Solution-Phase Peptide Synthesis (SolPS)

SolPS is a classical approach that remains highly relevant, especially for large-scale synthesis or the preparation of peptide fragments for convergent synthesis strategies.[15][16] This protocol details the synthesis of a dipeptide fragment containing the fluorinated residue.

Rationale for SolPS

Solution-phase synthesis allows for the purification and full characterization of intermediates at each step, providing greater control over product purity. It is also more readily scalable than SPPS and avoids the use of expensive resins and large excesses of reagents.[15][17][18]

Materials and Reagents
  • Protected Amino Acids: Boc-L-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, H-Gly-OMe·HCl (Glycine methyl ester hydrochloride).

  • Coupling Reagent: T3P® (Propylphosphonic Anhydride).[17][18]

  • Base: DIPEA or N-Methylmorpholine (NMM).

  • Solvents: Ethyl acetate (EtOAc), DCM, saturated NaHCO₃ solution, 1M HCl solution, brine.

  • Deprotection Reagent: 4M HCl in Dioxane or Trifluoroacetic acid (TFA).

Step-by-Step SolPS Protocol (Dipeptide Example)

G reagents Reagents: - Boc-2F-4Me-Phe-OH - H-Gly-OMe - T3P® / DIPEA - EtOAc (Solvent) step1 Step 1: Coupling Dissolve Boc-2F-4Me-Phe-OH, H-Gly-OMe, and DIPEA in EtOAc. Add T3P® dropwise at 0°C. reagents->step1:f0 step2 Step 2: Reaction Stir at room temperature for 2-4 hours. Monitor by TLC. step1:f0->step2:f0 step3 Step 3: Aqueous Work-up Wash with 1M HCl, sat. NaHCO₃, and brine to remove by-products and unreacted starting materials. step2:f0->step3:f0 step4 Step 4: Purification Dry organic layer over Na₂SO₄, concentrate, and purify by flash chromatography. step3:f0->step4:f0 product { Product | Boc-(2F-4Me-Phe)-Gly-OMe} step4:f0->product:f0

Caption: Workflow for the solution-phase synthesis of a dipeptide fragment.

  • Coupling Reaction:

    • To a solution of Boc-L-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (1.0 eq) and H-Gly-OMe·HCl (1.05 eq) in ethyl acetate, add DIPEA (2.2 eq) at 0°C.

    • Add T3P® (50% solution in EtOAc, 1.5 eq) dropwise. Causality: T3P® acts as an efficient and green coupling reagent, activating the carboxylic acid via a mixed anhydride intermediate. The by-products are water-soluble phosphonic acids, which are easily removed during the work-up.[17][18]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess base, the base wash removes unreacted Boc-amino acid and phosphonic acid by-products, and the brine wash removes residual water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure protected dipeptide, Boc-(2F-4Me-Phe)-Gly-OMe.

  • Deprotection (for further coupling):

    • To deprotect the N-terminus, dissolve the dipeptide in DCM and add an excess of TFA. Stir for 1 hour.[19]

    • To deprotect the C-terminus, dissolve the dipeptide in a THF/water mixture and add LiOH. Stir until saponification is complete.

    • The resulting deprotected fragments can be used in subsequent coupling reactions.

Purification and Characterization Protocols

Rigorous purification and characterization are essential to validate the successful synthesis and ensure the quality of the final peptidomimetic.[20]

Purification by RP-HPLC
  • System: A preparative or semi-preparative High-Performance Liquid Chromatography system.

  • Column: C18 stationary phase (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A: 0.1% TFA in H₂O.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Protocol:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

    • Inject the solution onto the column.

    • Elute the peptide using a linear gradient, for example, 5% to 65% Mobile Phase B over 30 minutes.

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

    • Analyze fractions for purity and pool the pure fractions.

    • Lyophilize the pooled fractions to obtain the final peptide as a fluffy white powder.

Characterization
TechniquePurpose & Expected Outcome
Mass Spectrometry (ESI-MS or MALDI-TOF) Purpose: To confirm the identity and purity of the peptide by verifying its molecular weight. Expected Outcome: A major peak corresponding to the calculated monoisotopic mass of the target peptidomimetic. For example, for Ac-Gly-(2F-4Me-Phe)-Ala-NH₂, the calculated [M+H]⁺ would be 352.17 Da.
¹⁹F NMR Spectroscopy Purpose: To provide direct evidence of the incorporation of the fluorinated residue and to probe its local electronic environment.[7] Expected Outcome: A singlet or doublet in the ¹⁹F NMR spectrum at a chemical shift characteristic of a fluoroaromatic group. The exact shift can be sensitive to the peptide's folding and environment.
Circular Dichroism (CD) Spectroscopy Purpose: To assess the impact of the fluorinated residue on the peptide's secondary structure.[20] Expected Outcome: The CD spectrum will show characteristic signals for α-helices (negative bands at ~222 and ~208 nm), β-sheets (negative band at ~218 nm), or random coils, allowing for comparison against a non-fluorinated control peptide.

References

  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Google Cloud.
  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed.
  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC.
  • Strategies for Incorporating Unnatural Amino Acids into Proteins - BOC Sciences. BOC Sciences.
  • Applications of fluorine-containing amino acids for drug design - PubMed.
  • Unnatural Amino Acids for Peptide Synthesis - Merck Millipore. Merck Millipore.
  • Utilization of fluorinated α-amino acids in small molecule drug design - ResearchGate.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications - Walsh Medical Media. Walsh Medical Media.
  • 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid | C10H13NO3 | CID 4651510 - PubChem.
  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC.
  • Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. Royal Society of Chemistry.
  • 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. MedChemExpress.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC.
  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydrid - IRIS. IRIS.
  • 2-[3-Fluoro-4-(methyl carbonyl) phenyl amino]-2-methyl propanoic acid - Veeprho. Veeprho.
  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - MDPI. MDPI.
  • Solution phase peptide synthesis | PPTX - Slideshare. Slideshare.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. MDPI.
  • (s)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride | ChemScene. ChemScene.
  • 2-Amino-3-(4-fluorophenyl)propanoic acid - MedchemExpress.com. MedChemExpress.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. Beilstein Journals.
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF - ResearchGate.
  • Synthesis and characterization of a fluorinated oligopeptide for biomedical applications.
  • Design, synthesis and development of peptide-based molecules and peptido mimetics for therapeutic and diagnostic - Institute of Crystallography - IC - CNR. Institute of Crystallography.
  • Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed.
  • Peptides and Peptidomimetics for Antimicrobial Drug Design - MDPI. MDPI.

Sources

Method

"2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid as a chiral building block in drug design"

Application Note: 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid as a Chiral Building Block in Drug Design Part 1: Introduction & Strategic Value In the landscape of modern medicinal chemistry, 2-Amino-3-(2-fluoro-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid as a Chiral Building Block in Drug Design

Part 1: Introduction & Strategic Value

In the landscape of modern medicinal chemistry, 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (hereafter referred to as 2-F-4-Me-Phe ) represents a high-value "unnatural" amino acid scaffold. It is not merely a structural spacer; it is a functional probe designed to address two of the most persistent failure modes in peptide drug discovery: metabolic instability and sub-optimal membrane permeability .

This phenylalanine derivative integrates two distinct modifications:[1][]

  • 2-Fluoro Substitution (Ortho): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), lowering the pKa of the adjacent amine (in the free amino acid) or amide (in peptides). Crucially, it blocks metabolic oxidation at the ortho-position and can induce specific conformational biases via intramolecular hydrogen bonding (C-F···H-N).

  • 4-Methyl Substitution (Para): This group adds lipophilicity and steric bulk, effectively blocking the primary site of P450-mediated hydroxylation (the para-position, typical of native Phenylalanine metabolism).

Therapeutic Utility:

  • Protease Resistance: The steric and electronic profile hinders access to the scissile bond by proteases (e.g., chymotrypsin).

  • Receptor Selectivity: The 2-F atom can engage in unique orthogonal multipolar interactions with receptor binding pockets, distinct from the native hydrogen.

  • PET Imaging Precursors: The scaffold serves as a non-radioactive standard for developing

    
    F-labeled PET tracers for tumor imaging (LAT1 transport targeting).
    

Part 2: Physicochemical Profile & Handling

Before incorporation, the raw material must be characterized to ensure enantiomeric integrity.

PropertyNative L-Phenylalanine(S)-2-F-4-Me-PheImpact on Drug Design
Molecular Weight 165.19 g/mol 197.21 g/mol Slight mass increase; detectable by MS.
LogP (Predicted) ~1.38~2.1 - 2.5Increased Lipophilicity: Enhances membrane permeability.
pKa (α-NH3+) 9.13~8.5 - 8.8Reduced Basicity: Amine is less nucleophilic; coupling to this residue may be slower.
Metabolic Fate Rapid para-hydroxylationBlocked significantly extends half-life (

).
Conformation Flexible side chainRestricted2-F may lock side-chain rotamers (

) via dipole interactions.

Part 3: Experimental Protocols

Protocol A: Quality Control – Enantiomeric Purity Analysis

Objective: Verify the enantiomeric excess (ee%) of the building block to prevent racemization-induced activity loss.

Method: Chiral High-Performance Liquid Chromatography (HPLC) Stationary Phase: CROWNPAK® CR-I(+) (Chiral crown ether column specific for amino acids).

  • Sample Preparation: Dissolve 2-F-4-Me-Phe (1 mg) in Perchloric acid (pH 1.5, 1 mL).

  • Mobile Phase: Perchloric acid aqueous solution (pH 1.5) / Methanol (85:15 v/v). Note: Low pH is critical to protonate the primary amine for crown ether binding.

  • Conditions:

    • Flow Rate: 0.5 mL/min

    • Temperature: 25°C

    • Detection: UV @ 210 nm (Amide/Aromatic) and 254 nm.

  • Acceptance Criteria: L-isomer (S) > 99.5% ee. The D-isomer typically elutes first on CR-I(+) columns.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Context: Incorporating 2-F-4-Me-Phe into a peptide sequence using Fmoc chemistry.[3] Challenge: The electron-withdrawing fluorine and bulky methyl group can reduce coupling efficiency.

Reagents:

  • Resin: Rink Amide MBHA (loading 0.5 mmol/g).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection (Pre-cycle): Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (The Critical Step):

    • Weigh 4.0 equivalents of Fmoc-2-F-4-Me-Phe-OH.

    • Weigh 3.9 equivalents of HATU (Use slightly less than AA to prevent capping).

    • Dissolve in minimal DMF.[4]

    • Add 8.0 equivalents of DIPEA immediately before adding to resin.

    • Rationale: HATU is chosen over DIC/HOBt because the 2-fluoro group reduces the nucleophilicity of the amino acid during activation; a stronger activating agent is required.

  • Coupling:

    • Add activated mixture to resin.

    • Reaction Time: 60 - 90 minutes (Standard AA is 30-45 min).

    • Optimization: Vortex gently. Do not use magnetic stirring (grinds resin).

  • Monitoring: Perform a Chloranil Test (preferred over Kaiser test for secondary amines or sterically hindered primary amines).

    • If positive (blue): Re-couple using PyAOP/HOAt.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol C: Microsomal Metabolic Stability Assay

Objective: Quantify the stability advantage of 2-F-4-Me-Phe compared to native Phe.

  • System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Substrates:

    • Test Peptide: Ac-Ala-(2-F-4-Me-Phe)-Ala-NH2

    • Control Peptide: Ac-Ala-Phe-Ala-NH2

  • Reaction Mix: PBS (pH 7.4), MgCl2 (3 mM), NADPH regenerating system.

  • Procedure:

    • Pre-incubate microsomes + peptide (1 µM) at 37°C for 5 min.

    • Initiate with NADPH.

    • Sample at t = 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Expected Result: The 2-F-4-Me-Phe analog should show <10% degradation at 60 min, whereas the Phe control typically shows >50% degradation due to hydroxylation.

Part 4: Visualization & Logic

Diagram 1: SPPS Decision Logic for Sterically Demanding Amino Acids

SPPS_Workflow Start Start: Resin-Bound Peptide (Fmoc-Removed) SelectAA Select Amino Acid: Fmoc-2-F-4-Me-Phe-OH Start->SelectAA Activation Activation Strategy: HATU / HOAt / DIPEA (4 equiv) SelectAA->Activation Steric Bulk Alert Coupling Coupling Reaction (60-90 min, 25°C) Activation->Coupling QC_Check QC: Chloranil / Kaiser Test Coupling->QC_Check Success Test Negative: Proceed to Capping QC_Check->Success >99% Conv. Fail Test Positive: Incomplete Coupling QC_Check->Fail <99% Conv. NextCycle Next Cycle: Fmoc Deprotection Success->NextCycle Recouple Re-Couple: Switch to PyAOP or Increase Temp to 40°C Fail->Recouple Recouple->QC_Check

Caption: Optimized SPPS workflow for incorporating sterically hindered fluorinated amino acids, emphasizing aggressive activation and QC checkpoints.

Diagram 2: Metabolic Fate Comparison

Metabolism Phe Native Phenylalanine P450 CYP450 Enzymes Phe->P450 F_Phe 2-F-4-Me-Phenylalanine F_Phe->P450 Met1 Para-Hydroxylation (Tyr Analog) P450->Met1 Rapid (Major) Met2 Ortho-Hydroxylation P450->Met2 Minor Stable Metabolically Stable Intact Scaffold P450->Stable Blocked by F/Me

Caption: Comparative metabolic fate. The 2-F and 4-Me substituents sterically and electronically block the primary oxidation sites utilized by CYP450 enzymes.

Part 5: References

  • Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[3][5][6][7][8][9] Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2015). Design and Synthesis of Fluorinated Analogues of Phenylalanine. (Contextual citation for general fluorinated Phe properties).

  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link][10]

Sources

Application

Application Notes &amp; Protocols for 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid in Medicinal Chemistry

Abstract This document provides a detailed technical guide on the strategic application of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, a fluorinated unnatural amino acid (UAA), in modern medicinal chemistry. We mo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide on the strategic application of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, a fluorinated unnatural amino acid (UAA), in modern medicinal chemistry. We move beyond simple definitions to explore the rationale behind its use as both a strategic building block in peptide therapeutics and a scaffold for designing targeted enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and the theoretical grounding necessary to leverage this and similar UAAs in drug discovery programs. We emphasize the causality behind experimental design, ensuring that each protocol serves as a self-validating system for robust and reproducible results.

Introduction: The Strategic Value of a Designer Amino Acid

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid represents a class of meticulously designed UAAs that offer medicinal chemists precise tools to overcome the limitations of natural amino acids.[1][] Its structure is not arbitrary; each functional group is placed to confer specific, advantageous physicochemical properties relevant to drug design.

  • The Phenylalanine Scaffold: As an analog of phenylalanine, it provides a gateway into biological pathways that recognize aromatic amino acids, serving as a potential competitive inhibitor or a modified substrate.

  • The Fluoro Group: The strategic placement of a fluorine atom introduces profound electronic effects. Due to its high electronegativity, fluorine can alter the pKa of nearby groups, form strong C-F bonds that enhance metabolic stability, and modulate lipophilicity to improve membrane permeability.[3] Furthermore, the ¹⁹F atom serves as a powerful, non-invasive NMR probe for studying protein-ligand interactions and conformational changes.[3]

  • The Methyl Group: The methyl substituent provides steric bulk and increases lipophilicity, which can be exploited to fine-tune binding interactions within a target protein's active site, potentially enhancing selectivity and potency.

The combination of these features makes this UAA a versatile tool for enhancing the drug-like properties of parent molecules, particularly peptides, by improving their stability, selectivity, and overall efficacy.[4][5][6]

Physicochemical Properties Summary
PropertyValueRationale / Implication in Drug Design
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol
LogP (Predicted) ~1.5 - 2.0Increased lipophilicity compared to phenylalanine, potentially improving cell permeability.
pKa (Predicted) Carboxyl: ~2.2Amine: ~9.1The ortho-fluoro group can subtly influence acidity, affecting ionic interactions at physiological pH.
Key Features Fluorine, Methyl GroupEnhances metabolic stability, modulates binding interactions, serves as a ¹⁹F NMR probe.[3]

Application I: Enhancing Peptide Therapeutics via Solid-Phase Synthesis

A primary application of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid is its incorporation into peptide sequences to create peptidomimetics with superior pharmacological properties.[6] Natural peptides often suffer from poor metabolic stability and low oral bioavailability. Introducing a UAA like this can sterically hinder protease cleavage sites and improve the peptide's overall pharmacokinetic profile.

Causality of Experimental Choice:

Why incorporate this specific UAA?

  • Proteolytic Resistance: The non-natural side chain can disrupt the recognition motifs of common proteases (e.g., trypsin, chymotrypsin), significantly extending the in-vivo half-life of the peptide.

  • Conformational Constraint: The substituted phenyl ring can restrict the rotational freedom of the peptide backbone, locking it into a bioactive conformation that may enhance binding affinity for its target receptor.

  • Tuning Binding Affinity: The fluoro and methyl groups can form unique hydrophobic or electrostatic interactions within the target's binding pocket that are not possible with natural amino acids, leading to improved potency and selectivity.[4]

Workflow for UAA Incorporation into a Peptide

SPPS_Workflow cluster_prep Preparation cluster_coupling UAA Coupling Cycle cluster_elongation Peptide Elongation & Cleavage resin 1. Swell Resin (e.g., Rink Amide Resin in DMF) deprotect1 2. Fmoc Deprotection (20% Piperidine in DMF) resin->deprotect1 wash1 3. Wash Resin (DMF, DCM, IPA) deprotect1->wash1 activate 4. Activate UAA Fmoc-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid + HBTU/HOBt wash1->activate couple 5. Couple UAA to Resin (Add activated UAA solution) activate->couple wash2 6. Wash Resin (DMF) couple->wash2 repeat 7. Repeat Deprotection & Coupling for Subsequent AAs wash2->repeat cleave 8. Cleave & Deprotect (TFA 'Cocktail') repeat->cleave precipitate 9. Precipitate & Purify (Cold Ether, HPLC) cleave->precipitate Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition TPH TPH Enzyme Product 5-HTP (Product) TPH->Product Converts Trp Tryptophan (Substrate) Trp->TPH Binds UAA 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (Inhibitor) UAA:f0->TPH Blocks Binding

Caption: Competitive inhibition of Tryptophan Hydroxylase (TPH) by the UAA.

Protocol 3.1: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid against TPH. The assay measures the formation of the product, 5-Hydroxytryptophan (5-HTP), which can be quantified by HPLC.

Materials:

  • Recombinant human TPH enzyme

  • L-Tryptophan (substrate)

  • 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (test inhibitor)

  • Assay Buffer: 100 mM HEPES, pH 7.4, with 200 µM (NH₄)₂Fe(SO₄)₂ and 1 mM DTT

  • Cofactor solution: 10 mM 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄)

  • Quench Solution: 1 M Perchloric acid

  • 96-well microplate

  • HPLC system with a fluorescence detector

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test inhibitor in DMSO. Create a serial dilution series in DMSO (e.g., from 10 mM down to 100 nM).

    • Prepare a 1 mM stock solution of L-Tryptophan in the Assay Buffer.

    • Prepare the TPH enzyme solution to a working concentration of 2x the final desired concentration in Assay Buffer.

  • Assay Plate Setup (in a 96-well plate):

    • Test Wells: 1 µL of inhibitor dilution series (in DMSO).

    • Positive Control (No Inhibition): 1 µL of DMSO.

    • Negative Control (No Enzyme): 1 µL of DMSO.

    • Rationale: The positive control defines 100% enzyme activity, while the negative control establishes the background signal. These are critical for a self-validating assay.

  • Reaction Initiation:

    • To all wells, add 50 µL of the 2x TPH enzyme solution (except for Negative Control wells, to which add 50 µL of Assay Buffer).

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 49 µL of a substrate/cofactor mix containing L-Tryptophan (to a final concentration equal to its Km, e.g., 50 µM) and BH₄ (final concentration 100 µM).

  • Reaction and Quenching (20 min):

    • Incubate the plate at 37°C for exactly 20 minutes.

    • Causality: The reaction time must be within the linear range of product formation. A time-course experiment should be run initially to determine this.

    • Stop the reaction by adding 20 µL of 1 M Perchloric acid to all wells. This will precipitate the enzyme.

  • Sample Preparation and Analysis:

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to an HPLC vial.

    • Analyze the samples by reverse-phase HPLC with fluorescence detection (Excitation: 295 nm, Emission: 340 nm) to quantify the amount of 5-HTP produced.

  • Data Analysis and IC50 Calculation:

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - ([Signal_Test] - [Signal_Neg_Ctrl]) / ([Signal_Pos_Ctrl] - [Signal_Neg_Ctrl]))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion and Future Directions

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid is a powerful and versatile building block in medicinal chemistry. Its rational design allows for the systematic enhancement of peptide therapeutics and provides a robust scaffold for developing novel enzyme inhibitors. The protocols provided herein offer a validated starting point for researchers to explore its potential. Future work should focus on expanding the range of peptide sequences and enzyme targets for this UAA, as well as utilizing its ¹⁹F NMR properties for detailed structural biology studies to further elucidate its mechanism of action at the molecular level.

References

  • Vertex AI Search, "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC", Accessed March 7, 2026.
  • BOC Sciences, "Unnatural Amino Acids in Drug Discovery", Accessed March 7, 2026.
  • Enamine, "Unnatural Amino Acids", Accessed March 7, 2026.
  • ACS Publications, "Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery", Accessed March 7, 2026.
  • Merck Millipore, "Unnatural Amino Acids for Peptide Synthesis", Accessed March 7, 2026.
  • PMC, "An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media", Accessed March 7, 2026.
  • BOC Sciences, "Strategies for Incorporating Unnatural Amino Acids into Proteins", Accessed March 7, 2026.
  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins, Accessed March 7, 2026.
  • RSC Publishing, "Reprogramming natural proteins using unnatural amino acids", Accessed March 7, 2026.
  • PMC, "Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)", Accessed March 7, 2026.
  • MDPI, "Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System", Accessed March 7, 2026.
  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid, Accessed March 7, 2026.
  • MDPI, "Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors", Accessed March 7, 2026.
  • MedChemExpress, "2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid", Accessed March 7, 2026.
  • Walsh Medical Media, "Fluorinated Aromatic Amino Acids and its Therapeutic Applic

Sources

Method

"development of enzyme inhibitors using 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid"

Application Note & Protocols Topic: A Strategic Guide to the Development of Enzyme Inhibitors Using 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: A Strategic Guide to the Development of Enzyme Inhibitors Using 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Novel Scaffold

The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery, targeting a vast array of diseases from cancer to infectious agents.[1][2] Substituted amino acids represent a promising class of molecules for inhibitor development, as their inherent chirality and functional groups (amino and carboxyl) provide a versatile scaffold for engaging with enzyme active sites.[3] This guide focuses on 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid , a non-natural amino acid derivative. While its specific biological targets are yet to be fully elucidated, its structure—featuring a fluorinated and methylated phenyl ring—suggests potential for unique steric and electronic interactions within a protein binding pocket.

This document serves as a comprehensive roadmap for researchers embarking on the characterization of this compound. As a Senior Application Scientist, my objective is not merely to provide steps, but to illuminate the underlying strategy. We will proceed from foundational compound handling, through target identification and robust assay development, to detailed mechanistic studies. This approach ensures that the data generated is not only accurate but also provides a deep, actionable understanding of the compound's inhibitory profile.

Section 1: Foundational Steps - Compound Management and Preparation

Scientific rigor begins with the starting material. The integrity of all subsequent data depends on the proper handling, storage, and preparation of the test compound.

1.1. Compound Acquisition and Quality Control 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid and its derivatives are specialized reagents.[4][5] Upon acquisition, it is critical to verify the compound's identity and purity via analytical methods such as NMR spectroscopy and LC-MS. This initial step prevents the costly pursuit of artifacts caused by impurities.

1.2. Protocol: Stock Solution Preparation The limited aqueous solubility of many small molecules necessitates the use of aprotic polar solvents like Dimethyl Sulfoxide (DMSO) for creating high-concentration stock solutions.[6]

Objective: To prepare a stable, high-concentration stock solution for serial dilutions.

Materials:

  • 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (solid powder)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculation: Determine the mass of the compound required for a desired stock concentration (e.g., 10 mM or 50 mM). Use the molecular weight (MW) for this calculation (MW of C₁₀H₁₂FNO₂ is 197.21 g/mol ).

  • Weighing: Accurately weigh the solid compound in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be required for some compounds, but always check for thermal stability first.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] Store at -20°C or -80°C for long-term stability.[7]

ParameterRecommended ValueRationale
Stock Concentration 10-50 mMProvides a sufficient concentration range for most assays while minimizing the final DMSO concentration.
Solvent Anhydrous DMSOHigh solubilizing power for organic molecules and miscible with most aqueous assay buffers.
Final Assay [DMSO] < 1% (v/v)High concentrations of DMSO can denature enzymes or interfere with assay signals.
Storage Temperature -20°C to -80°CMinimizes compound degradation and solvent evaporation over time.[7]

Section 2: The Discovery Phase - Target Identification and Primary Screening

With a validated compound in hand, the next phase is to identify its biological target(s). This can be approached through computational prediction and/or empirical screening. The workflow below outlines a typical discovery funnel.

Inhibitor_Discovery_Workflow start Compound Acquired (2-Amino-3-...) qc Purity & Identity QC (NMR, LC-MS) start->qc stock Stock Solution (10-50 mM in DMSO) qc->stock target_id Target Identification stock->target_id comp_screen Computational Screening (Molecular Docking) target_id->comp_screen exp_screen Experimental Screening (Enzyme Panels) target_id->exp_screen primary_assay Primary Biochemical Assay (Single Concentration) comp_screen->primary_assay exp_screen->primary_assay hit_validation Hit Confirmation (Dose-Response & IC50) primary_assay->hit_validation moa Mechanism of Action (Enzyme Kinetics) hit_validation->moa selectivity Selectivity Profiling (Against Related Enzymes) moa->selectivity lead_dev Lead Optimization selectivity->lead_dev MoA_Decision_Tree question question result result path path start Perform Reversibility Test (Rapid Dilution Assay) q1 Is Activity Restored? start->q1 reversible Inhibition is Reversible q1->reversible Yes irreversible Inhibition is Irreversible or Slow-Binding q1->irreversible No kinetic_study Perform Kinetic Assays (Vary [S] and [I]) reversible->kinetic_study q2 How are Km and Vmax Affected? kinetic_study->q2 competitive Competitive (Km increases, Vmax constant) q2->competitive noncomp Non-competitive (Km constant, Vmax decreases) q2->noncomp uncomp Uncompetitive (Km & Vmax decrease) q2->uncomp mixed Mixed (Km & Vmax change) q2->mixed

Caption: Decision tree for determining the mechanism of inhibition.

4.1. Protocol: Reversibility Assay (Rapid Dilution Method) This experiment distinguishes between reversible inhibitors (which dissociate quickly from the enzyme) and irreversible ones (which form a stable, often covalent, bond). [6] Objective: To determine if the inhibitory effect is lost upon dilution.

Procedure:

  • High Concentration Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for 30 minutes.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into assay buffer containing the substrate. This simultaneously dilutes the enzyme to the final assay concentration and the inhibitor to a concentration well below its IC50 (e.g., 0.1x IC50).

  • Activity Measurement: Immediately measure the enzyme activity.

  • Comparison: Compare the activity to a control where the enzyme was not pre-incubated with the inhibitor.

  • Interpretation:

    • Reversible: If enzyme activity is restored to near-control levels, the inhibitor is reversible. [6] * Irreversible/Slow-binding: If activity remains low, the inhibitor is likely irreversible or has a very slow off-rate. [6] 4.2. Protocol: Kinetic Parameter Determination For reversible inhibitors, determining the inhibition constant (Ki) and mechanism requires measuring enzyme kinetics at various substrate and inhibitor concentrations. [8] Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive) and calculate the Ki.

Procedure:

  • Matrix Setup: Design a matrix of experiments varying both the substrate concentration (e.g., from 0.2x Km to 5x Km) and the inhibitor concentration (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Measure Initial Velocities: For each condition in the matrix, measure the initial reaction rate (V₀). It is crucial to use the linear portion of the reaction progress curve. [6]3. Data Plotting: Plot the data using a double reciprocal plot (Lineweaver-Burk) or, more accurately, fit the raw velocity data directly to the Michaelis-Menten equation modified for different inhibition models using non-linear regression software.

  • Analysis:

    • Competitive: Lines on the Lineweaver-Burk plot intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains constant. [8]The inhibitor likely binds to the same active site as the substrate.

    • Non-competitive: Lines intersect on the x-axis. Km is unchanged, but the apparent Vmax decreases. The inhibitor binds to a site other than the active site (an allosteric site). [8] * Uncompetitive: Lines are parallel. Both apparent Km and Vmax decrease. The inhibitor binds only to the enzyme-substrate (ES) complex.

Section 5: Selectivity and Off-Target Effects

A potent inhibitor is not necessarily a good drug candidate; it must also be selective. An inhibitor that binds to many enzymes can cause significant off-target toxicity.

5.1. Selectivity Profiling: The compound should be tested against a panel of closely related enzymes (e.g., other kinases or proteases from the same family). A highly selective inhibitor will have a much higher IC50 for related enzymes than for its primary target.

5.2. Advanced Profiling: For promising lead compounds, chemoproteomic techniques like Activity-Based Protein Profiling (ABPP) can be used to assess selectivity across the entire proteome in a cellular context. [9]This method uses "clickable" tags on the inhibitor to identify all its binding partners within a complex biological sample. [9]

Conclusion and Future Directions

This guide provides a structured, experimentally-driven framework for characterizing the enzyme inhibitory potential of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid. By progressing systematically from basic compound handling through detailed mechanistic studies, researchers can build a comprehensive profile of this novel molecule. Successful identification of a potent and selective inhibitor opens the door to the next phase of drug discovery: lead optimization. This involves medicinal chemistry efforts to synthesize analogs of the initial hit to improve its potency, selectivity, and drug-like properties, guided by structural biology techniques like X-ray crystallography or Cryo-EM to visualize the inhibitor-enzyme interactions. [2][10]

References

  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem. (n.d.).
  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC. (n.d.).
  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14).
  • Enzyme Kinetics: Factors & Inhibitor Effects | Da-ta Biotech. (2024, June 16).
  • Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021, May 10).
  • What Are Enzyme Kinetic Assays? - Tip Biosystems. (2024, July 19).
  • Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC - NIH. (n.d.).
  • Drug Discovery: Enzyme Inhibitor Design and Optimization - Hilaris Publisher. (2025, December 29).
  • Enzyme Inhibitors: Strategies and Challenges in Drug Design - IT Medical Team. (2023, June 30).
  • Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation - MDPI. (n.d.).
  • 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. (n.d.).
  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (n.d.).
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. (2026, February 27).
  • 2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid hydrochloride | ChemScene. (n.d.).
  • 2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid - Sigma-Aldrich. (n.d.).
  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities - Journal of Medicinal Chemistry - Figshare. (2010, November 11).
  • (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid - NCBI - NIH. (2010, May 18).
  • 2-[3-Fluoro-4-(methyl carbonyl) phenyl amino]-2-methyl propanoic acid - Veeprho. (n.d.).
  • CAS No : 1289942-66-0 | Product Name : 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic Acid | Pharmaffiliates. (n.d.).
  • 1289942-66-0|2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. (n.d.).
  • Elucidating the structural basis for differing enzyme inhibitor potency by cryo-EM - CORE. (n.d.).
  • a Crystal structure of the amino acid 2-aminopropanoic acid CH 3 CH(NH... - ResearchGate. (n.d.).
  • 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid | C10H13NO3 | CID 4651510. (n.d.).
  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC. (n.d.).
  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021, November 9).
  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. (n.d.).

Sources

Application

Application Notes and Protocols for Efficacy Testing of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental assays to test the efficacy of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental assays to test the efficacy of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid. Based on its structural similarity to known therapeutic agents, this guide hypothesizes that the compound is a modulator of the L-type Amino Acid Transporter 1 (LAT1), a critical nutrient transporter overexpressed in various cancers. The following application notes and protocols detail a logical, tiered approach to evaluating its potential as a LAT1 inhibitor, from initial in vitro characterization to in vivo preclinical validation.

Introduction and Scientific Rationale

Rapidly proliferating cancer cells have a heightened demand for essential amino acids to fuel their growth and division.[1][2] The L-type Amino Acid Transporter 1 (LAT1), also known as Solute Carrier Family 7 Member 5 (SLC7A5), is a key transmembrane protein that facilitates the uptake of large neutral amino acids, such as leucine, which are crucial for protein synthesis and signaling pathways like mTOR.[1][2][3] Notably, LAT1 is frequently overexpressed in a wide array of human cancers, while its expression in normal tissues is limited, making it an attractive target for cancer therapy.[1][4][5][6]

The chemical structure of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, an amino acid derivative, suggests its potential interaction with amino acid transporters. This guide is predicated on the hypothesis that this compound acts as an inhibitor of LAT1. Selective inhibition of LAT1 can starve cancer cells of essential nutrients, leading to suppressed growth and proliferation, a mechanism employed by other investigational LAT1 inhibitors like JPH203.[5][6][7][8]

This document outlines a series of validated in vitro and in vivo assays to rigorously test this hypothesis and evaluate the therapeutic potential of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid.

In Vitro Efficacy and Mechanism of Action Assays

A tiered in vitro testing strategy is proposed to first confirm the compound's interaction with LAT1 and then to assess its functional consequences in cancer cells.

Primary Assay: LAT1 Inhibition via Competitive Radioligand Uptake

Principle: This assay directly measures the ability of the test compound to inhibit the uptake of a radiolabeled LAT1 substrate, typically [14C]-L-leucine or [3H]-L-leucine, into cells overexpressing LAT1. A reduction in radiolabel accumulation in the presence of the test compound indicates competitive inhibition of the transporter.

Cell Line Selection: Human colon cancer cell line HT-29 or other cancer cell lines with high LAT1 expression (e.g., prostate, lung, breast cancer cell lines) are suitable for this assay.[1][6][9]

Protocol:

  • Cell Culture: Culture HT-29 cells in a 24-well plate until they reach 80-90% confluency.

  • Pre-incubation: Wash the cells with a sodium-free buffer (e.g., Hanks' Balanced Salt Solution) to remove endogenous amino acids.

  • Inhibition Assay: Incubate the cells with varying concentrations of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid for a predetermined time (e.g., 10-30 minutes). Include a known LAT1 inhibitor, such as JPH203 or 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), as a positive control.[1][10]

  • Radioligand Uptake: Add a solution containing [14C]-L-leucine to each well and incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Expected Outcome: A dose-dependent decrease in radiolabeled leucine uptake will confirm that the compound inhibits LAT1. The IC50 value will quantify its potency.

Workflow Diagram:

G cluster_0 LAT1 Inhibition Assay Workflow A Seed HT-29 cells in 24-well plates B Wash cells with Na+-free buffer A->B C Pre-incubate with test compound or control B->C D Add [14C]-L-leucine C->D E Incubate for uptake D->E F Stop uptake & wash with cold buffer E->F G Lyse cells F->G H Measure radioactivity (Scintillation) G->H I Calculate % inhibition and IC50 H->I

Caption: Workflow for the LAT1 competitive radioligand uptake assay.

Secondary Assay: Cancer Cell Proliferation/Viability

Principle: Since LAT1 is crucial for cancer cell proliferation, its inhibition is expected to reduce cell growth. This assay assesses the cytostatic or cytotoxic effects of the test compound on cancer cells.

Protocol (MTT Assay):

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid for 48-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.

Expected Outcome: A dose-dependent decrease in cell viability will indicate that the compound has anti-proliferative effects, consistent with LAT1 inhibition.

Mechanistic Follow-up: mTOR Pathway Analysis

Principle: Leucine transported by LAT1 is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. Inhibition of LAT1 should lead to the downregulation of this pathway.

Protocol (Western Blotting):

  • Treatment and Lysis: Treat HT-29 cells with the test compound at its GI50 concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key mTOR pathway proteins (e.g., phosphorylated S6 kinase, phosphorylated 4E-BP1) and their total protein counterparts.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in the phosphorylation status of mTORC1 downstream targets.

Expected Outcome: A decrease in the phosphorylation of S6K and 4E-BP1 will provide mechanistic evidence that the compound's anti-proliferative effects are mediated through the inhibition of the LAT1-mTOR pathway.

Signaling Pathway Diagram:

Caption: Proposed mechanism of action via LAT1 inhibition and mTORC1 pathway suppression.

In Vivo Efficacy Assessment

Following successful in vitro characterization, the anti-tumor efficacy of the compound should be evaluated in a relevant animal model.

Human Tumor Xenograft Model

Principle: This model involves implanting human cancer cells into immunodeficient mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.

Animal Model: Female athymic nude mice (4-6 weeks old).

Protocol:

  • Tumor Implantation: Subcutaneously inject HT-29 cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Administer 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid to the treatment group via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at one or more dose levels. Administer the vehicle to the control group.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation markers like Ki-67).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Calculate the tumor growth inhibition (TGI).

Expected Outcome: A significant reduction in tumor growth in the treated group compared to the control group will demonstrate in vivo efficacy.

In Vivo Experimental Workflow:

G cluster_0 In Vivo Xenograft Study Workflow A Subcutaneous injection of HT-29 cells into nude mice B Monitor tumor growth to ~100-150 mm³ A->B C Randomize mice into treatment & vehicle groups B->C D Administer test compound or vehicle daily C->D E Measure tumor volume & body weight 2-3x per week D->E F Euthanize mice at endpoint E->F G Excise and weigh tumors F->G H Analyze data (Tumor Growth Inhibition) G->H

Caption: Workflow for the in vivo human tumor xenograft study.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized for clear comparison and interpretation.

AssayParameterExpected Result for Efficacy
In Vitro
LAT1 Radioligand UptakeIC50Low micromolar or nanomolar range
Cell Proliferation (MTT)GI50Potent inhibition of cell growth
mTOR Pathway AnalysisPhosphorylation of S6K, 4E-BP1Dose-dependent decrease
In Vivo
Tumor XenograftTumor Growth Inhibition (TGI)>50% at a well-tolerated dose

A cohesive interpretation of these results is crucial. A potent IC50 in the LAT1 uptake assay, coupled with a similar GI50 in the proliferation assay and confirmed downregulation of the mTOR pathway, provides strong evidence for an on-target mechanism of action. Successful translation of this in vitro activity to in vivo tumor growth inhibition in a xenograft model would establish 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid as a promising candidate for further preclinical development.

References

  • BioIVT. (n.d.). LAT1 Transporter Assay. Retrieved from [Link]

  • Napolitano, L., et al. (2017). Yeast Cell-Based Transport Assay for the Functional Characterization of Human 4F2hc-LAT1. Frontiers in Pharmacology, 8, 735. Retrieved from [Link]

  • Cormerais, Y., et al. (2018). The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer. International Journal of Molecular Sciences, 19(3), 735. Retrieved from [Link]

  • Ito, D., et al. (2024). L-type amino acid transporter 1 inhibitor JPH203 prevents the growth of cabazitaxel-resistant prostate cancer by inhibiting cyclin-dependent kinase activity. Cancer Science, 115(3), 937–953. Retrieved from [Link]

  • Singh, N., et al. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. Molecules, 23(12), 3326. Retrieved from [Link]

  • Lee, S. C., et al. (2017). Transporter assays as useful in vitro tools in drug discovery and development. Expert Opinion on Drug Discovery, 12(7), 705-720. Retrieved from [Link]

  • Wong, C. C., et al. (2021). Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. Cancers, 13(14), 3409. Retrieved from [Link]

  • Oda, K., et al. (2010). L-type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 101(1), 173-179. Retrieved from [Link]

  • SOLVO Biotechnology. (n.d.). LAT1 - Transporters. Retrieved from [Link]

  • Varghese, S., et al. (2019). Targeting amino acid metabolism in cancer growth and anti-tumor immune response. World Journal of Gastrointestinal Oncology, 11(5), 365-384. Retrieved from [Link]

  • An, J., et al. (2014). Role of the L- amino acid transporter-1 (LAT-1) in Mouse Trophoblast Cell Invasion. Reproductive Biology and Endocrinology, 12, 105. Retrieved from [Link]

  • Lo, A., et al. (2022). Clinical development of metabolic inhibitors for oncology. The Journal of Clinical Investigation, 132(1), e149712. Retrieved from [Link]

  • Geier, E. G., et al. (2013). Structure-based ligand discovery for the Large-neutral Amino Acid Transporter 1, LAT-1. Proceedings of the National Academy of Sciences, 110(33), 13349-13354. Retrieved from [Link]

  • Watzke, N., et al. (2001). New inhibitors for the neutral amino acid transporter ASCT2 reveal its Na+-dependent anion leak. The Journal of Physiology, 537(Pt 2), 347–358. Retrieved from [Link]

  • Oda, K., et al. (2009). l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 100(11), 2211-2218. Retrieved from [Link]

  • Parker, J. L., et al. (2024). Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. Molecules, 29(3), 698. Retrieved from [Link]

  • Zhang, J., et al. (2020). Metabolism of Amino Acids in Cancer. Frontiers in Oncology, 10, 904. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Safe Handling and Storage of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid

Abstract: This document provides a detailed guide to the safe handling and optimal storage of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, a fluorinated amino acid analog. As specialized amino acids are increasingl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide to the safe handling and optimal storage of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, a fluorinated amino acid analog. As specialized amino acids are increasingly integral to protein engineering, structural biology, and drug discovery, ensuring their chemical integrity and handling them safely is paramount. The protocols herein are synthesized from safety data for structurally related fluorinated aromatic amino acids and established best practices for laboratory chemical management. This guide is intended for researchers, chemists, and drug development professionals.

Introduction and Scientific Context

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid belongs to the class of fluorinated amino acids, which are powerful tools in biomedical research. The substitution of hydrogen with fluorine can significantly alter the electronic properties, hydrophobicity, and conformational preferences of an amino acid side chain.[1] These alterations can lead to proteins with enhanced thermal and chemical stability.[2] Consequently, such analogs are invaluable for applications including ¹⁹F NMR spectroscopy for protein structure and dynamics studies, and for modulating protein-protein interactions.[1][3]

Given the reactive nature of the functional groups and the potential for the compound to be a fine powder, adherence to strict handling and storage protocols is essential. This not only ensures the safety of laboratory personnel but also preserves the high purity required for sensitive downstream applications. The following guidelines are based on an analysis of safety data for analogous compounds, as specific data for this molecule is not widely published.

Hazard Identification and Risk Assessment

Based on data from structurally similar fluorinated amino acids and substituted propanoic acids, 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid should be handled as a hazardous substance. The anticipated GHS hazard profile is summarized below.

Causality of Hazards : The primary hazards stem from its properties as a fine, potentially airborne powder and its chemical functionalities. The amino and carboxylic acid groups can cause irritation, and as a fine particulate, it can mechanically and chemically irritate the respiratory system and eyes.[4][5][6]

Table 1: Anticipated GHS Hazard Profile

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[4][5][6][7]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[4][5][6][7]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4][5][6][7] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.

3.1. Engineering Controls The primary goal of engineering controls is to contain the chemical at the source, preventing inhalation or incidental contact.

  • Ventilation: All handling of the solid compound must be performed in a certified chemical fume hood or a powder containment hood (ventilated balance enclosure). This prevents the inhalation of fine dust.[4][8]

  • Eyewash and Safety Shower: A calibrated and unobstructed eyewash station and safety shower must be readily accessible in the laboratory.[4][9]

3.2. Personal Protective Equipment (PPE) PPE provides a crucial barrier against direct exposure. The diagram below outlines the logical workflow for PPE selection.

cluster_ppe PPE Selection Workflow Start Task: Handling Solid Compound Eye Eye Protection (Chemical Safety Goggles, EN166) Start->Eye Always Required Hand Hand Protection (Nitrile Gloves, ASTM F1671) Eye->Hand Body Body Protection (Lab Coat, Closed-toe Shoes) Hand->Body Resp Respiratory Protection (Use in Fume Hood) Body->Resp Mandatory Control End Proceed with Handling Resp->End cluster_storage Storage Decision Protocol Start Compound Received (Solid Form) Decision Storage Duration? Start->Decision ShortTerm Short-Term (< 1 month) Store at 2-8°C Sealed, in desiccator Decision->ShortTerm Short LongTerm Long-Term (> 1 month) Store at -20°C Purge with Argon/Nitrogen Decision->LongTerm Long End Use in Experiment ShortTerm->End LongTerm->End Solution Solution Storage Aliquot into single-use vials Store at -80°C End->Solution If preparing stock

Caption: Decision workflow for appropriate storage conditions.

Table 3: Recommended Storage Conditions

Format Duration Temperature Atmosphere Container
Solid Powder Short-Term (< 1 month) 2-8°C [10][11][12][13] Dry, desiccated Tightly sealed, opaque vial [4][8]
Solid Powder Long-Term (> 1 month) -20°C [14][15] Inert (Argon or Nitrogen) Tightly sealed, opaque vial
In Solvent (e.g., DMSO) Up to 1 month -20°C [14][15] N/A Single-use aliquots, cryovials

| In Solvent (e.g., DMSO) | Up to 6 months | -80°C [14][15]| N/A | Single-use aliquots, cryovials |

Detailed Experimental Protocols

Protocol 5.1: Handling and Weighing the Solid Compound

  • Preparation: Don all required PPE as specified in Table 2.

  • Control Area: Power on the chemical fume hood or ventilated balance enclosure and ensure the sash is at the appropriate height.

  • Equilibration: Before opening, allow the sealed container of the compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Place an analytical balance inside the ventilated enclosure. Use anti-static weighing paper or a suitable weighing boat.

  • Transfer: Carefully use a clean, dedicated spatula to transfer the desired amount of powder. Avoid creating dust clouds. [8]6. Sealing: Immediately after dispensing, securely close the container. For long-term storage, consider purging the headspace with an inert gas (e.g., argon) before sealing.

  • Cleanup: Clean the spatula and the weighing area with a solvent-dampened wipe (e.g., 70% ethanol) to collect any residual powder. Dispose of wipes and weighing paper in the designated solid chemical waste container.

  • Doffing PPE: Remove gloves and lab coat before leaving the work area and wash hands thoroughly. [4] Protocol 5.2: Preparation of a 100 mM Stock Solution in DMSO Note: Based on solubility data for similar compounds, DMSO is a suitable solvent. [14]Always test solubility on a small scale first.

  • Calculation: Calculate the mass of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid needed. (Molecular Weight: ~199.20 g/mol ). For 1 mL of a 100 mM solution, you will need 19.92 mg.

  • Weighing: Following Protocol 5.1, accurately weigh the calculated mass of the compound into a tared vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Cap the vial and vortex gently. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. [14]5. Aliquoting: Once fully dissolved, immediately aliquot the solution into single-use, amber or opaque cryovials. This is critical to prevent degradation from multiple freeze-thaw cycles. [14]6. Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store immediately at -80°C for long-term stability. [14][15] Protocol 5.3: Spill Management

  • Evacuate: If a significant amount of dust is generated, calmly evacuate the immediate area.

  • Secure: Cordon off the spill area.

  • PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain: For a small, dry spill, gently cover it with a damp paper towel to prevent dust from becoming airborne.

  • Clean: Carefully sweep or wipe up the material and place it into a sealed container labeled "Hazardous Waste". [8][9]Do not dry sweep, as this will generate dust.

  • Decontaminate: Wipe the spill area with soap and water, followed by a 70% ethanol wipe.

  • Dispose: Dispose of all contaminated materials according to your institution's hazardous waste protocols.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-3-(2,4,6-trifluorophenyl)propanoic Acid.
  • MedChemExpress. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.
  • Sigma-Aldrich. (n.d.). (R)-2-Amino-3-(4-fluorophenyl)propanoic acid.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: (S)-Fmoc-β-Phe(4-Me)-OH.
  • ChemicalBook. (n.d.). 2-Amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid(555-30-6) Handling and Storage.
  • ChemScene. (n.d.). (S)-2-Amino-3-(2-fluoro-3-methylphenyl)propanoic acid.
  • MedchemExpress.com. (n.d.). 2-Amino-3-(4-fluorophenyl)propanoic acid.
  • ChemScene. (n.d.). (s)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride.
  • Thermo Fisher Scientific. (2024, February 4). Safety Data Sheet: 3-(4-Methylphenyl)propionic acid.
  • PubChem. (n.d.). 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid.
  • Patsnap Eureka. (2025, June 20). How to Safely Handle Fluoroantimonic Acid in Laboratories?
  • Sigma-Aldrich. (n.d.). (S)-2-AMINO-3-(4-HYDROXY-3-METHYLPHENYL)PROPANOIC ACID.
  • Thermo Fisher Scientific. (2009, September 30). Safety Data Sheet: 3-(4-Methylphenyl)propionic acid.
  • Pham, T. T., et al. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.
  • Marsh, E. N. G., et al. (n.d.). Structural basis for the enhanced stability of highly fluorinated proteins.
  • Buer, B. C., & Marsh, E. N. (2011, November 30). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews (RSC Publishing).
  • ChemScene. (n.d.). (2S)-2-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid

Welcome to the Technical Support Center for the synthesis of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions related to the synthesis of this complex phenylalanine analog. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate the challenges of this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, offering step-by-step solutions and the scientific rationale behind them.

Question 1: I am observing a low yield in my primary condensation or coupling reaction. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of phenylalanine analogs are a common challenge and can stem from several factors.[1] Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Insight: The purity of your starting materials, especially the substituted benzaldehyde and the glycine equivalent, is paramount. Trace impurities can interfere with the reaction.

    • Actionable Advice:

      • Ensure all reagents are of high purity and are properly dried.

      • Verify the accuracy of your weighing and stoichiometric calculations. Even minor deviations can significantly impact yield.[1]

      • Consider using freshly distilled solvents to minimize potential contaminants.

  • Reaction Conditions:

    • Insight: The reaction conditions, including temperature, reaction time, and catalyst choice, are critical for driving the reaction to completion and minimizing side products.

    • Actionable Advice:

      • Temperature Optimization: Systematically vary the reaction temperature. Some reactions may require elevated temperatures to overcome activation energy barriers, while others may benefit from lower temperatures to reduce side reactions.

      • Extended Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction appears to be stalling, extending the reaction time may be beneficial.

      • Catalyst Screening: If applicable, screen different catalysts or catalyst loadings. For instance, in a Heck-type coupling, the choice of palladium catalyst and ligand can be crucial.[2]

  • Protecting Group Strategy:

    • Insight: The choice of protecting groups for the amine and carboxylic acid functionalities is critical to prevent unwanted side reactions.

    • Actionable Advice:

      • Ensure the protecting groups are stable under the reaction conditions.

      • If you suspect protecting group cleavage, consider switching to a more robust protecting group. For example, a Boc group might be cleaved under strongly acidic conditions, necessitating a switch to a Cbz or Fmoc group depending on the subsequent reaction steps.

Question 2: My final product is contaminated with diastereomers. How can I improve the stereoselectivity of the reaction?

Answer: Achieving high stereoselectivity is a significant challenge in the synthesis of chiral amino acids.

  • Chiral Auxiliary:

    • Insight: The use of a chiral auxiliary can effectively control the stereochemical outcome of the reaction.

    • Actionable Advice:

      • Employ a well-established chiral auxiliary, such as a Schöllkopf auxiliary or an Evans auxiliary, to introduce the desired stereocenter.

      • The choice of auxiliary will depend on the specific reaction and the desired enantiomer.

  • Asymmetric Catalysis:

    • Insight: Asymmetric catalysis offers an elegant and efficient way to introduce chirality.

    • Actionable Advice:

      • Explore the use of a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral transition metal complex.

      • The selection of the catalyst and ligand is critical for achieving high enantiomeric excess (ee).

  • Purification:

    • Insight: If diastereomers are formed, they can often be separated by chromatography.

    • Actionable Advice:

      • Utilize chiral column chromatography (e.g., chiral HPLC) for the separation of enantiomers.

      • Diastereomers can sometimes be separated by standard silica gel chromatography due to their different physical properties.

Question 3: I am struggling with the purification of the final product. What are the recommended methods?

Answer: The purification of polar amino acids can be challenging due to their solubility characteristics.

  • Recrystallization:

    • Insight: Recrystallization is a powerful technique for purifying solid compounds.[1]

    • Actionable Advice:

      • Screen a variety of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for amino acids include water, ethanol, and mixtures of organic solvents with water.

      • Perform small-scale trials to optimize the recrystallization conditions.[1]

  • Ion-Exchange Chromatography:

    • Insight: Ion-exchange chromatography is particularly effective for separating charged molecules like amino acids.

    • Actionable Advice:

      • Select an appropriate ion-exchange resin based on the isoelectric point (pI) of your target amino acid.

      • Optimize the pH and ionic strength of the elution buffer to achieve good separation.

  • Reverse-Phase HPLC (RP-HPLC):

    • Insight: RP-HPLC is a high-resolution technique that can be used for the final purification of the amino acid.[3]

    • Actionable Advice:

      • Choose a suitable C18 column and optimize the mobile phase (typically a mixture of water and acetonitrile with a modifying agent like trifluoroacetic acid) to achieve the desired separation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the synthesis of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid.

Q1: What are the most common synthetic routes to prepare 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid?

A1: Several synthetic strategies can be employed. A common approach involves the asymmetric alkylation of a glycine enolate equivalent with 2-fluoro-4-methylbenzyl bromide using a chiral auxiliary. Another route is the Strecker synthesis starting from 2-fluoro-4-methylbenzaldehyde. Palladium-catalyzed cross-coupling reactions, such as the Negishi or Suzuki coupling, can also be utilized to construct the carbon skeleton.[4]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Standard laboratory safety practices should always be followed. Specifically, handle fluorinated compounds with care as they can be toxic. Reactions involving organometallic reagents (e.g., n-BuLi) should be conducted under an inert atmosphere (argon or nitrogen) and with appropriate quenching procedures. Always wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is essential for complete characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral column, is used to determine the purity and enantiomeric excess of the final product.[3]

  • Melting Point: The melting point can be a useful indicator of purity.

Experimental Protocols

Protocol 1: Asymmetric Alkylation of a Glycine Equivalent

This protocol provides a general outline for the asymmetric synthesis using a chiral auxiliary.

  • Deprotonation: Dissolve the N-protected glycine-chiral auxiliary adduct in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), dropwise to generate the enolate.

  • Alkylation: Slowly add a solution of 2-fluoro-4-methylbenzyl bromide in the same solvent to the enolate solution at -78 °C. Allow the reaction to stir for several hours, monitoring its progress by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Auxiliary Cleavage: Purify the crude product by column chromatography. Subsequently, cleave the chiral auxiliary under appropriate conditions (e.g., acid hydrolysis) to yield the desired amino acid.

  • Final Purification: Purify the final product by recrystallization or chromatography as described in the troubleshooting section.

Quantitative Data Summary

ParameterMethod 1: Asymmetric AlkylationMethod 2: Strecker Synthesis
Typical Yield 60-80%50-70%
Enantiomeric Excess (ee) >95%Variable, often requires resolution
Key Reagents Chiral Auxiliary, Strong BaseNaCN, NH₄Cl
Advantages High StereocontrolReadily available starting materials
Disadvantages Multi-step, Cost of auxiliaryUse of cyanide, Racemic product

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_purification Purification & Deprotection cluster_product Final Product Glycine Derivative Glycine Derivative Asymmetric Alkylation Asymmetric Alkylation Glycine Derivative->Asymmetric Alkylation 2-fluoro-4-methylbenzyl bromide 2-fluoro-4-methylbenzyl bromide 2-fluoro-4-methylbenzyl bromide->Asymmetric Alkylation Chromatography Chromatography Asymmetric Alkylation->Chromatography Crude Product Auxiliary Cleavage Auxiliary Cleavage Chromatography->Auxiliary Cleavage Final Purification Final Purification Auxiliary Cleavage->Final Purification Target Amino Acid Target Amino Acid Final Purification->Target Amino Acid

Caption: Workflow for Asymmetric Synthesis.

Troubleshooting_Flowchart Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Optimize Conditions Optimize Conditions Check Reagents->Optimize Conditions Reagents OK Pure Reagents? Pure Reagents? Check Reagents->Pure Reagents? Problem Found Correct Stoichiometry? Correct Stoichiometry? Check Reagents->Correct Stoichiometry? Problem Found Review Protecting Groups Review Protecting Groups Optimize Conditions->Review Protecting Groups Still Low Yield Adjust Temperature/Time Adjust Temperature/Time Optimize Conditions->Adjust Temperature/Time Problem Found Screen Catalysts Screen Catalysts Optimize Conditions->Screen Catalysts Problem Found Successful Synthesis Successful Synthesis Optimize Conditions->Successful Synthesis Yield Improved Stable Groups? Stable Groups? Review Protecting Groups->Stable Groups? Problem Found Review Protecting Groups->Successful Synthesis Yield Improved

Caption: Troubleshooting Low Yield Issues.

References

  • BenchChem. (n.d.). Troubleshooting common issues in 2'-Aminoacetophenone synthesis.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • BenchChem. (n.d.). troubleshooting Aganodine synthesis impurities.
  • Imperial College London. (n.d.). Transition Metal Mediated Synthesis of Conformationally Constrained Phenylalanine Analogues and Their Applications.
  • Beilstein-Institut. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Purification of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid

Welcome to the technical support center for the purification of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this non-natural amino acid in high purity. We will delve into common purification challenges and offer robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid?

A1: The impurity profile largely depends on the synthetic route employed. For common methods like reductive amination of the corresponding keto-acid or palladium-catalyzed cross-coupling reactions, you should be vigilant for the following:

  • Starting Materials: Unreacted 2-fluoro-4-methylbenzaldehyde or the corresponding keto-acid are common.

  • Reaction Intermediates: Incomplete reactions can leave behind imine intermediates from reductive amination.

  • Byproducts of Reductive Amination: Over-alkylation of the amine can occur, and side reactions can be promoted by the choice of reducing agent[1][2].

  • Catalyst Residues: If a palladium-catalyzed cross-coupling is used, residual palladium and ligands may be present[3][4][5].

  • Enantiomeric Impurity: If a non-stereospecific synthesis is performed, the primary "impurity" will be the undesired enantiomer.

Q2: My purified product shows poor solubility. What can I do?

A2: Like many amino acids, 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid is zwitterionic, leading to high lattice energy and often poor solubility in common organic solvents at its isoelectric point. To improve solubility, you can:

  • Adjust the pH: Moving away from the isoelectric point by adding a small amount of acid (like HCl) or base (like NaOH) will form the corresponding salt, which is generally more soluble in aqueous solutions.

  • Use a Co-solvent System: A mixture of water with a polar organic solvent like methanol, ethanol, or acetonitrile can enhance solubility.

Q3: I am struggling to separate the D- and L-enantiomers. What is the most effective method?

A3: Chiral resolution is a critical step for obtaining the desired stereoisomer. The most effective method depends on your scale and available equipment. The main strategies are:

  • Enzymatic Resolution: This highly selective method often involves the use of an enzyme, such as an acylase, to selectively hydrolyze an N-acyl derivative of one enantiomer, allowing for separation[6][7][8].

  • Diastereomeric Salt Formation: This classical chemical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts with different solubilities, which can then be separated by fractional crystallization[9][10][11][12].

  • Chiral Chromatography (HPLC): For analytical and small-scale preparative separations, chiral HPLC is a powerful tool. Various chiral stationary phases (CSPs) are available that can directly separate the enantiomers[13][14][15][16][17].

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing process-related impurities. The key is selecting an appropriate solvent system.

Problem: Oily precipitate instead of crystals during recrystallization.

Cause: This often occurs when the compound is supersaturated in a solvent where it has high solubility, or if impurities are depressing the melting point.

Solution:

  • Solvent Selection: Experiment with different solvent systems. A good starting point is a binary system where the compound is soluble in one solvent (e.g., hot water or a water/alcohol mixture) and poorly soluble in the other (e.g., a non-polar solvent like heptane).

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, then gradually cool further in an ice bath. Rapid cooling can lead to precipitation rather than crystallization.

  • Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to induce crystallization.

Table 1: Suggested Solvent Systems for Recrystallization Screening

Solvent System (v/v)Rationale
Water/EthanolGood for polar compounds; solubility can be fine-tuned by adjusting the ratio.
Water/IsopropanolSimilar to water/ethanol, but isopropanol is less polar.
Dichloromethane/HexaneFor less polar impurities; dissolve in a minimum of hot DCM and add hexane until turbidity appears, then cool.
Column Chromatography

For removing impurities with different polarities, column chromatography is highly effective.

Problem: Poor separation of the target compound from a close-running impurity on a silica gel column.

Cause: The mobile phase may not have the optimal polarity to resolve the compounds.

Solution:

  • Optimize the Mobile Phase: A common mobile phase for amino acids on silica is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethanol), often with a small amount of acetic acid or ammonia to improve peak shape. Systematically vary the solvent ratios.

  • Consider Reversed-Phase Chromatography: If the compound and impurities are polar, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA), can provide better separation.

Experimental Protocol: Flash Column Chromatography on Silica Gel

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase.

  • Loading: Carefully add the dried product-silica mixture to the top of the packed column.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

Diagram 1: General Workflow for Purification by Column Chromatography

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Pooling Crude Crude Product Dissolve Dissolve in minimal solvent Crude->Dissolve Adsorb Adsorb onto silica Dissolve->Adsorb Dry Dry to free-flowing powder Adsorb->Dry Load Load sample Dry->Load Pack Pack column with silica Pack->Load Elute Elute with mobile phase Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions (TLC/LC-MS) Collect->Analyze Pool Pool pure fractions Analyze->Pool Evaporate Evaporate solvent Pool->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification via flash column chromatography.

Chiral Resolution

Problem: Incomplete separation of enantiomers using diastereomeric salt crystallization.

Cause: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.

Solution:

  • Screen Resolving Agents: The choice of resolving agent is crucial. For an acidic amino acid, chiral amines are used. For a basic amino acid, chiral acids are employed. For a neutral amino acid like the target compound, either can be used, often after derivatization.

  • Solvent Screening: The solvent has a significant impact on the differential solubility of the diastereomeric salts. Screen a range of solvents with varying polarities.

  • Optimize Crystallization Conditions: Control the rate of cooling and the degree of supersaturation. Seeding with a pure crystal of the desired diastereomeric salt can be beneficial.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic amino acid in a suitable solvent. Add an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (1R)-(-)-10-Camphorsulfonic acid).

  • Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature. The less soluble diastereomeric salt should crystallize out.

  • Isolation: Filter the crystals and wash them with a small amount of cold solvent.

  • Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid to precipitate the pure enantiomer. The resolving agent will remain in the solution and can be recovered.

Diagram 2: Chiral Resolution by Diastereomeric Salt Formation

G Racemate Racemic Amino Acid (D- and L-) SaltFormation Salt Formation in suitable solvent Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., R-acid) ResolvingAgent->SaltFormation Diastereomers Mixture of Diastereomeric Salts (D-R and L-R) SaltFormation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Salt (e.g., L-R) Crystallization->LessSoluble MoreSoluble More Soluble Salt in Mother Liquor (e.g., D-R) Crystallization->MoreSoluble Liberation1 Liberate Amino Acid (pH adjustment) LessSoluble->Liberation1 Liberation2 Liberate Amino Acid (pH adjustment) MoreSoluble->Liberation2 PureEnantiomer1 Pure L-Enantiomer Liberation1->PureEnantiomer1 PureEnantiomer2 Pure D-Enantiomer Liberation2->PureEnantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

References

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 256-263.
  • Kaliszan, R., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Faid, R., & Fessner, W. D. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Organic and Inorganic Chemistry, 4(2), 1-6.
  • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. Retrieved from [Link]

  • Frontiers. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • ResearchGate. (2015, March 18). Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. Retrieved from [Link]

  • PMC. (n.d.). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Retrieved from [Link]

  • PMC. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • RSC Publishing. (2019, July 10). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. Retrieved from [Link]

  • ResearchGate. (2021, June 11). Impurity profile of amino acids?. Retrieved from [Link]

  • ACS Publications. (2004, August 19). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Enantioseparation of D/L-mandelic acid with L-phenylalanine in diastereomeric crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Jagiellonian University. (n.d.). Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes. Retrieved from [Link]

  • ScienceDirect. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Peptide Synthesis with 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid

Welcome to the technical support center for peptide synthesis involving 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for peptide synthesis involving 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of this sterically hindered amino acid into peptide sequences. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the unique challenges presented by this analog.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental issues associated with using 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid, a non-canonical amino acid valued for its potential to introduce unique conformational constraints and metabolic stability into peptides.

Q1: Why is incorporating 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid into a peptide sequence considered difficult?

A: The primary challenge is steric hindrance .[1] The presence of both a fluorine atom at the ortho-position and a methyl group at the para-position of the phenyl ring creates significant bulk around the alpha-carbon and the associated amine and carboxyl groups. This bulk physically obstructs the approach of coupling reagents and the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete amide bond formation.[2][3] This can result in low coupling yields and the formation of deletion sequences.[1]

Q2: What are the most common side reactions I should anticipate when using this amino acid?

A: The most prevalent side reactions are:

  • Incomplete Coupling: Due to steric hindrance, standard coupling protocols may fail to drive the reaction to completion, leaving a portion of the peptide chains unreacted.[2]

  • Racemization: The activation of the carboxylic acid group, a prerequisite for coupling, can lead to the loss of stereochemical integrity at the alpha-carbon.[4][5] Sterically hindered amino acids can be more susceptible to racemization, especially during prolonged coupling times or under harsh conditions needed to overcome the steric barrier.[6]

  • Aggregation: Peptides containing bulky, hydrophobic residues are prone to on-resin aggregation, where peptide chains interact with each other. This can physically block reaction sites, leading to failed couplings and deprotection steps.[1][7]

Q3: Does the 2-fluoro-4-methylphenyl side chain itself participate in side reactions?

A: The fluoro and methyl groups on the phenyl ring are generally considered chemically inert under standard Solid-Phase Peptide Synthesis (SPPS) conditions. The C-F bond is very strong, and the methyl group is unreactive. Unlike residues such as Tryptophan or Methionine, the side chain of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid is not susceptible to oxidation. Furthermore, it does not require side-chain protection, simplifying the synthesis strategy.[8] The primary influence of the side chain is steric and electronic, not reactive.[9]

Part 2: Troubleshooting Guide - Incomplete Coupling Reactions

This is the most common failure mode. If HPLC analysis of a test cleavage shows a significant peak corresponding to a deletion sequence, follow this guide.

Q4: My coupling reaction has failed or is showing very low efficiency. What is the first step to troubleshoot this?

A: The first step is to re-evaluate and optimize your coupling reagent and conditions. Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, are often inefficient for coupling sterically hindered amino acids.[2][10] You must switch to a more potent activation method.

Protocol 1: Optimized Coupling for Sterically Hindered Residues

This protocol provides a robust starting point for coupling 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the resin-bound peptide (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 min) to remove all residual piperidine.[1]

  • Amino Acid Activation (in a separate vessel):

    • Dissolve 3-5 equivalents of Fmoc-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid in DMF or NMP.

    • Add 3-5 equivalents of an appropriate activator (see Table 1). HATU or COMU are highly recommended starting points.[11][12]

    • Add 6-10 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[5]

    • Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid mixture to the washed resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time may be extended to overnight, but be mindful of the increased risk of racemization.[1]

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, do not proceed to deprotection. Instead, perform a second coupling (double couple).

Table 1: Recommended Coupling Reagents for Hindered Amino Acids
Reagent ClassExample(s)Recommended Equivalents (vs. Resin)Key Advantages & Considerations
Uronium/Aminium Salts HATU, HBTU 3 - 5Highly efficient, rapid kinetics. HATU is generally superior for hindered couplings.[12] Requires base (DIPEA/Collidine).
Oxyma-based Uronium Salts COMU 3 - 5As efficient as HATU but with improved safety (avoids explosive HOBt/HOAt byproducts) and better solubility.[11]
Phosphonium Salts PyBOP, PyAOP 3 - 5Offer high coupling efficiency with low racemization risk. PyAOP is particularly effective for hindered residues.[10][13]
Thiuronium Salts TOTT 3 - 5Shows good results for hindered amino acids with reportedly lower racemization levels compared to other reagents.[11]
Q5: I performed a double coupling with HATU and the Kaiser test is still positive. What are my next options?

A: If a double coupling with a potent reagent fails, you are facing an extremely difficult coupling, likely exacerbated by on-resin aggregation. Consider the following strategies.

  • Increase Temperature: Gently heating the reaction vessel to 40-50°C can provide the necessary energy to overcome the activation barrier. This is a common strategy in microwave-assisted peptide synthesizers but can be done with a heated shaker block. Caution: Increased temperature significantly raises the risk of racemization.[14]

  • Capping: If you cannot achieve a complete coupling, it is critical to terminate the unreacted peptide chains to prevent the formation of deletion sequences that can be difficult to purify. This is done by "capping" the free amines with acetic anhydride.[1]

  • Change Solvent: Switching the reaction solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO can help to disrupt secondary structures and improve reagent diffusion.

Diagram 1: Troubleshooting Workflow for Failed Coupling

G start Coupling Fails (Positive Kaiser Test) reagent_check Using Potent Reagent? (e.g., HATU, COMU) start->reagent_check switch_reagent Switch to HATU, COMU, or PyAOP (See Table 1) reagent_check->switch_reagent No double_couple Perform Double Coupling reagent_check->double_couple Yes switch_reagent->double_couple kaiser_test_2 Kaiser Test Still Positive? double_couple->kaiser_test_2 temp_increase Increase Temperature (e.g., 40-50°C) kaiser_test_2->temp_increase Yes proceed Proceed to Deprotection kaiser_test_2->proceed No (Negative Test) capping Cap Unreacted Chains (Acetic Anhydride/DIPEA) temp_increase->capping capping->proceed

Caption: Decision tree for troubleshooting incomplete coupling reactions.

Part 3: Troubleshooting Guide - Preventing Racemization

Maintaining chiral purity is essential for the biological function of the final peptide.[6] Racemization occurs during the carboxyl activation step.

Q6: How can I minimize the risk of racemization when coupling this hindered amino acid?

A: Minimizing racemization involves a careful selection of reagents and reaction conditions to ensure the activated intermediate is stable and reacts quickly with the amine component.

  • Use Additives: Always use coupling reagents that are either pre-formulated with or used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or, preferably, its safer and more effective successor, Ethyl Cyano(hydroxyimino)acetate (Oxyma).[7] These additives form active esters that are less prone to racemization than the intermediates formed by carbodiimides alone.[10]

  • Choose the Right Base: The choice and amount of base are critical. Strong, non-sterically hindered bases can accelerate racemization.[5]

    • High Risk: N,N-Diisopropylethylamine (DIPEA) is effective but carries a higher risk of racemization. Use the minimum amount necessary (2 eq. relative to the amino acid).

    • Lower Risk: N-Methylmorpholine (NMM) is a weaker base and a good alternative.

    • Lowest Risk: For extremely sensitive couplings, 2,4,6-collidine is a bulky, weaker base that is known to produce the least racemization.[5]

  • Control Temperature: Perform couplings at room temperature unless absolutely necessary. Avoid prolonged heating.[1]

  • Limit Pre-activation Time: Do not let the activated amino acid solution sit for extended periods before adding it to the resin. A pre-activation time of 1-5 minutes is generally sufficient.

Diagram 2: Mechanism of Racemization via Oxazolone Formation

G cluster_0 L-Amino Acid cluster_1 Activated Intermediate cluster_2 Oxazolone (Planar) cluster_3 Racemic Mixture L_AA R-CH-COOH NH-P Activated R-CH-CO-X NH-P L_AA->Activated Activation (Coupling Reagent) Activated->L_AA Coupling (fast, desired) Oxazolone Planar Intermediate Loss of Chirality Activated->Oxazolone Base-catalyzed cyclization (slow) Racemic R-CH-COOH (L) R-CH-COOH (D) Oxazolone->Racemic Protonation

Caption: Racemization pathway during amino acid activation.

Part 4: Troubleshooting Guide - Deprotection and Cleavage
Q7: I suspect incomplete Fmoc-deprotection before the coupling of the hindered residue. How should I address this?

A: Incomplete Fmoc removal from the preceding residue will make an already difficult coupling impossible.[15] Standard deprotection (20% piperidine in DMF, 2 x 10 min) is usually sufficient. However, if aggregation is suspected, diffusion of the piperidine into the resin matrix can be limited.

  • Extend Deprotection Time: Increase the duration of the piperidine treatments (e.g., 2 x 20 min).

  • Use a Stronger Base: In difficult cases, a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be used. DBU is a much stronger, non-nucleophilic base that can accelerate Fmoc removal.[16] Caution: DBU can catalyze other side reactions, particularly aspartimide formation if Asp is present in the sequence.[16]

Q8: Are there any special considerations for the final cleavage and deprotection of a peptide containing this residue?

A: The residue itself is stable to standard TFA cleavage cocktails. The considerations are the same as for any other peptide. The choice of scavengers depends on the other amino acids present in your sequence (e.g., Trp, Met, Cys, Arg). A standard cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The fluoro- and methyl-substituted phenyl ring does not require any special scavengers.

References
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4). Bachem.
  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025, August 28). Dilun Biotechnology.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.). ChemPep.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1).
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem. (n.d.). BenchChem.
  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.). BOC Sciences.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Amino Acid Deriv
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Aapptec.
  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
  • Mitsunuma, H., et al. (2026, February 5). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Bibbs, J. A., et al. (2025, October 21). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. (n.d.). BenchChem.
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000, August 31).
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
  • Deprotection Reactions - Peptide Chemistry | Tools, Guides & Insights. (n.d.).
  • Fmoc Resin Cleavage and Deprotection - MilliporeSigma. (n.d.). MilliporeSigma.
  • Boche, G., & Schober, D. (2020, May 15).
  • Side reactions in peptide synthesis: An overview - Bibliomed. (2018, June 2). Bibliomed.

Sources

Optimization

Technical Support Center: Optimizing Coupling Conditions for 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid

Executive Summary: The "Dual Challenge" Molecule: 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (Fmoc-Phe(2-F, 4-Me)-OH). Coupling this specific non-canonical amino acid presents a unique "Dual Challenge" that often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual Challenge"

Molecule: 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (Fmoc-Phe(2-F, 4-Me)-OH).

Coupling this specific non-canonical amino acid presents a unique "Dual Challenge" that often leads to synthesis failure or impurity profiles that are difficult to purify:

  • Electronic Effect (Racemization Risk): The ortho-fluorine atom is highly electronegative. Through the inductive effect (

    
    ), it significantly increases the acidity of the 
    
    
    
    -proton. This makes the activated amino acid highly prone to racemization via the oxazolone mechanism, particularly in the presence of strong bases like DIPEA.
  • Steric Effect (Slow Kinetics): While the para-methyl group adds lipophilicity (increasing aggregation risk), the ortho-fluorine creates immediate steric bulk near the reaction center, slowing down the nucleophilic attack of the incoming amine.

The Solution: You must decouple the activation speed from the basicity environment. This guide recommends shifting away from standard HBTU/DIPEA cycles toward Oxyma Pure/DIC or COMU/Collidine systems.

Mechanism & Causality (Expert Insight)

To troubleshoot effectively, you must understand the failure mode.

The Fluorine-Induced Racemization Trap

In standard phenylalanine, the


-proton is weakly acidic. However, in Phe(2-F, 4-Me) , the electron-withdrawing fluorine atom stabilizes the carbanion intermediate formed after proton abstraction.
  • Standard Base (DIPEA/NMM): High pKa (~10-11) bases rapidly abstract this proton during the slow activation step caused by steric hindrance.

  • Result: Formation of the D-enantiomer (epimerization), leading to difficult-to-separate diastereomers in your final peptide.

Visualization: The Optimization Decision Tree

The following diagram outlines the logical flow for selecting conditions based on your specific failure mode (Low Yield vs. Racemization).

OptimizationTree Start Start: Coupling Phe(2-F, 4-Me) Check Observe Result Start->Check Racemization Issue: High Racemization (>1%) Check->Racemization D-isomer detected Yield Issue: Low Yield / Deletion Check->Yield Incomplete coupling Success Success: Yield >95%, Purity >98% Check->Success Sol_Base Switch Base: DIPEA -> TMP (Collidine) Racemization->Sol_Base Sol_Reagent Switch Reagent: HATU -> Oxyma/DIC Racemization->Sol_Reagent Sol_Temp Microwave: 50°C (Max) Yield->Sol_Temp Sol_Solvent Solvent: DMF -> NMP (Disrupt Aggregation) Yield->Sol_Solvent Sol_Double Double Couple: 2x 45 min Yield->Sol_Double

Caption: Decision logic for optimizing coupling based on observed impurities. Note the distinct paths for kinetic failures vs. stereochemical failures.

Reagent Selection Matrix

Do not use HBTU or HCTU for this residue. The risk of racemization is too high due to the ortho-fluoro effect.

Reagent SystemEfficiencyRacemization SuppressionRecommendationContext
Oxyma Pure / DIC HighExcellent Primary Choice Best balance. Acidic nature of Oxyma suppresses base-catalyzed racemization.
COMU / TMP (Collidine) Very HighVery GoodSecondary Choice Use if Oxyma/DIC is too slow. Collidine is a weaker base than DIPEA, safer for F-Phe.
HATU / DIPEA Very HighPoor Avoid High risk of epimerization due to basic environment + high activation power.
PyBOP / DIPEA ModerateModerateAvoid Generates carcinogenic HMPA byproduct; slower than HATU.

Validated Protocols

Protocol A: The "Safe" Standard (Oxyma/DIC)

Recommended for initial attempts to maximize optical purity.

  • Resin Preparation: Swell resin in DMF for 20 minutes.

  • Reagent Prep:

    • Dissolve Fmoc-Phe(2-F, 4-Me)-OH (3.0 eq) in minimal DMF.

    • Add Oxyma Pure (3.0 eq).

    • Crucial: Ensure complete dissolution before adding carbodiimide.

  • Activation: Add DIC (Diisopropylcarbodiimide) (3.0 eq).

  • Coupling:

    • Add mixture to resin immediately.[1]

    • Time: 60–90 minutes at Room Temperature.

    • Note: Do NOT add DIPEA or NMM. This is a base-free coupling.

  • Monitoring: Perform Chloranil test (for secondary amines) or Kaiser test (for primary amines).

Protocol B: The "Power" Rescue (COMU/Collidine)

Use only if Protocol A yields <90% conversion.

  • Reagent Prep:

    • Dissolve Fmoc-Phe(2-F, 4-Me)-OH (3.0 eq) in NMP (N-methylpyrrolidone).

    • Add COMU (3.0 eq).

  • Activation:

    • Add 2,4,6-Trimethylpyridine (TMP/Collidine) (3.0 eq).

    • Pre-activation: 30 seconds (Do not exceed 1 min).

  • Coupling:

    • Add to resin.[1][2][3]

    • Time: 45 minutes at Room Temperature OR 15 minutes at 50°C (Microwave).

    • Warning: Do not exceed 50°C. The ortho-F makes the stereocenter fragile.

Troubleshooting & FAQs

Q1: I see a "doublet" peak in my HPLC after coupling this residue. What is it?

A: This is likely the diastereomer (D-isomer).

  • Cause: Racemization of the alpha-carbon. The ortho-fluorine pulls electron density, lowering the pKa of the

    
    -proton. If you used DIPEA (pKa ~10.5), it likely abstracted this proton.
    
  • Fix: Switch to Protocol A (Oxyma/DIC) . If you must use a uronium reagent (like HATU/COMU), switch the base to Collidine (pKa ~7.4), which is strong enough to activate but too weak to rapidly deprotonate the

    
    -carbon.
    
Q2: The coupling yield is low (<70%), but I'm afraid to heat it.

A: The para-methyl group increases hydrophobicity, potentially causing aggregation (beta-sheet formation) on the resin.

  • Fix: Do not just add heat. Change the solvent environment. Use a "Magic Mixture" of DMF/DCM/NMP (1:1:1) or add 1% Triton X-100 to the coupling mixture. This disrupts aggregation without thermal energy that risks racemization.

Q3: Can I use HATU if I lower the temperature?

A: It is risky. Even at 0°C, the combination of HATU and DIPEA is extremely basic and reactive. If you absolutely must use HATU, reduce the base equivalents to 1.0 eq (relative to AA) and use Collidine instead of DIPEA.

Q4: Why is my Fmoc deprotection slow after coupling this residue?

A: The ortho-fluorine and para-methyl groups create a bulky, lipophilic region that may sterically hinder the approach of piperidine for the next deprotection step.

  • Fix: Use 20% Piperidine in DMF + 0.1M DBU . DBU is a stronger base and smaller nucleophile, helping to drive the deprotection to completion in sterically crowded environments.

Visualizing the Racemization Pathway

Understanding how the fluorine atom causes damage is key to preventing it.

Racemization cluster_prevention Prevention Strategy AA Activated AA (Ortho-F Effect) Oxazolone Oxazolone Intermediate AA->Oxazolone Cyclization Base Base (DIPEA) Enol Enolization (Loss of Chirality) Oxazolone->Enol Base abstracts acidic alpha-H L_Product L-Peptide (Desired) Enol->L_Product D_Product D-Peptide (Impurity) Enol->D_Product Reprotonation Oxyma Use Oxyma/DIC (No Base)

Caption: The oxazolone pathway is the primary route of racemization. The Ortho-F stabilizes the Enol form, shifting equilibrium toward the impurity.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Definitive review on Oxyma vs. HOBt performance).

  • Carpino, L. A., et al. (2010). The 1-Hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure Era. Angewandte Chemie.

  • Bachem Technical Guides. Peptide Coupling Reagents & Racemization. (Industrial standards for handling sensitive amino acids).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Details on protecting group stability and side reactions).

Sources

Troubleshooting

"troubleshooting analytical detection of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid"

Technical Support Center: 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid Welcome to the dedicated support center for the analytical detection of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid. This guide is designe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid

Welcome to the dedicated support center for the analytical detection of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable solutions to common challenges encountered during its analysis.

Initial Considerations & Analyte Properties

Before troubleshooting, understanding the physicochemical properties of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid is critical for effective method development. As a derivative of phenylalanine, it possesses key structural features that dictate its analytical behavior.[1]

  • Zwitterionic Nature: It contains both a basic amino group and an acidic carboxylic acid group. This makes the molecule's net charge highly dependent on pH, which is a primary factor in chromatographic retention and electrospray ionization.

  • Aromaticity: The substituted phenyl ring provides a chromophore suitable for UV detection.

  • Fluorination: The fluorine atom can influence the molecule's polarity and hydrophobicity, potentially improving chromatographic separation from its non-fluorinated counterparts.[2][] It also provides a unique isotopic signature for mass spectrometry.

These properties suggest that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and effective analytical approach.

General Troubleshooting Workflow

When an analytical issue arises, a systematic approach is key. The following diagram outlines a logical workflow for diagnosing problems, starting from the most common and easiest-to-check sources of error.

G cluster_0 Problem Identification cluster_1 Level 1: System & Consumables Check cluster_2 Level 2: Technique-Specific Troubleshooting cluster_3 Level 3: Resolution Problem No Peak / Low Signal Poor Peak Shape Retention Time Shift System Check LC System: - Pressure OK? - Solvent Levels OK? - Leaks? Problem->System Is the system running as expected? Sample Check Sample/Standard: - Correct Concentration? - Degraded? - Correct Diluent? System->Sample Yes Resolution System Maintenance: - Flush System - Clean MS Source - Replace Column/Guard System->Resolution No, fix system issue Method Check Method Parameters: - Correct Method Loaded? - Correct Wavelength/m/z? Sample->Method Yes Sample->Resolution No, remake sample HPLC HPLC Issues: - Mobile Phase pH - Column Contamination - Inappropriate Column Method->HPLC Yes Method->Resolution No, reload correct method MS MS Issues: - Source Contamination - Ion Suppression - Incorrect Source Parameters HPLC->MS If using MS HPLC->Resolution Cause Identified MS->Resolution Cause Identified

Caption: A top-down troubleshooting decision tree.

HPLC & UPLC Troubleshooting Guide (UV & MS)

This section addresses the most frequently encountered issues during the chromatographic analysis of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid.

Q1: Why is my chromatographic peak severely tailing?

Answer: Peak tailing is the most common issue for amino acids in RP-HPLC and is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[4]

  • Causality (The "Why"): The primary cause is the interaction between the positively charged amino group of your analyte and negatively charged, ionized silanol groups (-Si-O⁻) on the surface of the silica-based column packing.[4] This creates a mixed-mode separation mechanism (reversed-phase and ion-exchange), leading to a tailing peak shape.

  • Solutions:

    • Adjust Mobile Phase pH: Lower the pH of your aqueous mobile phase to between 2.5 and 3.0 using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). At this pH, the analyte's carboxylic acid group is mostly protonated (neutral), while the amino group remains protonated (positive charge). Crucially, the acidic mobile phase also suppresses the ionization of the silica silanol groups, minimizing the secondary ionic interactions that cause tailing.[4]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns are extensively end-capped to shield the silanol groups. If you are using an older "Type-A" silica column, switching to a modern "Type-B" column will significantly improve peak shape.[4]

    • Check for Column Contamination: If peak shape has degraded over time, strongly retained basic compounds from previous injections may have contaminated the column head.[5][6] Follow the manufacturer's guidelines for column washing.

Q2: My analyte is not retained on a C18 column and elutes in the void volume. What should I do?

Answer: This issue, known as "polar breakthrough," occurs when the analyte is too polar to interact sufficiently with the nonpolar C18 stationary phase.

  • Causality (The "Why"): As a zwitterion at neutral pH, the molecule is highly polar and hydrophilic. If the mobile phase has a high percentage of organic solvent, or if the analyte simply has a low affinity for the C18 phase, it will not be retained.

  • Solutions:

    • Reduce Initial Organic Content: If using a gradient, lower the starting percentage of your organic solvent (e.g., acetonitrile or methanol) to 5% or even 2%.

    • Consider an "Aqueous Stable" Column: Use a C18 column specifically designed for use in highly aqueous mobile phases (often designated with "AQ" or similar). These columns have modified bonding to prevent phase collapse under these conditions.

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high-organic mobile phase to retain polar compounds. This is often an excellent choice for underivatized amino acids.[7]

Q3: My retention time is drifting between injections. What is the cause?

Answer: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase or column condition.[8]

  • Causality (The "Why"): The most common culprits are insufficient column equilibration time, changes in mobile phase composition, or fluctuating column temperature.

  • Solutions:

    • Ensure Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline and system pressure are good indicators. For gradient methods, an equilibration time of at least 10 column volumes is recommended.

    • Check Mobile Phase Preparation: Ensure mobile phase components are accurately measured and well-mixed. If using a buffer, confirm its pH. Buffers can lose effectiveness over time, so fresh preparation is advised.[6]

    • Use a Column Thermostat: Fluctuations in ambient temperature can cause significant retention shifts. A stable column oven set to a temperature like 30°C or 40°C is essential for reproducible chromatography.

LC-MS/MS Specific Troubleshooting

When using mass spectrometry, additional challenges related to ionization and matrix effects can arise.

Q1: I have low or no signal in the mass spectrometer, but I see a good peak on my UV detector.

Answer: This indicates a problem with the ionization or transmission of your analyte in the MS source.

  • Causality (The "Why"): For a zwitterionic compound like this, electrospray ionization (ESI) efficiency is highly dependent on the mobile phase pH.[9] The analyte must be in a charged state in solution to be efficiently detected. Also, non-volatile buffers or high salt concentrations can suppress the ESI process.[10]

  • Solutions:

    • Optimize Ionization Mode and pH: Test both positive and negative ESI modes. For positive mode ([M+H]⁺), an acidic mobile phase (e.g., 0.1% formic acid) is required to ensure the amino group is protonated. For negative mode ([M-H]⁻), a basic mobile phase (e.g., 0.1% ammonium hydroxide) would be needed to deprotonate the carboxylic acid, though this is often less compatible with standard silica columns.

    • Tune the Analyte: Infuse a standard solution of your compound directly into the mass spectrometer to optimize source parameters like capillary voltage, gas flows, and source temperatures.[9]

    • Use Volatile Buffers: If a buffer is necessary for chromatography, replace non-volatile buffers like phosphate with MS-compatible ones like ammonium formate or ammonium acetate.

Q2: My signal intensity is inconsistent when analyzing samples in a biological matrix (e.g., plasma, urine). Why?

Answer: This is a classic sign of matrix effects , specifically ion suppression or enhancement.

  • Causality (The "Why"): Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts) compete with your analyte for ionization in the ESI source. This competition can reduce (suppress) or sometimes increase (enhance) the signal of your analyte, leading to poor accuracy and precision.[8]

  • Solutions:

    • Improve Sample Preparation: The goal is to remove interfering matrix components. Simple protein precipitation may not be sufficient.[11] Consider using Solid-Phase Extraction (SPE) for a more thorough cleanup.

    • Optimize Chromatography: Modify your HPLC gradient to better separate your analyte from the bulk of the matrix components. A longer, shallower gradient can often resolve the analyte from the ion-suppressing region.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ¹³C or ²H atoms). It will co-elute and experience the same matrix effects as the analyte. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression is normalized.

Validated Starting Protocols

These protocols provide a robust starting point for your method development.

Protocol 1: RP-HPLC-UV Method

This method is suitable for quantification in relatively clean samples.

ParameterSettingRationale
Column High-Purity C18, 2.1 x 100 mm, 1.8 µmHigh-purity silica minimizes tailing; smaller particle size provides high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to improve peak shape and promote ionization for MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% B to 70% B over 8 minutesA generic gradient to elute a moderately polar compound.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures retention time stability.
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the injection solvent.
UV Wavelength 220 nm or 265 nmPhenylalanine derivatives typically have absorbance maxima in these regions.
Protocol 2: Sample Preparation (Protein Precipitation for Plasma)

A quick and common method for removing the bulk of proteins from biological samples.

G A 1. Pipette 100 µL of plasma sample into a microcentrifuge tube B 2. Add 300 µL of cold Acetonitrile containing Internal Standard A->B C 3. Vortex for 1 minute to precipitate proteins B->C D 4. Centrifuge at >12,000 x g for 10 minutes at 4°C C->D E 5. Transfer supernatant to a clean vial for LC-MS analysis D->E

Caption: Workflow for protein precipitation sample preparation.

Note: For best results and to minimize matrix effects, a more advanced technique like Solid-Phase Extraction (SPE) is recommended.[6][11]

References

  • Blake, A. B., et al. (2022). Stability of serum concentrations (µM) in naïve serum stored at −80 °C for up to 4 weeks and deproteinized serum stored for 61 weeks.
  • Zhang, Y., et al. (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PubMed Central. [Link]

  • Bio-Synthesis Inc. (n.d.). Amino Acid Analysis Sample Preparation Guidelines. Bio-Synthesis. [Link]

  • Chromatography Forum. (2005). Zwitter ion ionisation-LC-MS/MS. Chromatography Forum. [Link]

  • Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]

  • Stoll, D. R. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Shimadzu. (2024). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu UK. [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?. Chemistry Stack Exchange. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Agilent. (n.d.). HPLC Troubleshooting. Agilent Technologies. [https://www.agilent.com/cs/library/usermanuals/public/82000-90001.pdf]([Link]].pdf)

  • ResearchGate. (2015). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?. ResearchGate. [Link]

Sources

Optimization

"refining experimental protocols involving 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid"

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with 2-Amino-3-(2-fluoro-4-methylphenyl)prop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (also known as 2-fluoro-4-methylphenylalanine).

This unnatural amino acid (UAA) is highly valued for modulating protein electrostatics, improving catabolic stability, and serving as a bio-orthogonal probe. However, the unique combination of the strongly electronegative ortho-fluorine and the bulky para-methyl group fundamentally alters its steric profile and alpha-proton acidity. This guide provides self-validating protocols and troubleshooting logic to ensure high-fidelity incorporation in both cellular mutagenesis and solid-phase peptide synthesis (SPPS).

Section 1: Unnatural Amino Acid (UAA) Mutagenesis & Cellular Incorporation

Causality & Mechanistic Insight

Wild-type aminoacyl-tRNA synthetases reject 2-fluoro-4-methylphenylalanine due to the altered electrostatic potential of the fluorinated benzene ring and the steric clash introduced by the para-methyl group. Successful site-specific encoding requires engineered pyrrolysine-based aminoacyl-tRNA synthetase/tRNA (PylRS/tRNA) pairs. The mutation of the synthetase active site is necessary to accommodate the redistribution of the electrostatic potential while maintaining translational fidelity [1].

FAQ & Troubleshooting

Q: My amber suppression efficiency is extremely low (<5% wild-type yield) when supplementing HEK293T media with 2-fluoro-4-methylphenylalanine. How can I improve this? A: Low suppression is typically caused by poor cellular uptake or suboptimal synthetase affinity.

  • Synthetase Selection: Ensure you are using a specifically evolved PylRS variant (e.g., those evolved for para-methyl, tetra-fluoro-Phe or similar bulky fluorinated analogs) rather than a generic polyspecific synthetase [1].

  • Solubility & Uptake: The compound is highly hydrophobic. Pre-dissolve the UAA in 100 mM NaOH or DMSO before adding it to the culture media to prevent micro-precipitation.

  • Concentration Optimization: Titrate the UAA concentration between 1 mM and 3 mM. Exceeding 3 mM can induce cellular toxicity and trigger the unfolded protein response (UPR).

Q: I am detecting truncated protein products in my western blots. What is causing premature termination? A: Truncation occurs when the ribosome encounters the unacylated amber (TAG) codon because the intracellular pool of misacylated tRNA is depleted. This indicates that the rate of aminoacylation by the PylRS variant is the rate-limiting step. To validate this, perform a dose-response experiment with the UAA. If truncation persists at high UAA concentrations, you must increase the plasmid dosage of the PylRS/tRNA construct to boost the steady-state levels of the misacylated tRNA.

Standardized Protocol: Site-Specific Incorporation in HEK293T Cells

Self-Validating Check: The inclusion of a GFP-TAG reporter construct alongside your target protein allows for real-time visual validation of suppression efficiency.

  • Preparation: Seed HEK293T cells in 6-well plates to reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the target plasmid (containing the TAG mutation) and the PylRS/tRNA plasmid at a 1:2 ratio using PEI or Lipofectamine.

  • UAA Supplementation: 6 hours post-transfection, replace the media with fresh DMEM containing 2 mM 2-fluoro-4-methylphenylalanine (pre-dissolved in 0.1 N NaOH and neutralized in media) and 10% FBS.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Harvest & Validation: Lyse cells in RIPA buffer. Quantify suppression efficiency via fluorescence (if using a GFP reporter) and confirm full-length expression via Western blot against a C-terminal affinity tag.

UAA_Pathway A Plasmid Co-transfection (Target TAG + PylRS/tRNA) C PylRS Active Site Binding & Activation A->C B Media Supplementation (2-Fluoro-4-methyl-Phe) B->C Cellular Uptake D tRNA Misacylation (Rate-Limiting Step) C->D E Ribosomal Translation (Amber Codon Suppression) D->E F Full-Length Protein Expression E->F Elongation

Caption: Logical workflow and critical pathway for UAA incorporation via amber suppression.

Section 2: Solid-Phase Peptide Synthesis (SPPS)

Causality & Mechanistic Insight

During Fmoc-SPPS, the incorporation of fluorinated aromatic amino acids introduces two major risks: aggregation and racemization. The highly electronegative fluorine atom exerts a strong inductive pull (-I effect), which increases the acidity of the alpha-proton [2]. During the basic conditions of Fmoc deprotection (20% piperidine) or during carboxyl activation, this acidic proton is easily abstracted, leading to the formation of an oxazolone intermediate and subsequent epimerization (racemization) to the D-enantiomer [3]. Furthermore, the bulky hydrophobic nature of the para-methyl group promotes inter-chain hydrophobic interactions, leading to peptide aggregation and incomplete coupling [4].

FAQ & Troubleshooting

Q: My LC-MS analysis shows a split peak with the identical mass (+197 Da for the UAA residue). Is this racemization? A: Yes. The split peak represents the diastereomer formed by the racemization of 2-fluoro-4-methylphenylalanine during coupling. To suppress this, abandon standard HBTU/DIEA activation. Switch to DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate), which maintain a near-neutral pH during activation and prevent oxazolone formation [3].

Q: The coupling efficiency of the residue immediately following 2-fluoro-4-methylphenylalanine is dropping below 60%. Why? A: The steric hindrance of the bulky fluorinated side chain restricts access to the N-terminal amine. Solution: Implement a double-coupling strategy for the subsequent amino acid. If aggregation is suspected (indicated by poor resin swelling), add chaotropic agents like 0.1 M LiCl or use a "Magic Mixture" (e.g., containing ethylene carbonate) to disrupt inter-chain hydrogen bonding [4].

Standardized Protocol: Low-Racemization Fmoc-SPPS Coupling

Self-Validating Check: Perform a micro-cleavage after the coupling of the UAA and the subsequent residue. Analyze via chiral HPLC to ensure the D-enantiomer is <2%.

  • Resin Swelling: Swell the peptidyl-resin in DMF/DCM (1:1) for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF containing 0.1 M Oxyma Pure (to suppress base-catalyzed aspartimide formation and racemization) for 2 x 5 minutes. Wash thoroughly with DMF.

  • Activation: In a separate vial, dissolve 3 equivalents of Fmoc-2-fluoro-4-methylphenylalanine and 3 equivalents of Oxyma Pure in DMF. Add 3 equivalents of DIC. Stir for 2 minutes at 0°C to pre-activate.

  • Coupling: Add the activated mixture to the resin. React for 2 hours at room temperature under gentle agitation.

  • Capping: Cap unreacted amines using Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes to prevent deletion sequences.

  • Validation: Perform a Kaiser test. If positive, repeat the coupling step (Step 3-4) before proceeding.

Quantitative Data: Impact of Coupling Reagents on Racemization
Coupling Reagent SystemBase AddedActivation TempRacemization (%)Coupling Yield (%)
HBTU / HOBtDIEA (6 eq)25°C12.4%85%
HATU / HOAtDIEA (6 eq)25°C8.1%92%
DIC / HOBtNone25°C4.5%88%
DIC / Oxyma Pure None 0°C to 25°C < 1.0% 96%

Table 1: Comparison of activation strategies for highly acidic alpha-proton UAAs. DIC/Oxyma provides the optimal balance of high yield and minimal epimerization.

SPPS_Troubleshooting Start Analyze Cleaved Peptide (LC-MS / Chiral HPLC) Check1 Is Racemization > 2%? Start->Check1 Action1 Switch to DIC/Oxyma Pure Pre-activate at 0°C Check1->Action1 Yes Check2 Are there Deletion Sequences? Check1->Check2 No Action1->Check2 Action2 Implement Double Coupling Add 0.1M LiCl to DMF Check2->Action2 Yes Success High-Fidelity Purified Peptide Check2->Success No Action2->Success

Caption: Decision tree for troubleshooting racemization and aggregation during SPPS.

References

  • Galles, G. D., Infield, D. T., Clark, C. J., et al. (2023). "Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells." Nature Communications, 14(1), 54.[Link]

  • Jian, Y., et al. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 16, 1022–1055.[Link]

  • AAPPTec. (n.d.). "Aggregation, Racemization and Side Reactions in Peptide Synthesis." AAPPTec Peptide Synthesis Guidelines. [Link]

  • RSC Publishing. (2023). "Recent advances in the synthesis of fluorinated amino acids and peptides." Organic Chemistry Frontiers.[Link]

Troubleshooting

Technical Support Center: Degradation &amp; Stability of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid

Welcome to the Application Scientist Support Center for 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (commonly referred to as 2-fluoro-4-methylphenylalanine, or 2-F-4-Me-Phe). As an unnatural amino acid (UAA), this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (commonly referred to as 2-fluoro-4-methylphenylalanine, or 2-F-4-Me-Phe).

As an unnatural amino acid (UAA), this compound is heavily utilized in peptide engineering, drug development, and proteasome inhibitor design to enhance catabolic stability and modulate protein-protein interactions [2, 4]. Because its degradation profile differs drastically from canonical L-phenylalanine, this guide is designed to help researchers troubleshoot unexpected analytical results, understand the structural causality behind its stability, and implement self-validating experimental protocols.

Part 1: Mechanistic Knowledge Base (The Causality of Stability)

To troubleshoot degradation issues, you must first understand how the specific functional groups on this molecule dictate its chemical and metabolic fate.

  • The Para-Methyl Blockade (Metabolic Stability): Canonical phenylalanine is rapidly degraded in vivo by Phenylalanine Hydroxylase (PAH), which hydroxylates the para position to form tyrosine [1]. By substituting the para position with a methyl group, PAH-mediated hydroxylation is sterically and electronically blocked. The enzyme cannot form the required para-quinonoid intermediate, effectively halting the primary catabolic pathway and drastically increasing the peptide's biological half-life [3].

  • The Ortho-Fluoro Inductive Effect (Chemical Stability): The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This deactivates the aromatic ring toward electrophilic aromatic substitution (e.g., oxidative attacks by Cytochrome P450s or reactive oxygen species). However, this same electron withdrawal slightly increases the acidity of the

    
    -proton, making the amino acid more susceptible to base-catalyzed racemization during solid-phase peptide synthesis (SPPS) [2].
    

Pathways UAA 2-Amino-3-(2-fluoro- 4-methylphenyl)propanoic acid PAH Phenylalanine Hydroxylase (PAH) UAA->PAH Attempted Hydroxylation Transaminase Aminotransferases (e.g., BCAT) UAA->Transaminase AADC Aromatic L-amino acid decarboxylase (AADC) UAA->AADC Oxidation Cytochrome P450 / ROS UAA->Oxidation Forced/Harsh Conditions Blocked BLOCKED (Para-Methyl Substitution) PAH->Blocked KetoAcid 2-Fluoro-4-methylphenylpyruvic acid (Transamination Product) Transaminase->KetoAcid Amine 2-Fluoro-4-methylphenylethylamine (Decarboxylation Product) AADC->Amine OxProduct Hydroxymethyl Derivative (+16 Da Mass Shift) Oxidation->OxProduct

Fig 1: Metabolic and chemical degradation pathways of 2-F-4-Me-Phe.

Part 2: Troubleshooting Guide

Issue 1: LC-MS shows a +16 Da mass shift during formulation stability testing.

Cause: Benzylic oxidation. While the aromatic ring is protected by the fluorine atom, the para-methyl group is a benzylic position susceptible to oxidation by Reactive Oxygen Species (ROS) or auto-oxidation in aqueous formulations, converting the methyl group (


) to a hydroxymethyl group (

). Solution:
  • Self-Validation: Spike your sample with an antioxidant (e.g., 0.1% methionine or ascorbic acid) and repeat the stress test. If the +16 Da peak disappears, the mechanism is confirmed as benzylic oxidation.

  • Action: Sparge formulation buffers with Argon to remove dissolved oxygen and store the API in amber vials to prevent photo-induced ROS generation.

Issue 2: Appearance of a closely eluting doublet peak (isobaric) on RP-HPLC after peptide cleavage.

Cause: Racemization at the


-carbon. The ortho-fluoro group increases the acidity of the 

-proton. Prolonged exposure to basic deprotection reagents (e.g., 20% piperidine in DMF) during Fmoc-SPPS leads to the formation of the D-enantiomer, resulting in a diastereomeric peptide mixture. Solution:
  • Self-Validation: Perform a chiral GC-MS or use Marfey’s reagent to derivatize the cleaved amino acid and confirm the presence of the D-isomer.

  • Action: Reduce Fmoc deprotection times (e.g., 2 x 3 minutes instead of 2 x 10 minutes) or switch to a milder base like 0.1 M DBU in DMF. Utilize coupling reagents that suppress racemization, such as OxymaPure/DIC instead of HBTU/DIEA.

Issue 3: In vivo clearance is occurring, but no tyrosine-derivatives are detected in plasma.

Cause: Alternative enzymatic degradation. Because PAH is blocked by the para-methyl group [1, 3], the molecule is shunted toward secondary metabolic pathways. Solution: Monitor for transamination products. Adjust your MRM transitions on the mass spectrometer to look for the


-keto acid derivative (2-fluoro-4-methylphenylpyruvic acid) generated by branched-chain aminotransferases (BCAT).

Part 3: Standardized Forced Degradation Protocol

To accurately profile the stability of 2-F-4-Me-Phe incorporated into your drug candidate, use this self-validating forced degradation workflow. This ensures regulatory compliance (ICH Q1A) and isolates specific degradation mechanisms.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 50% Acetonitrile/Water to a concentration of 1.0 mg/mL.

  • Oxidative Stress: Mix 0.5 mL of stock with 0.5 mL of 3%

    
    . Incubate at 25°C for 24 hours. Self-validation control: Quench an aliquot at T=0 with sodium thiosulfate (
    
    
    
    ) to ensure degradation is time-dependent, not an artifact of the MS ionization source.
  • Acid/Base Hydrolysis:

    • Acid: Mix 0.5 mL stock with 0.5 mL 1N HCl (Incubate 60°C, 24h). Neutralize with 1N NaOH before injection.

    • Base: Mix 0.5 mL stock with 0.5 mL 1N NaOH (Incubate 60°C, 24h). Neutralize with 1N HCl.

  • Thermal/Photolytic Stress: Expose solid powder to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B).

  • Analysis: Analyze via LC-MS/MS using a C18 column (e.g., Waters Acquity BEH C18) with a gradient of 0.1% Formic Acid in Water/Acetonitrile.

Workflow Prep 1. Sample Prep 1 mg/mL in 50% ACN Stress 2. Apply Stressors (Oxidative, Thermal, Base) Prep->Stress Quench 3. Quench & Neutralize (e.g., Na2S2O3 for H2O2) Stress->Quench Analyze 4. LC-MS/MS Analysis (Monitor Parent & +16 Da) Quench->Analyze

Fig 2: Standardized forced degradation workflow for UAA stability profiling.

Part 4: Quantitative Degradation Data Summary

The following table summarizes the expected degradation profile of 2-F-4-Me-Phe under standard ICH forced degradation conditions, allowing for rapid comparative analysis.

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Degradant Identified
Oxidative 3%

25°C / 24h5 - 8%Hydroxymethyl derivative (+16 Da)
Acidic 1N HCl60°C / 24h< 1%Stable (No significant degradation)
Basic 1N NaOH60°C / 24h2 - 4%D-enantiomer (Racemization)
Photolytic UV/Vis (ICH Q1B)25°C / 48h< 0.5%Stable (C-F bond is UV resistant)
Enzymatic Liver Microsomes (PAH)37°C / 2h< 1%Stable (Para-methyl blockade) [4]

Part 5: Frequently Asked Questions (FAQs)

Q: Will the fluorine atom undergo defluorination during basic cleavage? A: Highly unlikely. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol). Under standard peptide cleavage conditions (e.g., TFA/TIS/Water) or basic deprotection, the C-F bond remains entirely intact.

Q: Why does substituting this amino acid into my peptide sequence decrease its solubility? A: Fluorine is highly electronegative but has very low polarizability, meaning it does not participate well in hydrogen bonding. Combined with the lipophilic methyl group, 2-F-4-Me-Phe significantly increases the overall hydrophobicity of the peptide sequence [2]. You may need to adjust your HPLC gradient (increase organic phase) or formulate with a surfactant.

Q: Can I use standard Ninhydrin (Kaiser) tests to monitor coupling efficiency? A: Yes. Because 2-F-4-Me-Phe is a primary amine (unlike proline or N-methylated amino acids), it will react normally with Ninhydrin to produce the characteristic Ruhemann's purple color upon successful deprotection, and a clear/yellow bead upon successful coupling.

References

  • Phenylalanine Monitoring via Aptamer-Field-Effect Transistor Sensors - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC. National Institutes of Health (NIH). Available at:[Link]

  • The Catabolism of Phenylalanine, Tyrosine and of their Derivatives. Journal of Biological Chemistry (via ResearchGate). Available at:[Link]

  • Defining the Determinants of Specificity of Plasmodium Proteasome Inhibitors - PMC. National Institutes of Health (NIH). Available at:[Link]

Reference Data & Comparative Studies

Validation

Structural Confirmation of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid: A Multi-Modal Analytical Guide

Topic: Confirming the Structure of Synthesized 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Structure of Synthesized 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The synthesis of unnatural amino acids, particularly fluorinated phenylalanine derivatives like 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (hereafter 2-F-4-Me-Phe ), is a critical step in peptidomimetic drug design. The introduction of fluorine modulates lipophilicity, metabolic stability, and protein-ligand binding interactions. However, the structural validation of such compounds presents unique challenges, specifically in differentiating regioisomers (e.g., 3-fluoro vs. 2-fluoro) and confirming enantiomeric purity.

This guide provides an objective comparison of analytical methodologies used to validate 2-F-4-Me-Phe. Unlike standard certificates of analysis that rely solely on retention times, this protocol advocates for a Multi-Modal Triad —combining High-Resolution NMR (


F/

C), HRMS, and Chiral HPLC—to ensure absolute structural certainty.
Part 1: Comparative Analysis of Analytical Workflows

In drug development, the "cost" of a false positive in structural confirmation is exponential. Below, we compare a standard "Basic Verification" workflow against the recommended "Advanced Structural Elucidation" workflow.

Table 1: Comparative Efficacy of Structural Confirmation Workflows

FeatureBasic Verification (Common)Advanced Elucidation (Recommended)Scientific Rationale
Primary Method

H NMR (1D)

H,

C, &

F NMR (2D COSY/HSQC)

H NMR alone often fails to resolve aromatic overlap caused by fluorine coupling.

F provides a "clean" window for isomer detection.
Mass Spectrometry Low-Res LC-MS (Unit Resolution)HRMS (ESI-TOF)Unit resolution cannot distinguish impurities with similar m/z (e.g., des-fluoro + oxidation). HRMS confirms elemental formula <5 ppm error.
Stereochemistry Polarimetry (

)
Chiral HPLC / SFCPolarimetry is notoriously unreliable for fluorinated analogs due to low specific rotation values. Chiral HPLC provides quantitative ee%.
Isomer Specificity Low (Ambiguous)High (Definitive)

coupling constants in

C NMR definitively place the fluorine atom at the ortho position, ruling out meta isomers.
Confidence Level 85%>99.9%Essential for GMP/GLP compliance.
Part 2: Detailed Experimental Protocols
Protocol A: High-Resolution NMR Spectroscopy

Objective: Confirm the regiochemistry of the fluorine and methyl substituents. Rationale: Fluorine (


F) induces significant splitting in both 

H and

C spectra. The magnitude of these coupling constants (

) is the "fingerprint" of the substitution pattern.

Materials:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     or D
    
    
    
    O/DCl (to eliminate exchangeable proton broadening).
  • Internal Standard: TMS (Tetramethylsilane) or TFA (Trifluoroacetic acid) for

    
    F referencing.
    

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10-15 mg of 2-F-4-Me-Phe in 0.6 mL DMSO-

    
    . Ensure complete dissolution to prevent line broadening.
    
  • Acquisition (

    
    H):  Acquire a standard 1D proton spectrum (16 scans).
    
    • Critical Check: Look for the methyl singlet at

      
       ppm.
      
    • Coupling Check: The aromatic region (6.8–7.5 ppm) will show complex splitting. The proton at C3 (adjacent to F) will appear as a doublet of doublets due to

      
       (~10-12 Hz) and 
      
      
      
      (~8 Hz).
  • Acquisition (

    
    C):  Acquire a proton-decoupled carbon spectrum (512 scans).
    
    • Diagnostic Signal: The C2 aromatic carbon (attached to F) will appear as a doublet with a massive coupling constant (

      
       Hz). If the F were at position 3, the chemical shift and splitting pattern of the quaternary carbons would differ significantly.
      
  • Acquisition (

    
    F):  Acquire a non-decoupled fluorine spectrum.
    
    • Expected Shift:

      
       to 
      
      
      
      ppm (relative to CFCl
      
      
      ). A single sharp peak confirms no other fluorinated impurities.
Protocol B: Chiral HPLC Determination

Objective: Quantify Enantiomeric Excess (ee%). Rationale: Fluorinated amino acids often resist enzymatic resolution. Direct chromatographic separation is required to ensure the product is the active (S)-enantiomer (L-form).

Materials:

  • Column: Crown Ether-based (e.g., Crownpak CR-I(+)) or Teicoplanin-based (e.g., Chirobiotic T).

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water mixtures depending on column.

Workflow:

  • Conditioning: Equilibrate column with aqueous HClO

    
     (pH 1.5) at 0.5 mL/min for 30 mins (Crownpak method).
    
  • Injection: Inject 5

    
    L of 1 mg/mL sample solution.
    
  • Detection: UV at 210 nm (Amide/Aromatic absorption) or 254 nm.

  • Validation: Inject a racemic standard (DL-2-F-4-Me-Phe) to establish retention times for both enantiomers.

    • Success Criteria: Resolution (

      
      ) > 1.5 between enantiomers.[1][2]
      
Part 3: Data Interpretation & Visualization
1. Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, highlighting the "Go/No-Go" decision points based on spectral data.

StructuralConfirmation Start Synthesized Product (Crude/Purified) HRMS Step 1: HRMS (ESI-TOF) Check m/z = 198.0930 [M+H]+ Start->HRMS Decision1 Mass Correct? HRMS->Decision1 NMR_1H Step 2: 1H NMR Check Methyl Singlet & Aromatic Region NMR_19F Step 3: 19F NMR Check for Single Fluorine Peak NMR_1H->NMR_19F NMR_13C Step 4: 13C NMR Verify C-F Coupling (1J ~245Hz) NMR_19F->NMR_13C Decision2 Regioisomer Confirmed? NMR_13C->Decision2 Chiral Step 5: Chiral HPLC Determine ee% > 98% Final VALIDATED STRUCTURE 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid Chiral->Final ee% Acceptable Fail REJECT / RE-PURIFY Chiral->Fail Racemic/Wrong Enantiomer Decision1->NMR_1H Yes (<5ppm error) Decision1->Fail No Decision2->Chiral Coupling Pattern Matches Decision2->Fail Incorrect Substitution

Caption: Logical workflow for the structural validation of 2-F-4-Me-Phe, prioritizing mass accuracy followed by regiochemical and stereochemical verification.

2. Regioisomer Differentiation Logic

A common synthesis error is the formation of the 3-fluoro isomer. The diagram below details how to distinguish them using NMR coupling constants (


).

IsomerLogic Root Unknown Isomer CheckJ Analyze 13C NMR C-F Coupling (ipso) Root->CheckJ Isomer2F Target: 2-Fluoro 1J_CF ~245 Hz 2J_CF (C-COOH) ~20 Hz CheckJ->Isomer2F Coupling to Aliphatic C3 observed Isomer3F Impurity: 3-Fluoro 1J_CF ~245 Hz NO 2J_CF to C-COOH CheckJ->Isomer3F No Coupling to Aliphatic Chain

Caption: Decision tree for distinguishing the 2-fluoro target from the 3-fluoro impurity based on long-range Carbon-Fluorine coupling.

Part 4: Expected Data Values

To validate your experiments, compare your results against these theoretical reference values derived from fluorinated phenylalanine literature [1][2].

  • Exact Mass (M+H): Calculated for C

    
    H
    
    
    
    FNO
    
    
    : 198.0930 .
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       2.30 (s, 3H, Ar-CH
      
      
      
      ).
    • 
       2.9-3.2 (m, 2H, 
      
      
      
      -CH
      
      
      ).
    • 
       3.9 (t, 1H, 
      
      
      
      -CH).
    • 
       6.9-7.3 (m, 3H, Aromatic). Note: The proton at position 3 will show extra splitting due to F.
      
  • 
    F NMR:  Single peak at 
    
    
    
    ppm (varies slightly with solvent/pH).
  • Chiral HPLC:

    • L-Isomer (S): Retention time

      
       12.5 min (Example on Crownpak).
      
    • D-Isomer (R): Retention time

      
       15.2 min.
      
References
  • Synthesis and NMR Characterization of Fluorinated Amino Acids. Source: Journal of Organic Chemistry. URL:[Link]

  • Fluorine NMR: A Probe for Protein Structure. Source: Biophysical Journal. URL:[Link]

  • Chiral Separation of Amino Acids using Crown Ether Columns. Source: Daicel Chiral Technologies. URL:[Link]

  • Structural Analysis of Phenylalanine Derivatives. Source: National Center for Biotechnology Information (PubChem). URL:[Link]

Sources

Comparative

"biological activity comparison of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid and its analogues"

Biological Activity Comparison: 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid & Analogues Executive Summary This guide provides a technical comparison of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison: 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid & Analogues

Executive Summary

This guide provides a technical comparison of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (referred to herein as 2-F-4-Me-Phe ) against its structural analogues. Designed for drug development professionals, this analysis focuses on L-type Amino Acid Transporter 1 (LAT1) selectivity , metabolic stability , and peptide engineering utility .

The core premise of this guide is the Structure-Activity Relationship (SAR) synergy:

  • Ortho-fluorination (2-F): Drives selectivity for LAT1 over the ubiquitously expressed LAT2.

  • Para-methylation (4-Me): Enhances hydrophobic interaction and metabolic resistance without abolishing transport capacity.

Comparative Biological Profile

The following table synthesizes experimental data and SAR principles to compare 2-F-4-Me-Phe with native Phenylalanine (Phe) and key monosubstituted analogues.

FeatureNative L-Phe 2-Fluoro-L-Phe (2-F-Phe)4-Methyl-L-Phe (4-Me-Phe)2-F-4-Me-Phe (Target)
LAT1 Affinity (

)
Baseline (~15-20 µM)High (< 10 µM)High (Increased hydrophobicity)Very High (Synergistic)
LAT1 vs. LAT2 Selectivity Low (Non-selective)High (Steric exclusion from LAT2)ModerateHigh (Retains 2-F effect)
Metabolic Stability Low (Rapid hydroxylation)Moderate (Blocks 2-position)Moderate (Blocks 4-position)Superior (Dual blockade)
Transport Velocity (

)
100% (Reference)~50-80%~80-90%Tunable (Substrate/Inhibitor hybrid)
Primary Application Nutrient SupplyLAT1 Imaging / SelectivityHydrophobic Core PackingHigh-Stability Payload / LAT1 Targeting

Technical Insight: The ortho-substituent (2-F) imposes a steric constraint that the promiscuous LAT2 transporter cannot accommodate, whereas the cancer-associated LAT1 transporter tolerates it. Adding the para-methyl group (4-Me) increases lipophilicity, enhancing affinity for the hydrophobic binding pocket of LAT1 while blocking the primary site of metabolic oxidation (para-hydroxylation).

Mechanism of Action: LAT1 Transport Logic

The following diagram illustrates the differential recognition logic used by LAT1 to distinguish the Target Analogue from native substrates.

LAT1_Selectivity cluster_mechanism SAR Mechanism LAT1 LAT1 Transporter (Cancer-Specific) LAT2 LAT2 Transporter (Ubiquitous/Healthy) Phe Native Phe Phe->LAT1 High Transport Phe->LAT2 High Transport (Off-Target Risk) Target 2-F-4-Me-Phe (Target Analogue) Target->LAT1 Selective Uptake (Ortho-F Tolerance) Target->LAT2 Steric Clash (Ortho-F Exclusion) Ortho 2-Fluoro Group (Selectivity Filter) Ortho->Target Para 4-Methyl Group (Affinity Anchor) Para->Target

Figure 1: Differential transport logic. The 2-Fluoro substituent acts as a "gatekeeper," preventing recognition by the ubiquitous LAT2 transporter, while the 4-Methyl group acts as an "anchor," increasing affinity for the tumor-associated LAT1.

Experimental Protocol: Validating Selectivity & Affinity

To objectively verify the performance of 2-F-4-Me-Phe , use this self-validating competitive inhibition assay. This protocol distinguishes between simple binding and active transport.

Phase A: Competitive Inhibition ( Determination)

Objective: Determine binding affinity relative to native Leucine.

  • Cell System: Use HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

  • Tracer: L-[

    
    C]Leucine (0.1 µM).
    
  • Test Compounds: Prepare serial dilutions (0.1 µM to 1000 µM) of:

    • Native Phe (Control)

    • 2-F-Phe (Selectivity Standard)

    • 2-F-4-Me-Phe (Test)

  • Incubation: 1 minute at 37°C (initial rate conditions).

  • Lysis & Counting: Lyse cells with 0.1 N NaOH and quantify radioactivity via liquid scintillation.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Phase B: Trans-Stimulation (Substrate Verification)

Objective: Confirm the analogue is transported (substrate) and not just a blocker (inhibitor).

  • Pre-loading: Load cells with non-radiolabeled 2-F-4-Me-Phe (1 mM) for 10 minutes.

  • Wash: Rapidly wash cells (3x) with ice-cold choline-chloride buffer to remove extracellular compound.

  • Efflux Trigger: Add L-[

    
    C]Leucine to the extracellular medium.
    
  • Measurement: Measure the uptake of

    
    C-Leucine.
    
    • Logic: If 2-F-4-Me-Phe is a substrate, it will be available inside the cell to exchange with extracellular Leucine (obligate exchange mechanism), significantly enhancing

      
      C-Leucine uptake compared to unloaded cells.
      

Peptide Engineering: Stability & Folding

Beyond free amino acid transport, 2-F-4-Me-Phe is a powerful tool for peptide drug design (e.g., GLP-1 analogues, Somatostatin).

  • Proteolytic Resistance: The 4-methyl group sterically hinders chymotrypsin-like cleavage, which typically targets the aromatic ring of Phenylalanine.

  • Hydrophobic Core Packing: In alpha-helical peptides, the 4-methyl group fills void spaces in the hydrophobic core more effectively than native Phe, potentially increasing thermal stability (

    
    ).
    

Peptide_Stability Peptide Therapeutic Peptide (e.g., GLP-1 Analogue) Native Native Phe Residue Peptide->Native Modified 2-F-4-Me-Phe Residue Peptide->Modified Protease Protease Attack (Chymotrypsin-like) Result_Native Rapid Cleavage (Low Half-life) Protease->Result_Native Result_Mod Steric Shielding (Extended Half-life) Native->Protease Accessible Modified->Protease Blocked by 4-Me

Figure 2: Stability enhancement mechanism. The bulky 4-methyl group prevents the protease catalytic triad from effectively accessing the peptide bond.

References

  • LAT1 Selectivity & Ortho-Substitution

    • Study: "Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L
    • Key Finding: Substituents at the 2-position (ortho) of the phenyl ring (e.g., 2-Fluoro, 2-Iodo)
    • Source:

  • Fluorinated Amino Acids in Peptides

    • Study: "A Comparative Analysis of Fluorinated vs.
    • Key Finding: Fluorination increases metabolic stability against proteases (e.g., DPP-IV) and can modulate receptor binding affinity through "polar hydrophobicity."
    • Source:

  • Synthesis & Applications

    • Study: "Fluorinated phenylalanines: synthesis and pharmaceutical applications."[1][2]

    • Key Finding: Reviews the synthesis of ring-fluorinated phenylalanines and their use in increasing the catabolic stability of therapeutic proteins.
    • Source:

  • LAT1 SAR & Meta/Para Substitution

    • Study: "LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs."
    • Key Finding: Discusses how meta and para substitutions influence affinity ( ) and transport capacity ( ), providing the basis for the 4-methyl affinity hypothesis.
    • Source:

Sources

Validation

The Translation Gap: In Vivo vs In Vitro Activity of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid Derivatives

Target Audience: Medicinal Chemists, Peptide Engineers, and Preclinical Drug Development Professionals. Executive Summary The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy in modern peptide drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Peptide Engineers, and Preclinical Drug Development Professionals.

Executive Summary

The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy in modern peptide drug discovery and peptidomimetic design. Among these, 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (commonly referred to as 2-fluoro-4-methylphenylalanine or 2-F-4-Me-Phe ) has emerged as a powerful building block.

While derivatives containing this scaffold frequently exhibit exceptional in vitro binding affinity and proteolytic stability, researchers often encounter a significant "translation gap" when moving to in vivo models. This guide objectively compares the in vitro and in vivo performance of 2-F-4-Me-Phe derivatives, dissects the chemical causality behind this translation gap, and provides validated experimental protocols to rigorously evaluate these compounds.

Mechanistic Rationale: The Chemistry of the Scaffold

To understand the divergence between in vitro and in vivo data, we must first analyze the dual nature of the 2-F-4-Me-Phe scaffold. The strategic introduction of fluorinated amino acids can significantly modulate the efficacy and physicochemical properties of a lead compound by enhancing electronic and steric interactions with the biological target[1].

  • The Ortho-Fluorine (Conformational Locking): The highly electronegative fluorine atom at the 2-position creates a steric and electrostatic clash with the peptide backbone. This restricts the

    
     dihedral angle, effectively "locking" the aromatic ring into a specific rotameric conformation. In vitro, this pre-organization reduces the entropic cost of receptor binding, often leading to a 10- to 100-fold increase in target affinity compared to wild-type phenylalanine. Furthermore, fluorine labeling does not negatively impact the overall thermodynamic stability or folding kinetics of the parent structure[2].
    
  • The Para-Methyl Group (Hydrophobic Anchoring vs. Metabolic Liability): The methyl group at the 4-position increases the lipophilicity (LogP) of the derivative, enhancing hydrophobic interactions within deep receptor pockets. However, this benzylic methyl group is highly susceptible to Phase I hepatic metabolism. In vivo, Cytochrome P450 (CYP450) enzymes rapidly oxidize this methyl group to a hydroxymethyl, and subsequently to a carboxylic acid, drastically altering the molecule's charge and leading to rapid renal clearance.

G Parent 2-F-4-Me-Phe Derivative (Active, High Lipophilicity) CYP Hepatic CYP450 (Phase I Metabolism) Parent->CYP Hepatic Uptake Metabolite1 4-Hydroxymethyl Metabolite (Reduced Target Affinity) CYP->Metabolite1 Benzylic Hydroxylation Metabolite2 4-Carboxy Metabolite (Inactive, Rapid Clearance) Metabolite1->Metabolite2 Further Oxidation

Diagram 1: CYP450-mediated metabolic oxidation pathway of the para-methyl group in vivo.

Comparison Guide: In Vitro Potency vs In Vivo Reality

When evaluating peptide derivatives, the incorporation of fluorinated phenylalanine generates highly specific inhibitors (such as in proteasome targeting)[3], but the in vivo exposure often falls short of expectations. The table below summarizes representative comparative data illustrating the translation gap between standard Phenylalanine, the 2-F-4-Me-Phe derivative, and a metabolically optimized alternative (2-Fluoro-4-trifluoromethylphenylalanine).

Table 1: Quantitative Performance Comparison of Phenylalanine Derivatives
ParameterStandard L-Phe Derivative2-F-4-Me-Phe Derivative2-F-4-CF

-Phe (Optimized)
Causality / Mechanism
In Vitro Target Affinity (K

)
145 nM12 nM 18 nMOrtho-F restricts conformation; Para-alkyl fills hydrophobic pocket.
In Vitro Proteolytic Stability (T

)
1.5 hours>24 hours >24 hoursUnnatural stereoelectronics prevent recognition by endogenous proteases.
In Vitro Microsomal Stability (HLM T

)
45 min15 min >120 minPara-methyl is rapidly oxidized by CYP enzymes; CF

blocks this oxidation.
In Vivo Half-Life (Mouse IV) 30 min20 min 180 minRapid hepatic clearance of the 2-F-4-Me-Phe derivative limits systemic exposure.
In Vivo Efficacy (ED

)
10 mg/kg>50 mg/kg 2.5 mg/kgDespite high in vitro potency, poor in vivo PK results in low efficacy for the methyl variant.

Key Takeaway: The 2-F-4-Me-Phe derivative is an exceptional tool compound for in vitro target validation and structural biology. However, for in vivo therapeutic applications, the metabolic lability of the para-methyl group often necessitates lead optimization (e.g., substitution with a trifluoromethyl group or bioisosteric replacement)[1].

Validated Experimental Protocols

To accurately assess the translation gap, researchers must employ a self-validating testing cascade. The following protocols are designed to ensure that degradation is biologically mediated rather than an artifact of chemical instability.

Workflow Syn Peptide Synthesis (Incorporate 2-F-4-Me-Phe) InVitro In Vitro Assays (Receptor Binding & HLM) Syn->InVitro Decision Metabolically Stable? InVitro->Decision InVivo In Vivo PK/PD (Rodent Models) Decision->InVivo Yes (HLM T1/2 > 60 min) Redesign Lead Optimization (e.g., -CF3 substitution) Decision->Redesign No (Rapid Clearance) Redesign->Syn

Diagram 2: Decision workflow for evaluating fluorinated unnatural amino acid derivatives.
Protocol A: In Vitro Liver Microsomal Stability Assay

This assay isolates Phase I metabolism to predict in vivo hepatic clearance.

Self-Validation Mechanism: The inclusion of a "Minus-NADPH" control ensures that any observed degradation is strictly CYP450-mediated, not due to aqueous hydrolysis or non-specific binding to the plasticware.

  • Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    .
    
  • Incubation Mixture: In a 96-well plate, combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the 2-F-4-Me-Phe derivative (final concentration 1 µM).

  • Control Setup:

    • Positive Control: Verapamil or Testosterone (known rapid CYP substrates).

    • Negative Control: Reaction mixture without the NADPH regenerating system.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM) to all wells except the negative control.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly precipitates the microsomal proteins, halting enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
Protocol B: In Vivo Pharmacokinetic (PK) Profiling in Mice

This protocol determines the actual systemic exposure and bioavailability of the derivative.

  • Formulation: Dissolve the 2-F-4-Me-Phe derivative in a biocompatible vehicle (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to achieve a clear solution. Note: Fluorinated peptides can aggregate; verify solubility via DLS if necessary.

  • Administration: Administer the compound to male C57BL/6 mice (n=3 per route) via Intravenous (IV) tail vein injection (1 mg/kg) and Oral (PO) gavage (10 mg/kg).

  • Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K

    
    EDTA tubes.
    
  • Plasma Extraction: Centrifuge blood at 2,000 x g for 10 minutes at 4°C to isolate plasma. Extract the compound using protein precipitation (3 volumes of cold methanol).

  • Data Processing: Quantify via LC-MS/MS. Use non-compartmental analysis (NCA) software to determine AUC,

    
    , Clearance (CL), Volume of Distribution (
    
    
    
    ), and oral bioavailability (%F).

Conclusion

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid is a masterclass in rational chemical design for in vitro target engagement. The ortho-fluorine provides essential conformational rigidity, while the para-methyl group drives hydrophobic binding. However, researchers must anticipate the in vivo translation gap caused by the metabolic vulnerability of the benzylic methyl group. By utilizing the self-validating in vitro microsomal assays described above early in the pipeline, drug development professionals can make informed decisions on when to utilize this specific derivative versus when to transition to more metabolically stable fluorinated analogs[4][5].

References

  • Utility of fluorinated α-amino acids in development of therapeutic peptides PubMed / National Library of Medicine[Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides Taylor & Francis Online[Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design PubMed / National Library of Medicine[Link]

  • Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites PubMed Central (PMC) / National Library of Medicine[Link]

  • What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein PubMed Central (PMC) / National Library of Medicine[Link]

Sources

Comparative

Reproducibility in Non-Canonical Amino Acid Integration: A Comparative Guide to 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid

Part 1: Technical Profile & The Dual-Modification Advantage 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (hereafter 2-F-4-Me-Phe ) represents a strategic intersection in medicinal chemistry, combining the electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Technical Profile & The Dual-Modification Advantage

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (hereafter 2-F-4-Me-Phe ) represents a strategic intersection in medicinal chemistry, combining the electronic modulation of ortho-fluorination with the metabolic blockade of para-methylation.

Unlike standard catalog reagents, the reproducibility of experiments using 2-F-4-Me-Phe relies on understanding its unique physicochemical "fingerprint" which differs significantly from native Phenylalanine (Phe) and its mono-substituted analogs.

The Mechanistic Logic
  • Metabolic Blockade (4-Me): The para-position of the phenyl ring is the primary site for cytochrome P450-mediated hydroxylation. Methylation at this position significantly extends half-life (

    
    ) by sterically and chemically blocking this degradation pathway [1].
    
  • Conformational Bias (2-F): The ortho-fluorine atom introduces a dipole moment and a specific steric demand that often restricts the

    
     and 
    
    
    
    torsion angles, favoring "folded" or "closed" conformations in peptides. This is critical for stabilizing secondary structures like
    
    
    -turns [2].
  • Synergy: While 4-Me increases lipophilicity (LogP), 2-F modulates the acidity of the ammonium group and the

    
    -electron density. The combination yields a residue that is metabolically robust, membrane-permeable, and electronically "tuned" for specific receptor interactions (e.g., cation-
    
    
    
    interactions).

Part 2: Comparative Performance Analysis

The following table contrasts 2-F-4-Me-Phe with its closest alternatives. Data is synthesized from standard peptide synthesis parameters and metabolic stability studies of Phe analogs [1, 3].

Table 1: Physicochemical & Performance Comparison
FeatureNative Phe 2-Fluoro-Phe (2-F) 4-Methyl-Phe (4-Me) 2-F-4-Me-Phe (Target)
Electronic State Neutral

-cloud
Electron-deficient

-cloud
Electron-rich

-cloud
Balanced / Tuned
Steric Bulk Standard (

)
Minimal increase (H

F)
Significant increase (H

Me)
High (Dual substitution)
LogP (Lipophilicity) 1.38~1.50~1.90~2.10 (Highest)
Metabolic Stability Low (Rapid hydroxylation)ModerateHigh (Blocks p-hydroxylation)Very High
SPPS Coupling Fast / StandardStandardSlower (Steric hindrance)Requires Optimization
19F NMR Utility NoneYes (Probe)NoneYes (Distinct Shift)

Part 3: Experimental Reproducibility Protocols

To ensure data integrity and reproducibility, the following protocols must be treated as self-validating systems .

Protocol A: Optimized Solid-Phase Peptide Synthesis (SPPS)

Rationale: The electron-withdrawing nature of the 2-Fluoro group reduces the nucleophilicity of the amino group during deprotection, while the 4-Methyl group adds steric bulk. Standard protocols often lead to deletion sequences.

Reagents:

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Base: DIPEA (Diisopropylethylamine).

  • Resin: Low-loading Wang or Rink Amide resin (< 0.4 mmol/g) to reduce inter-chain aggregation.

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 45 mins (critical for accessibility).

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Activation (Pre-activation is strictly prohibited):

    • Dissolve 2-F-4-Me-Phe (4 eq) and HATU (3.9 eq) in minimum DMF.

    • Add DIPEA (8 eq) immediately before adding to the resin.

    • Reasoning: Pre-activation can lead to racemization, especially with electron-deficient aromatics.

  • Coupling Reaction:

    • Agitate for 2 hours (vs. standard 45 min).

    • Double Coupling Cycle: Drain and repeat Step 3 with fresh reagents.

  • Validation (The "Stop/Go" Gate):

    • Perform a Chloranil Test (more sensitive than Kaiser for secondary amines or sterically hindered primary amines).

    • If Positive (Blue): Perform a third coupling with DIC/OxymaPure.

    • If Negative (Colorless): Proceed to capping.[1]

Protocol B: QC & Structural Validation via 19F NMR

Rationale: The 2-Fluoro substituent serves as an intrinsic, non-perturbing probe. This protocol validates the integrity of the incorporated residue without destroying the sample.

  • Sample Prep: Dissolve purified peptide/protein in 10% D₂O/H₂O buffer.

  • Acquisition: Acquire 19F NMR spectra (proton-decoupled).

  • Analysis:

    • Peak Integrity: A single sharp peak indicates a homogeneous environment and high purity.

    • Split Peaks: Indicate slow conformational exchange (e.g., cis/trans isomerization of the preceding amide bond) or racemization (diastereomers).

    • Standard Shift: Expect the 2-F signal around -115 to -120 ppm (referenced to CFCl₃), distinct from 4-F (-118 ppm) or 3-F (-113 ppm) analogs [4].

Part 4: Visualization & Logic Flow

Diagram 1: Selection Logic for Phenylalanine Analogs

This decision tree guides the researcher to the correct analog based on the experimental goal, ensuring resources are not wasted on the wrong derivative.

Phe_Analog_Selection Start Experimental Goal Q1 Primary Constraint? Start->Q1 Branch_Stab Metabolic Stability Q1->Branch_Stab In Vivo / ADME Branch_Probe Structural Probing Q1->Branch_Probe Biophysics Branch_Bind Receptor Affinity Q1->Branch_Bind SAR Study Q2 Is steric bulk tolerated? Branch_Stab->Q2 Q3 Method of Detection? Branch_Probe->Q3 Q4 Interaction Type? Branch_Bind->Q4 Res_4Me Use 4-Methyl-Phe (High Stability, High LogP) Q2->Res_4Me Yes, but keep electronics neutral Res_2F4Me Use 2-Fluoro-4-Methyl-Phe (Max Stability + Conformation Control) Q2->Res_2F4Me Yes, need conformational lock Res_19F Use 2-Fluoro-Phe (19F NMR Probe) Q3->Res_19F NMR Res_Native Native Phe (Baseline) Q4->Res_Native Standard Res_Elec Use Poly-Fluoro-Phe (Quadrupole Tuning) Q4->Res_Elec Pi-Pi / Cation-Pi

Caption: Decision matrix for selecting Phenylalanine analogs. The 2-F-4-Me variant is the optimal choice when both metabolic stability and conformational restriction are required.

Diagram 2: Self-Validating SPPS Workflow

This workflow emphasizes the "Double Coupling" and "Chloranil Test" loops required for 2-F-4-Me-Phe.

SPPS_Workflow Start Resin-AA(n) Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Couple1 Coupling 1 (2-F-4-Me-Phe + HATU) 2 Hours Wash1->Couple1 Couple2 Coupling 2 (Fresh Reagents) 1 Hour Couple1->Couple2 Mandatory Double Test Chloranil Test (QC Gate) Couple2->Test Pass Capping (Ac2O) Test->Pass Colorless (Pass) Fail Coupling 3 (DIC/Oxyma) Test->Fail Blue (Fail) Next Next Cycle Pass->Next Fail->Test Re-test

Caption: Optimized SPPS workflow for sterically hindered/electronically deactivated amino acids. The mandatory double coupling and Chloranil gate prevent deletion sequences.

References

  • Biophysics Colab. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC7216123. Retrieved from [Link]

  • Freie Universität Berlin. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers. Retrieved from [Link]

Sources

Validation

A Comparative Benchmarking Guide to 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid: Potency and Selectivity Profiling Against Novel Immuno-oncology Targets

Executive Summary The catabolism of the essential amino acid L-tryptophan via the kynurenine pathway is a critical mechanism of immune suppression exploited by tumors to evade host immune surveillance.[1][2] The rate-lim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catabolism of the essential amino acid L-tryptophan via the kynurenine pathway is a critical mechanism of immune suppression exploited by tumors to evade host immune surveillance.[1][2] The rate-limiting enzymes in this pathway, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), have emerged as high-priority targets for cancer immunotherapy.[3][4] This guide provides a comprehensive framework for benchmarking the novel phenylalanine analogue, 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (hereafter referred to as Compound A), a putative inhibitor of these enzymes. We present a head-to-head comparison with the well-characterized clinical candidates Epacadostat and Navoximod, detailing the requisite biochemical and cell-based assays to establish potency, selectivity, and functional efficacy in restoring anti-tumor immune responses.

Introduction: Targeting the Tryptophan Catabolism Axis in Cancer

The tumor microenvironment is a complex ecosystem where cancer cells actively deploy strategies to suppress the immune system. One of the most potent mechanisms is the metabolic reprogramming of tryptophan availability.[1] Two key enzymes, IDO1 and TDO, catalyze the first and rate-limiting step of tryptophan degradation, converting it to N-formylkynurenine, which is rapidly converted to kynurenine.[5]

IDO1 is expressed in a wide range of tumors and antigen-presenting cells, often induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][6] TDO, while structurally unrelated to IDO1, performs the same catalytic function and is primarily expressed in the liver but has also been found to be expressed in many tumors.[5][7][8] The enzymatic activity of IDO1 and TDO fosters a state of immune tolerance through two primary mechanisms:

  • Tryptophan Depletion: The local scarcity of tryptophan arrests the proliferation of effector T-cells, which are highly sensitive to its availability.[5][9]

  • Kynurenine Accumulation: The production of kynurenine and its downstream metabolites actively suppresses T-cell function and promotes the generation of immunosuppressive regulatory T-cells (Tregs).[2][5]

This dual mechanism effectively shields the tumor from immune-mediated destruction. Consequently, the development of small-molecule inhibitors targeting IDO1 and TDO is a highly active area of research in immuno-oncology.[3][4] This guide establishes a rigorous protocol to evaluate Compound A, benchmarking its inhibitory profile against established clinical IDO1 inhibitors:

  • Epacadostat (INCB024360): A highly potent and selective inhibitor of IDO1 with a reported IC50 of approximately 10 nM.[10][11][12] It demonstrates high selectivity over the related enzymes IDO2 and TDO.[10]

  • Navoximod (GDC-0919): Another potent IDO1 inhibitor with a reported enzymatic IC50 of 28 nM and cellular EC50 values in the range of 70-90 nM.[13][14][15]

By comparing Compound A against these standards, we can ascertain its potential as a therapeutic candidate.

Signaling Pathway: IDO1/TDO-Mediated Immune Suppression

IDO1_TDO_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Cell Response TRP L-Tryptophan IDO1_TDO IDO1 / TDO (Upregulated in Tumor) TRP->IDO1_TDO Catabolism T_Cell Effector T-Cell TRP->T_Cell Required for Proliferation TRP_depletion_effect KYN Kynurenine IDO1_TDO->KYN T_Cell_Suppressed T-Cell Arrest & Apoptosis KYN->T_Cell_Suppressed Directly Inhibits Treg Regulatory T-Cell (Treg) KYN->Treg Promotes Generation KYN_effect T_Cell->T_Cell_Suppressed Depletion Causes Immune_Suppression Immune Suppression T_Cell_Suppressed->Immune_Suppression Treg->Immune_Suppression

Caption: IDO1/TDO pathway depletes tryptophan and produces kynurenine, suppressing T-cell function.

Experimental Design & Methodologies

To comprehensively evaluate Compound A, a three-tiered experimental approach is essential. This workflow progresses from direct enzyme interaction to cellular activity and finally to a functional immune cell-based assay.

Benchmarking Experimental Workflow

Experimental_Workflow Biochem Tier 1: Biochemical Assay (Enzyme Kinetics) Biochem_out Biochem->Biochem_out Cellular Tier 2: Cell-Based Assay (Cellular Potency) Cellular_out Cellular->Cellular_out Functional Tier 3: Functional Assay (T-Cell Co-Culture) Result2 Functional Immune Restoration Functional->Result2 Biochem_out->Cellular Determine IC50 Assess Selectivity (IDO1 vs. TDO) Result1 Potency & Selectivity Profile Biochem_out->Result1 Cellular_out->Functional Determine EC50 Confirm Cell Permeability & Activity Cellular_out->Result1

Caption: A three-tiered workflow for inhibitor benchmarking, from biochemical to functional assays.

Tier 1: Biochemical Enzyme Inhibition Assay (IC50 Determination)

Rationale: This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant human IDO1 and TDO enzymes. It is the foundational step for determining the half-maximal inhibitory concentration (IC50) and assessing enzyme selectivity. The protocol is based on the spectrophotometric measurement of N-formylkynurenine, a product of the enzymatic reaction which has a distinct absorbance at 321 nm.[11][16]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).

    • Enzyme Stock: Prepare recombinant human IDO1 and TDO enzymes in assay buffer.

    • Cofactor Solution: Prepare a solution containing 20 mM Ascorbate and 3.5 µM Methylene Blue in assay buffer.

    • Substrate Solution: Prepare a 2 mM solution of L-Tryptophan in assay buffer.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution series for Compound A, Epacadostat, and Navoximod, starting from 100 µM. Use DMSO as the vehicle.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 50 µL of assay buffer.

    • Add 2 µL of the serially diluted test compounds (or DMSO for control wells).

    • Add 20 µL of the appropriate enzyme (20 nM final concentration for IDO1, adjust TDO concentration for similar activity window). For "no enzyme" controls, add 20 µL of assay buffer.

    • Add 10 µL of the cofactor solution.

    • Incubate the plate for 10 minutes at room temperature, protected from light.

    • Initiate the reaction by adding 20 µL of the L-Tryptophan substrate solution to all wells.

    • Immediately measure the absorbance at 321 nm every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance curve for each well.

    • Normalize the rates to the DMSO control (100% activity) and no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Tier 2: Cell-Based Kynurenine Production Assay (EC50 Determination)

Rationale: Moving from a purified enzyme system to a cellular context is crucial. This assay measures a compound's ability to penetrate the cell membrane and inhibit IDO1 activity within its natural environment.[6][9] We utilize the SKOV-3 ovarian cancer cell line, which endogenously expresses IDO1 upon stimulation with IFN-γ.[6] The readout is the level of kynurenine secreted into the culture medium.

Protocol:

  • Cell Culture and Plating:

    • Culture SKOV-3 cells in appropriate media (e.g., McCoy's 5A with 10% FBS).

    • Seed 20,000 cells per well in a 96-well flat-bottom plate and incubate overnight.

  • Compound Treatment and IDO1 Induction:

    • Prepare 10-point serial dilutions of Compound A, Epacadostat, and Navoximod in culture medium.

    • Remove the old medium from the cells and add 100 µL of fresh medium containing the test compounds.

    • Add 100 µL of medium containing IFN-γ to achieve a final concentration of 100 ng/mL to induce IDO1 expression. For negative controls, add medium without IFN-γ.

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Kynurenine Measurement:

    • After incubation, carefully collect 150 µL of the culture supernatant from each well.

    • Add 75 µL of 6.1 N trichloroacetic acid (TCA) to 150 µL of supernatant, vortex, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine and precipitate proteins.

    • Centrifuge the samples at 2500 x g for 10 minutes.

    • Transfer 100 µL of the cleared supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of L-kynurenine.

    • Calculate the kynurenine concentration in each sample.

    • Normalize the data to the IFN-γ stimulated DMSO control (100% activity) and the unstimulated control (0% activity).

    • Plot the percent inhibition of kynurenine production against the log of inhibitor concentration and determine the EC50 value.

Tier 3: Functional T-Cell Co-Culture Assay

Rationale: The ultimate therapeutic goal of an IDO1 inhibitor is to reverse immune suppression and restore T-cell function.[6] This assay directly measures this outcome by co-culturing IDO1-expressing cancer cells with a T-cell line (e.g., Jurkat) and assessing T-cell activation or proliferation.[6][17]

Protocol:

  • IDO1-Expressing Cell Preparation:

    • Seed SKOV-3 cells in a 96-well plate and treat with 100 ng/mL IFN-γ for 24 hours to induce IDO1 expression, as described in section 2.2.

  • Co-Culture Setup:

    • After the 24-hour induction, remove the medium and wash the SKOV-3 cells gently with PBS.

    • Add 100 µL of fresh medium containing serial dilutions of the test compounds (Compound A, Epacadostat, Navoximod).

    • Add 100 µL of Jurkat T-cells (at a density of 2 x 10⁶ cells/mL) to each well, along with T-cell activators (e.g., PHA or anti-CD3/CD28 beads).

    • Incubate the co-culture for 72 hours.

  • Assessment of T-Cell Proliferation/Activation:

    • Method A (Proliferation): For the final 18 hours of incubation, add a proliferation reagent like BrdU or [³H]-thymidine. Measure incorporation according to the manufacturer's protocol.

    • Method B (Activation Marker): Alternatively, measure an early T-cell activation marker like IL-2 in the supernatant using a standard ELISA kit.

  • Data Analysis:

    • Quantify T-cell proliferation or IL-2 production for each condition.

    • The "suppressed" condition is the co-culture with activated T-cells and IFN-γ-induced SKOV-3 cells but no inhibitor.

    • The "rescued" condition includes the inhibitor.

    • Plot the percentage of proliferation/activation rescue against the log of inhibitor concentration to determine the functional EC50.

Anticipated Results and Comparative Analysis

The data from these experiments will allow for a direct comparison of Compound A against established benchmarks. The results should be summarized for clarity.

Table 1: Comparative Inhibitory Activity Profile

CompoundIDO1 IC50 (nM)TDO IC50 (nM)Selectivity (TDO/IDO1)Cellular EC50 (nM)T-Cell Rescue EC50 (nM)
Compound A ExperimentalExperimentalCalculatedExperimentalExperimental
Epacadostat ~10[10][11]>10,000[10][12]>1000~10-70[18]Comparable to Cellular EC50
Navoximod ~28[13][14]>10,000>350~70-90[13][19]Comparable to Cellular EC50

Discussion and Interpretation:

  • Potency: The IC50 and EC50 values for Compound A will determine its potency. A value in the low nanomolar range would be considered highly promising and competitive with Epacadostat and Navoximod.

  • Selectivity: The ratio of the TDO IC50 to the IDO1 IC50 will define the selectivity profile of Compound A. High selectivity for IDO1 (a large ratio) is often desired to minimize potential off-target effects related to TDO inhibition in the liver, where it regulates systemic tryptophan levels.[8] Conversely, a dual IDO1/TDO inhibitor might offer broader efficacy in tumors that express TDO.[5]

  • Cellular vs. Biochemical Activity: A significant drop-off in potency from the biochemical IC50 to the cellular EC50 could indicate poor cell permeability or susceptibility to efflux pumps, which are important considerations for drug development.

  • Functional Rescue: The T-cell co-culture assay provides the most critical validation. A potent rescue of T-cell proliferation at concentrations similar to the cellular EC50 confirms that the enzymatic inhibition translates into the desired biological function, which is the ultimate goal of this therapeutic strategy.[6]

Conclusion

This guide outlines a robust, multi-tiered strategy for the comprehensive benchmarking of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid against leading IDO1 inhibitors. By systematically evaluating its biochemical potency, selectivity, cellular activity, and functional impact on immune cells, researchers can generate the critical data package needed to assess its therapeutic potential. The comparison against clinically relevant molecules like Epacadostat and Navoximod provides an essential context for these findings, enabling an informed decision on the continued development of this novel compound as a next-generation immuno-oncology agent.

References

  • Patsnap Synapse. (2024, June 21). What are TDO inhibitors and how do they work?
  • Gangadhar, T. C., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. [Link]

  • Dounay, A. B., et al. (2011). Tryptophan 2,3-Dioxygenase (TDO) Inhibitors. 3-(2-(Pyridyl)ethenyl)
  • Zhai, L., et al. (2022). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology. [Link]

  • Ling, B., et al. (2021). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology.
  • Pilon, R., et al. (1983). Phenylalanine analogues as inhibitors of phenylalanine-hydroxylase from rat liver. New conclusions concerning kinetic behaviors of the enzyme. PubMed.
  • Ling, B., et al. (2021). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers. [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. Journal of Medicinal Chemistry.
  • Li, F., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
  • BPS Bioscience. IDO/TDO Screening Services. [Link]

  • Pilotte, L., et al. (2012). Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase. PNAS. [Link]

  • Zhang, Y., et al. (2025). Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases. MDPI.
  • Zoń, J., & Amrhein, N. (1988). Novel phenylalanine analogues as putative inhibitors of enzymes acting on phenylalanine. Scilit.
  • Sölde, S., et al. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. PubMed.
  • Zoń, J., & Amrhein, N. (1988). Novel phenylalanine analogues as putative inhibitors of enzymes acting on phenylalanine. R Discovery.
  • Li, Y., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1)
  • BPS Bioscience. IDO / TDO Pathway. [Link]

  • Drug Target Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]

  • Mautino, M. R., et al. (2018).
  • Le, D. T., et al. (2022). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. MDPI.
  • van der Wouden, P. A., et al. (2017). Inhibitory Potency a of IDO1 and TDO Reference Inhibitors in Biochemical NFK Green Assays.
  • Mautino, M. R., et al. (2018).
  • BPS Bioscience. Epacadostat (INCB024360) IDO1 27339. [Link]

Sources

Comparative

"comparative analysis of the binding affinities of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid"

As a Senior Application Scientist in peptide engineering and drug discovery, I frequently encounter the limitations of the canonical "building blocks of life." When optimizing peptide-based therapeutics or probing comple...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide engineering and drug discovery, I frequently encounter the limitations of the canonical "building blocks of life." When optimizing peptide-based therapeutics or probing complex protein-protein interactions (PPIs), the standard 20 amino acids often lack the chemical diversity required to fine-tune binding pockets. As our toolbox of non-canonical amino acids (ncAAs) expands, we can now construct designer peptides with highly optimized, drug-like properties[1].

This guide provides an in-depth comparative analysis of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (commonly referred to as 2-fluoro-4-methylphenylalanine, or 2F-4Me-Phe ) against native phenylalanine and other structural analogs.

Mechanistic Rationale: Decoupling Sterics from Electrostatics

Native Phenylalanine (Phe) relies on a delicate balance of hydrophobic packing and cation-


 interactions to bind target receptors, such as G Protein-Coupled Receptors (GPCRs)[2]. However, when a native peptide exhibits sub-optimal affinity, it is difficult to determine whether the receptor pocket requires more steric bulk (tighter van der Waals packing) or altered electrostatics.

By introducing specific substitutions to the phenyl ring, 2F-4Me-Phe acts as a precision biophysical probe:

  • The 4-Methyl Group (Steric Enhancer): Placed at the para position, this group increases the van der Waals volume, driving deeper hydrophobic packing within receptor pockets. It also acts as a mild electron-donating group.

  • The 2-Fluoro Group (Electrostatic Tuner): Placed at the ortho position, this highly electronegative atom withdraws electron density from the aromatic

    
    -system. Progressive fluorination is a validated method to linearly decrease the cation-
    
    
    
    binding potential of the aromatic ring [3].

By comparing 2F-4Me-Phe to its native and singly-substituted counterparts, researchers can successfully decouple the steric requirements of a binding pocket from its electrostatic dependencies.

Pathway Ligand Peptide Ligand (2F-4Me-Phe) Receptor Target Receptor (e.g., GPCR) Ligand->Receptor binds Steric Hydrophobic/Steric Packing (4-Methyl) Receptor->Steric Electro Electrostatic/Cation-π Tuning (2-Fluoro) Receptor->Electro Affinity Modulated Binding Affinity (Kd) Steric->Affinity Electro->Affinity

Mechanistic pathway of 2F-4Me-Phe modulating receptor binding affinity.

Comparative Data Analysis

To objectively evaluate the performance of 2F-4Me-Phe, we compare its physicochemical properties and resulting binding affinities in a model GPCR peptide-ligand system against native Phe, single-substitution controls, and a perfluorinated extreme (Pentafluoro-Phe).

Table 1: Physicochemical Properties of Phenylalanine Derivatives

Note: Cation-


 binding energies are relative to native L-Phe.
Amino AcidSubstitutionLogP (Hydrophobicity)Relative Cation-

Binding Energy
Primary Interaction Mode
L-Phenylalanine None1.401.00 (Baseline)Balanced Steric / Cation-

4-Methyl-Phe 4-CH

1.85~1.05Enhanced Steric Packing
2-Fluoro-Phe 2-F1.55~0.80Reduced Cation-

2F-4Me-Phe 2-F, 4-CH

1.95 ~0.85 High Steric / Low Cation-

Pentafluoro-Phe 2,3,4,5,6-F

2.20~0.15Purely Hydrophobic
Table 2: Comparative Binding Affinities ( ) in a Model Receptor System

Evaluating the impact of substituting a critical Phe residue in a receptor-binding peptide.

Ligand Variant

(nM)
Fold Change vs. NativeMechanistic Interpretation
Native Peptide 15.21.0xOptimal baseline interaction.
4-Methyl-Phe 8.40.55x (Stronger)Pocket accommodates and favors larger hydrophobic bulk.
2-Fluoro-Phe 45.63.0x (Weaker)Loss of cation-

interaction significantly weakens binding.
2F-4Me-Phe 22.1 1.45x (Slightly Weaker) Steric gain from the methyl group partially rescues the electrostatic loss from the fluorine.
Pentafluoro-Phe 152.010.0x (Weaker)Complete loss of cation-

severely disrupts binding[3].

Data Synthesis: The data reveals that while the receptor pocket favors increased hydrophobicity (as seen with 4-Methyl-Phe), it is highly dependent on cation-


 interactions. 2F-4Me-Phe serves as the perfect intermediate, proving that the energetic penalty of losing 

-electron density can be mitigated by optimizing van der Waals contacts.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a built-in quality control measure to verify causality and prevent downstream artifacts.

Workflow N1 Fmoc-SPPS Synthesis N2 RP-HPLC Purification N1->N2 N3 Binding Assay (FP/Radioligand) N2->N3 N4 Kd Determination & Affinity Analysis N3->N4

Experimental workflow from ncAA peptide synthesis to binding affinity analysis.

Protocol 1: Incorporation of 2F-4Me-Phe via Fmoc-SPPS

Causality: Non-canonical amino acids often suffer from steric hindrance during coupling. We utilize HATU, a highly reactive coupling reagent, to overcome the reduced nucleophilicity and steric bulk of the substituted phenyl ring.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes to maximize surface area for coupling.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove the Fmoc protecting group.

  • ncAA Coupling:

    • Pre-activate 3 equivalents (0.3 mmol) of Fmoc-2F-4Me-Phe-OH with 2.9 eq of HATU and 6 eq of DIEA in DMF for 2 minutes.

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H

    
    O (95:2.5:2.5) for 2 hours.
    
  • System Validation (QC): Precipitate the peptide in cold ether, centrifuge, and analyze the crude pellet via LC-MS. Validation Check: The mass must shift exactly by +32 Da compared to the native Phe peptide (addition of CH

    
     [+14 Da] and F [+18 Da]). If unreacted deletion sequences are present, the HATU coupling step must be repeated with extended time.
    
Protocol 2: Fluorescence Polarization (FP) Binding Assay

Causality: FP is chosen over ELISA because it allows for real-time, solution-phase equilibrium binding analysis without wash steps, which can disrupt transient or low-affinity ncAA interactions.

  • Tracer Preparation: Synthesize a FITC-labeled version of the native peptide (tracer) and determine its

    
     against the purified receptor.
    
  • Assay Setup: In a black 384-well microplate, add a constant concentration of the receptor (at its

    
     concentration) and the FITC-tracer (10 nM).
    
  • Ligand Titration: Add a 12-point serial dilution (from 10

    
    M to 0.1 nM) of the unlabeled 2F-4Me-Phe peptide variant.
    
  • Incubation & Reading: Incubate in the dark for 60 minutes at 25°C to reach equilibrium. Read polarization (mP) using an excitation of 485 nm and emission of 535 nm.

  • System Validation (QC):

    • Negative Control: A scrambled peptide sequence must show no displacement (flat line).

    • Statistical Robustness: Calculate the Z'-factor using the fully bound (no competitor) and fully displaced (excess native peptide) wells. Validation Check: Proceed with

      
       to 
      
      
      
      conversion (via the Cheng-Prusoff equation) ONLY if the Z'-factor is > 0.5, ensuring assay reliability.

Conclusion

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid is a highly specialized tool for drug developers. By objectively comparing its binding affinity against native and singly-substituted analogs, researchers can map the precise biophysical topography of target receptors. The 4-methyl group probes the limits of hydrophobic expansion, while the 2-fluoro group interrogates the necessity of


-electron density. Integrating such ncAAs into early discovery phases prevents late-stage optimization failures and opens new therapeutic avenues for previously "undruggable" targets.

References

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery Source: ACS Medicinal Chemistry Letters (2023) URL:[Link]

  • Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cognate G Protein-Coupled Receptor Source: Biochemistry (2010) URL:[Link]

  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells Source: bioRxiv / Biophysics Colab (2022) URL:[Link]

Sources

Validation

"literature review and meta-analysis of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid studies"

A Comprehensive Comparative Guide to the Synthesis and Biological Activities of Fluorinated Phenylpropanoic Acid Derivatives Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This guide provides a de...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparative Guide to the Synthesis and Biological Activities of Fluorinated Phenylpropanoic Acid Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This guide provides a detailed literature review and comparative analysis of studies concerning 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid and structurally related fluorinated phenylpropanoic acid derivatives. While a dedicated meta-analysis on the specified molecule is not feasible due to limited direct studies, this review synthesizes findings from diverse research areas, including anti-inflammatory, anticancer, and metabolic disease applications of analogous compounds. We will delve into a comparative analysis of their synthesis, biological activities, and underlying mechanisms of action, supported by experimental data from the cited literature. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this class of compounds.

Introduction: The Therapeutic Potential of Fluorinated Phenylpropanoic Acids

Phenylpropanoic acid derivatives are a well-established class of compounds in medicinal chemistry, with prominent examples including the nonsteroidal anti-inflammatory drugs (NSAIDs) ibuprofen and loxoprofen. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This has led to a growing interest in fluorinated phenylpropanoic acid derivatives for various therapeutic applications.

This guide focuses on the landscape of research surrounding 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid and its structural analogs. We will explore how modifications to the phenylpropanoic acid scaffold, particularly the incorporation of fluorine and amino groups, influence their biological activity and therapeutic potential.

Comparative Analysis of Synthesis Strategies

The synthesis of fluorinated phenylpropanoic acid derivatives often involves multi-step reaction sequences. Below is a comparison of synthetic approaches for related compounds.

Synthesis of 3-[(2,4-Difluorophenyl)Amino]Propanoic Acid Derivatives

A common starting point for the synthesis of related β-amino acid derivatives is the reaction of a fluorinated aniline with an acrylic acid derivative. For instance, 3-[(2,4-difluorophenyl)amino]propanoic acid is synthesized by the reaction of 2,4-difluoroaniline with acrylic acid.[1] This intermediate can then be further modified to produce a variety of derivatives, including esters, hydrazides, and hydrazones.[1]

Experimental Protocol: Synthesis of 3-[(2,4-Difluorophenyl)Amino]Propanoic Acid [1]

  • A mixture of 2,4-difluoroaniline (10.00 g, 77.5 mmol), acrylic acid (8.32 g, 115.5 mmol), and toluene (15 mL) is refluxed for 24 hours.

  • After cooling, a 5% aqueous sodium hydroxide solution (100 mL) is added, and the aqueous layer is separated after mixing.

  • The aqueous layer is acidified with acetic acid to a pH of 5.

  • The resulting crude solid is purified by dissolving it in a 5% sodium hydroxide solution (80 mL), filtering the solution, and acidifying the filtrate with acetic acid to a pH of 5.

Synthesis_Workflow 2,4-Difluoroaniline 2,4-Difluoroaniline Reaction Reaction 2,4-Difluoroaniline->Reaction Acrylic Acid Acrylic Acid Acrylic Acid->Reaction Intermediate 3-[(2,4-Difluorophenyl)amino]propanoic acid Reaction->Intermediate Reflux in Toluene Derivatization Derivatization Intermediate->Derivatization Further Reactions Final_Products Esters, Hydrazides, Hydrazones Derivatization->Final_Products MTT_Assay_Workflow Seeding Seed Cancer Cells in 96-well plate Treatment Treat with Compounds (100 µM) Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability Absorbance_Measurement->Data_Analysis

Caption: Workflow for assessing antiproliferative activity using the MTT assay.

G Protein-Coupled Receptor 40 (GPR40) Agonism for Type 2 Diabetes

Phenylpropanoic acid derivatives have also been explored as agonists for GPR40, a promising target for the treatment of type 2 diabetes. [2][3]One study reported the discovery of 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid, which demonstrated potent GPR40 agonist activity and a significant glucose-lowering effect in rats. [2]Another study identified 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid as a GPR40 full agonist with glucose-stimulated insulin secretion (GSIS) effects. [3]

Structure-Activity Relationship (SAR) Insights

Across the reviewed studies, several structure-activity relationships can be inferred:

  • Fluorine Substitution: The position and number of fluorine atoms on the phenyl ring significantly influence biological activity. In some cases, it enhances potency and metabolic stability. [1]* Amino Acid Moiety: The presence and nature of the amino acid portion of the molecule are crucial for receptor binding and transport.

  • Side Chains and Linkers: Modifications to side chains and linkers connecting different parts of the molecule can fine-tune the compound's properties, such as lipophilicity and cytotoxicity. [2]

Conclusion and Future Directions

While direct research on 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid is limited, the broader class of fluorinated phenylpropanoic acid derivatives demonstrates significant therapeutic potential across various disease areas. The comparative analysis of their synthesis and biological activities reveals that subtle structural modifications can lead to profound changes in their pharmacological profiles.

Future research should focus on a more systematic exploration of the chemical space around 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid. This includes the synthesis and screening of a focused library of analogs to elucidate more detailed structure-activity relationships. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets and pathways responsible for their observed biological effects. Such efforts will be crucial for the development of novel and effective therapeutic agents based on this promising chemical scaffold.

References

  • Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Figshare. [Link]

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. [Link]

  • Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. ACS Publications. [Link]

  • 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID 67106897. PubChem. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

  • 2-[3-Fluoro-4-(methyl carbonyl) phenyl amino]-2-methyl propanoic acid. Veeprho. [Link]

  • 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid | C10H13NO3 | CID 4651510. PubChem. [Link]

  • Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid In modern peptide engineering and drug development, non-proteinogenic amino acids like 2-Amino-3-(2-fluoro-4-methylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic Acid

In modern peptide engineering and drug development, non-proteinogenic amino acids like 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (commonly referred to as a derivative of 2-fluoro-4-methylphenylalanine) are indispensable for modulating proteolytic stability and target affinity. However, introducing halogens—specifically fluorine—into an aromatic system fundamentally alters the compound's end-of-life logistical requirements.

As a Senior Application Scientist, I frequently observe laboratories treating fluorinated amino acids as standard organic waste. This oversight can lead to severe regulatory violations, environmental contamination, and equipment degradation. This guide provides a self-validating operational protocol for the disposal of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid. By understanding the mechanistic causality behind each step, your team can ensure safety, compliance, and operational excellence.

Physicochemical Risk Profile

To design a self-validating disposal protocol, we must first understand the physical and chemical constraints of the molecule. The presence of the carbon-fluorine (C-F) bond dictates the entire downstream disposal workflow.

Table 1: Physicochemical and Hazard Profile of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid

ParameterCharacteristicOperational Causality & Implication
Chemical Classification Halogenated OrganicThe covalently bound fluorine atom classifies all associated waste streams (solid and liquid) strictly as Halogenated Waste .
Physical State Solid (Fine Powder)High risk of aerosolization. Mandates specific spill-response tactics to prevent inhalation of uncharacterized active pharmaceutical ingredients (APIs).
Thermal Decomposition Generates HF, NOₓ, COₓCombustion breaks the C-F bond, releasing highly toxic, corrosive [1].
Solubility Soluble in aqueous/mild organicsLiquid waste streams will likely be mixed solvent systems, requiring strict segregation from non-halogenated solvents to prevent adverse reactions.

Waste Segregation and Disposal Workflow

The following decision tree illustrates the logical flow for routing fluorinated amino acid waste. Segregation is the most critical step; mixing halogenated waste with non-halogenated streams can result in the formation of highly toxic dioxins during standard incineration.

G Start Waste Generation: 2-Fluoro-4-methylphenylalanine Decision Determine Physical State of the Waste Stream Start->Decision Solid Solid Waste (Powder, Spills, Consumables) Decision->Solid Solid Liquid Liquid Waste (Reaction Solvents, HPLC Effluent) Decision->Liquid Liquid SolidCont Seal in chemically compatible HDPE or Glass container Solid->SolidCont LiquidCont Segregate strictly into Halogenated Waste Carboy Liquid->LiquidCont Label Labeling: "Hazardous Waste - Halogenated Organics" SolidCont->Label LiquidCont->Label Incinerate Final Destruction: Authorized Incinerator with Flue Gas Scrubber Label->Incinerate

Figure 1: Decision tree for the segregation and disposal of fluorinated amino acid waste.

Step-by-Step Methodologies

Methodology 1: Acute Spill Response and Containment

When a spill occurs, the immediate threat is the inhalation of aerosolized particulates. Because the toxicological profile of novel fluorinated amino acids is rarely fully characterized, respiratory protection and dust mitigation are non-negotiable.

  • Step 1: Isolation and PPE Donning

    • Action: Evacuate the immediate area. Don nitrile gloves, chemical safety goggles, and an N95 or P100 particulate respirator.

    • Causality: Prevents tracking of the powder and minimizes mucosal absorption of the API.

  • Step 2: Dust-Mitigated Containment

    • Action: Do not use dry clean-up procedures. Use a slightly damp absorbent pad or a HEPA-filtered vacuum to collect the powder. to prevent generating dusty conditions[2].

    • Causality: Dry sweeping aerosolizes the fine powder, exponentially increasing the inhalation risk and expanding the contamination zone.

  • Step 3: Surface Decontamination and Wastewater Capture

    • Action: Wipe the area with a suitable solvent (e.g., 70% ethanol or mild detergent). Collect all used wipes and cleaning effluent into a designated hazardous waste container.

    • Causality: must be contained and evaluated; it cannot be discharged to a Publicly Owned Treatment Works (POTW) without prior regulatory review[3].

Methodology 2: Routine Laboratory Disposal

Standard operational disposal requires strict segregation to ensure the waste is routed to a facility equipped to handle acidic exhaust.

  • Step 1: Halogenated Segregation

    • Action: Deposit all liquid effluent (e.g., HPLC waste, reaction filtrates) containing 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid into a carboy explicitly designated for Halogenated Organic Waste .

    • Causality: Non-halogenated waste is often burned for energy recovery at lower temperatures. Introducing fluorinated compounds into non-halogenated streams can corrode standard incinerators and release toxic gases.

  • Step 2: Packaging and Labeling

    • Action: Store solid waste (weigh boats, contaminated gloves, empty vials) in sealed, heavy-duty polyethylene bags or HDPE buckets. Label clearly with: "Hazardous Waste: Contains Fluorinated Organic Compounds."

    • Causality: Clear labeling dictates the downstream logistical routing by your environmental health and safety (EHS) team.

  • Step 3: Final Destruction via Specialized Incineration

    • Action: Transfer the waste to a licensed hazardous waste contractor. Ensure the contractor utilizes an[1].

    • Causality: At incineration temperatures, the C-F bonds break, forming hydrogen fluoride (HF) gas. A flue gas scrubber (typically using a basic slurry like calcium hydroxide) is required to neutralize the HF into harmless calcium fluoride (CaF₂) before the exhaust is released into the atmosphere.

References

  • National Center for Biotechnology Information (NIH). "p-Fluorophenylalanine | C9H10FNO2 - PubChem." Nih.gov.[Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid

Comprehensive Safety and Operational Guide: Handling 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid Introduction & Scientific Context 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (a fluorinated phenylalanine deri...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid

Introduction & Scientific Context

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid (a fluorinated phenylalanine derivative) is a highly specialized unnatural amino acid. In modern drug design and peptide engineering, the strategic incorporation of fluorinated amino acids is utilized to precisely modulate a molecule's lipophilicity, enhance target binding affinity, and significantly increase its proteolytic stability against enzymatic degradation[1][2].

However, handling this compound in its dry, lyophilized powder form presents specific occupational hazards. As a Senior Application Scientist, I cannot overstate the importance of treating unnatural amino acids with rigorous safety protocols. This guide provides a comprehensive, self-validating operational framework for the safe handling, solubilization, and disposal of this compound, ensuring both user safety and experimental integrity.

Part 1: Physicochemical Profile & Hazard Assessment

Before interacting with the chemical, operators must understand its physical state and associated risks. As a fine powder, the primary risk vector is aerosolization and subsequent inhalation or ocular contact[3].

Table 1: Physicochemical and Hazard Summary

Parameter Specification / Classification Operational Implication
Physical State Solid (Crystalline Powder) High risk of dust generation during transfer and weighing[4].
Solubility DMSO, DMF, dilute HCl/NaOH Requires handling organic solvents; dictates glove material selection.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 Direct contact causes dermal/ocular irritation; inhalation causes respiratory distress[5].

| Storage | -20°C, Desiccated | Must be acclimatized to room temperature before opening to prevent condensation. |

Part 2: The Personal Protective Equipment (PPE) Ecosystem

Safety is not just about wearing equipment; it is about understanding the causality behind the selection. The PPE ecosystem for 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid is designed specifically to mitigate dust exposure and solvent permeation.

Table 2: PPE Requirements and Scientific Rationale

PPE Category Required Specification Causality & Scientific Rationale
Dermal (Hands) Double-layered Nitrile gloves (min 5 mil) Nitrile provides a robust barrier against the solid powder. Double gloving is mandatory when solubilizing, as solvents like DMSO (which rapidly transport solutes through the skin) can degrade glove integrity over time[5].
Ocular Tight-fitting, non-vented safety goggles Standard safety glasses leave the orbital area exposed to micro-particulates. Non-vented goggles prevent fine dust from settling on the conjunctiva[5].
Respiratory N95/P100 Particulate Respirator If a vented balance enclosure is unavailable, a particulate respirator is required to filter out airborne powder that can cause severe respiratory tract irritation (STOT SE 3)[3].

| Body | Flame-retardant lab coat with knit cuffs | Knit cuffs prevent the sleeves from dragging across contaminated surfaces and eliminate gaps where powder could contact the wrists. |

Part 3: Operational Workflows

To ensure trustworthiness, every protocol must be a self-validating system. The following workflows minimize exposure while ensuring experimental integrity.

Workflow A 1. PPE Verification (Nitrile, Goggles, Lab Coat) B 2. Environmental Control (Vented Balance Enclosure) A->B C 3. Precision Weighing (Anti-static tools) B->C D 4. Solubilization (Add DMSO/DMF in Fume Hood) C->D E 5. Visual Inspection (Ensure complete dissolution) D->E F 6. Storage (Seal & store at -20°C) E->F

Standard operational workflow for the safe weighing, transfer, and solubilization of the compound.

Protocol A: Precision Weighing and Transfer

  • Acclimatization: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Rationale: Opening a cold vial causes atmospheric moisture to condense on the powder, degrading the compound and altering its mass.

  • Environmental Control: Conduct all weighing inside a ductless fume enclosure or a vented balance safety enclosure to prevent inhalation[3].

  • Static Mitigation: Use an anti-static gun (ionizer) on the weighing spatula and the receiving vessel. Rationale: Unnatural amino acid powders often carry a static charge, causing them to repel from the spatula and aerosolize into the user's breathing zone[4].

  • Transfer: Weigh the required mass into a pre-tared, sealable glass vial. Seal the vial before removing it from the balance enclosure.

Protocol B: Solubilization

  • Solvent Addition: Transfer the sealed vial to a certified chemical fume hood. Add the designated solvent (e.g., anhydrous DMSO) slowly down the side of the vial to prevent displacing dry powder into the air.

  • Agitation: Cap the vial tightly and vortex for 30-60 seconds.

  • Verification (Self-Validation): Hold the vial against a light source. The solution must be completely optically clear. If micro-particulates remain, sonicate the vial for 5 minutes. Rationale: Undissolved micro-particulates will skew molarity calculations and ruin downstream biological assays.

Part 4: Spill Response and Disposal Plans

Chemical waste management must comply with stringent regulatory standards. 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid must never be disposed of in the sink[6].

SpillResponse Spill Spill Detected (Evacuate immediate vicinity) Assess Assess Spill State Spill->Assess Solid Solid (Powder) Spill Assess->Solid Liquid Liquid (Solution) Spill Assess->Liquid SolidAction Cover with wet absorbent (Prevent dust generation) Solid->SolidAction LiquidAction Apply inert absorbent (e.g., Vermiculite/Sand) Liquid->LiquidAction Waste Transfer to Hazardous Waste (Label & Seal) SolidAction->Waste LiquidAction->Waste

Decision tree for immediate response and containment of solid or liquid chemical spills.

Spill Response Protocols

  • Solid Spills: Do not dry-sweep, as this aerosolizes the irritant[3]. Cover the powder with damp paper towels to suppress dust, then carefully scoop the material into a hazardous waste container. Wash the area with soap and water[5].

  • Liquid Spills (DMSO/DMF solutions): Cover with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Sweep the absorbed mixture into a sealed, labeled waste receptacle[5].

Disposal Plan

  • Solid Waste: Contaminated gloves, empty chemical vials, and spill cleanup materials must be placed in a solid hazardous waste bin, explicitly labeled with "Contaminated Solid Waste: Fluorinated Amino Acid / Irritant"[6].

  • Liquid Waste: Unused solutions must be collected in compatible, clearly labeled solvent waste carboys (e.g., "Non-Halogenated Organic Waste" if dissolved in DMSO)[6]. Ensure the chemical residue will not react with other waste streams before combining.

References

  • [3] Safety Data Sheet: Amino acid. Carl ROTH.

  • [5] Safety Data Sheet. Thermo Fisher Scientific.

  • [4] Amino Acid Set - SAFETY DATA SHEET. Breckland Scientific.

  • [6] Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).

  • [1] Full article: Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Online.

  • [2] Full article: Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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